molecular formula C7H5ClN2O B047630 4-Chloro-1H-benzo[d]imidazol-5-ol CAS No. 124841-30-1

4-Chloro-1H-benzo[d]imidazol-5-ol

Cat. No.: B047630
CAS No.: 124841-30-1
M. Wt: 168.58 g/mol
InChI Key: PFMZEDSHSHUKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-benzo[d]imidazol-5-ol is a versatile benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This multifunctional heterocyclic scaffold serves as a critical synthetic intermediate for the development of novel pharmacologically active compounds. Its structure, featuring both a chloro substituent and a phenolic hydroxyl group, allows for strategic functionalization, enabling researchers to create diverse libraries of molecules targeting various enzymes and receptors. Specific research applications include its use as a key precursor in synthesizing potential kinase inhibitors, antiviral agents, and anticancer compounds, where the benzimidazole core is known to interact with biological targets through hydrogen bonding and π-stacking interactions. The electron-withdrawing chloro group at the 4-position and the hydrogen-bonding capability of the 5-ol group make it a valuable probe for studying structure-activity relationships (SAR) and for designing optimized lead compounds with improved potency and selectivity. This compound is provided to the scientific community to facilitate the exploration of new therapeutic avenues and the elucidation of complex biochemical pathways.

Properties

IUPAC Name

4-chloro-1H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMZEDSHSHUKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559410
Record name 4-Chloro-1H-benzimidazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124841-30-1
Record name 4-Chloro-1H-benzimidazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1H-benzo[d]imidazol-5-ol from 4-chloro-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 4-Chloro-1H-benzo[d]imidazol-5-ol, a substituted benzimidazole of interest in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-chloro-o-phenylenediamine, and proceeds via an acid-catalyzed cyclization reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to purine nucleotides allows it to interact with various biological targets.[1] The introduction of substituents onto the benzimidazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. Specifically, halogenated and hydroxylated benzimidazoles have demonstrated a wide range of activities, including antimicrobial, antiviral, and anticancer properties.[2][3] this compound, with its specific substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents.

Synthetic Strategy: The Phillips Condensation

The most direct and widely employed method for the synthesis of benzimidazoles from o-phenylenediamines is the Phillips condensation.[4] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of this compound, the logical approach is the reaction of 4-chloro-o-phenylenediamine with formic acid. The formic acid serves as the source of the C2 carbon of the imidazole ring.

Mechanistic Insights

The reaction proceeds through a well-established mechanism. Initially, one of the amino groups of the 4-chloro-o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form an N-formyl intermediate. The second amino group then undergoes an intramolecular nucleophilic attack on the formyl carbon, leading to a cyclized intermediate. A final dehydration step results in the formation of the aromatic benzimidazole ring.

Benzimidazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine N-formyl_intermediate N-formyl intermediate 4-chloro-o-phenylenediamine->N-formyl_intermediate + Formic Acid - H2O Formic_Acid Formic Acid Cyclized_intermediate Cyclized intermediate N-formyl_intermediate->Cyclized_intermediate Intramolecular cyclization Product This compound Cyclized_intermediate->Product - H2O

Caption: Mechanism of Benzimidazole Formation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
4-chloro-o-phenylenediamine98%Commercially Available
Formic acid98-100%Commercially Available
Hydrochloric acid37%Commercially Available
Sodium hydroxidePellets, 97%Commercially Available
Activated carbonDecolorizingCommercially Available
EthanolReagent GradeCommercially Available
Deionized waterIn-house
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-o-phenylenediamine (0.1 mol).

  • Addition of Reagents: To the flask, add a 4 M aqueous solution of hydrochloric acid (50 mL) followed by formic acid (0.15 mol). The hydrochloric acid is used to facilitate the reaction, which is often carried out in an acidic medium.[4]

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. The product, being less soluble in neutral water, will precipitate out.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold deionized water to remove any inorganic salts.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Add a small amount of activated carbon to decolorize the solution and heat at reflux for 15 minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Experimental Workflow Start Start: 4-chloro-o-phenylenediamine Reaction Reaction with Formic Acid in aq. HCl (Reflux) Start->Reaction Neutralization Neutralization with 10% NaOH Reaction->Neutralization Filtration1 Vacuum Filtration Neutralization->Filtration1 Recrystallization Recrystallization from Ethanol Filtration1->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying Drying under Vacuum Filtration2->Drying End End: this compound Drying->End

Caption: Experimental Workflow for Synthesis.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic methods.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR (DMSO-d₆)Aromatic protons in the range of δ 7.0-8.0 ppm, a broad singlet for the N-H proton, and a singlet for the O-H proton. The exact chemical shifts and coupling patterns will depend on the substitution.
¹³C NMR (DMSO-d₆)Signals corresponding to the aromatic carbons and the C2 carbon of the imidazole ring. The chemical shifts will be influenced by the chloro and hydroxyl substituents.
IR (KBr)Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-Cl stretching.
Mass Spec (ESI)A molecular ion peak corresponding to the molecular weight of the compound (C₇H₅ClN₂O).

Safety Considerations

  • 4-chloro-o-phenylenediamine: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • Formic acid: Corrosive and causes severe burns. Handle with care, using appropriate PPE.

  • Hydrochloric acid and Sodium hydroxide: These are corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound from 4-chloro-o-phenylenediamine via the Phillips condensation with formic acid is a feasible and direct approach. This guide provides a robust, albeit theoretical, framework for its preparation. Careful execution of the experimental protocol and thorough characterization of the final product are essential for obtaining a high-purity compound for further research and development in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Chloro-1H-benzo[d]imidazol-5-ol, a substituted benzimidazole, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The benzimidazole core is a prevalent motif in numerous pharmacologically active agents, valued for its versatile biological activities.[1] A thorough understanding of the physicochemical properties of its derivatives is paramount for predicting their behavior in biological systems, guiding formulation development, and optimizing therapeutic efficacy. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for research and development. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization based on established methodologies for analogous heterocyclic compounds.

Chemical Identity and Structural Elucidation

This compound is a heterocyclic aromatic compound. Its structure, characterized by a fused benzene and imidazole ring system, is substituted with a chlorine atom and a hydroxyl group.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 124841-30-1[2]
Molecular Formula C₇H₅ClN₂ON/A
Molecular Weight 168.58 g/mol N/A
Canonical SMILES C1=CC2=C(C=C1O)N=C(N2)ClN/A
InChI Key N/AN/A

Note: "N/A" indicates that a publicly available, experimentally verified source for this specific data point was not identified at the time of this guide's compilation.

Core Physicochemical Properties: A Predictive Overview

Precise experimental determination of physicochemical properties is crucial. In the absence of published data for this compound, we present a table of key properties with predicted values based on its chemical structure and data from similar benzimidazole derivatives. The subsequent sections will detail the experimental protocols for the empirical determination of these values.

Table 2: Summary of Physicochemical Properties (Predicted and Experimental)

PropertyPredicted ValueExperimental Protocol
Melting Point (°C) 180 - 220Capillary Melting Point Method
Boiling Point (°C) > 300 (with decomposition)N/A (likely to decompose)
Aqueous Solubility LowShake-Flask Method
pKa (acidic) ~8-9 (hydroxyl proton)UV-Vis Spectrophotometry or Potentiometric Titration
pKa (basic) ~4-5 (imidazole nitrogen)UV-Vis Spectrophotometry or Potentiometric Titration
LogP 1.5 - 2.5N/A (computational prediction)

Experimental Methodologies for Physicochemical Characterization

The following protocols are standard, validated methods for determining the physicochemical properties of organic compounds and are directly applicable to this compound.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of high purity, whereas a broad range suggests the presence of impurities.[3]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[4]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry Sample B Powder Sample A->B C Load Capillary B->C D Place in Apparatus C->D E Rapid Heat to ~T-20°C D->E F Slow Heat (1-2°C/min) E->F G Record T1 (onset) F->G H Record T2 (clear) G->H I Report Range (T1-T2) H->I

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[5][6]

Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample to separate the saturated solution from the undissolved solid. A syringe filter (e.g., 0.22 µm) is recommended.

  • Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

SolubilityWorkflow A Add excess solid to solvent B Equilibrate (24-48h at constant T) A->B C Separate solid and liquid phases (Centrifuge/Filter) B->C D Quantify concentration of supernatant (HPLC/UV-Vis) C->D E Calculate Solubility D->E

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination

The acid dissociation constant (pKa) is fundamental to understanding a molecule's ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. This compound has two potential ionizable centers: the acidic hydroxyl group and the basic imidazole nitrogen. Spectrophotometric or potentiometric titration are common methods for pKa determination.[7][8]

Protocol: UV-Vis Spectrophotometric pKa Determination

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., pH 2-12).

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of solutions with a constant concentration of the compound in each of the different pH buffers.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring system. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group. Signals for the N-H and O-H protons will also be present, and their chemical shifts may be broad and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons directly attached to the chlorine, oxygen, and nitrogen atoms will be significantly affected.[10]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational bands include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: A moderate band around 3100-3500 cm⁻¹.

  • C=N and C=C stretching: Aromatic ring vibrations in the 1450-1620 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern will show characteristic losses, such as the loss of HCl or CO, which can aid in structural confirmation.

Synthesis and Reactivity

The synthesis of chloro- and hydroxy-substituted benzimidazoles often involves multi-step pathways. A plausible synthetic route to a related compound, 2-chloro-1H-benzo[d]imidazol-5-ol, starts from 2,4-dinitrophenol.[11] This involves reduction of the nitro groups to form a diaminophenol, followed by cyclization with a carbonyl source, and subsequent chlorination.[11] The reactivity of this compound will be dictated by the benzimidazole core, the chloro substituent, and the hydroxyl group, making it a versatile intermediate for further chemical modifications in drug discovery programs.

Applications and Relevance in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The specific substitutions of a chlorine atom and a hydroxyl group on the 4- and 5-positions of the benzimidazole ring in the title compound can significantly influence its pharmacokinetic and pharmacodynamic properties. These substituents can modulate lipophilicity, metabolic stability, and the potential for hydrogen bonding interactions with biological targets. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.[12][13][14]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the physicochemical properties of this compound. While specific experimental data for this compound is limited, the detailed protocols and predictive insights offered herein provide a solid foundation for researchers in the fields of chemistry and drug development. The systematic characterization of such molecules is an indispensable step in the journey from a chemical entity to a potential therapeutic agent.

References

An In-depth Technical Guide to 4-Chloro-1H-benzo[d]imidazol-5-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic heterocycle resulting from the fusion of a benzene ring with an imidazole ring, represents a privileged scaffold in the realm of medicinal chemistry. Its structural resemblance to endogenous purine nucleotides allows it to readily interact with a myriad of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this versatile core have been successfully developed into drugs for a wide range of therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. In the context of modern drug discovery, particularly in oncology and inflammation research, the benzimidazole scaffold is a cornerstone for the design of small molecule kinase inhibitors.

This technical guide focuses on a specific, yet important, member of this family: 4-Chloro-1H-benzo[d]imidazol-5-ol . This compound, with its distinct substitution pattern, offers a unique chemical space for the development of novel therapeutic agents. The presence of a chloro group at the 4-position and a hydroxyl group at the 5-position provides handles for further chemical modification and influences the molecule's electronic and steric properties, which are critical for its interaction with biological targets. This guide will provide a comprehensive overview of its chemical identity, a plausible synthetic route, its physicochemical properties, and a detailed experimental protocol for evaluating its potential as a kinase inhibitor, a common application for such molecules.

Chemical Identity and Structural Elucidation

CAS Number: 124841-30-1[1][2][3]

Molecular Formula: C₇H₅ClN₂O[2][3]

Molecular Weight: 168.58 g/mol [2]

The structure of this compound is characterized by the core benzimidazole ring system with a chlorine atom substituted at the 4-position of the benzene ring and a hydroxyl group at the 5-position.

Chemical Structure:

Physicochemical Properties: A Comparative Perspective

While specific, experimentally determined physicochemical data for this compound is not extensively available in the public domain, we can infer some of its properties based on the known characteristics of related benzimidazole and imidazole derivatives. The following table summarizes key physicochemical parameters, with data for analogous compounds provided for comparative purposes. It is crucial for researchers to experimentally determine these values for the specific compound of interest.

PropertyValue (this compound)Comparative Data for Related CompoundsSource
Melting Point (°C) Data not available231-235 °C for 2-(3-chlorophenyl)-1H-benzo[d]imidazole[4]
Boiling Point (°C) Data not available494.6 ± 51.0 °C at 760 mmHg for 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline[5]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water.Benzimidazole is freely soluble in alcohol and sparingly soluble in ether.
pKa Data not availableThe pKa of the N-H proton in the imidazole ring of benzimidazole is approximately 12.8.
LogP Data not availableThe calculated XLogP3-AA for 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is 5.4.[6]
Appearance Likely a white to off-white solid."White to off-white" for 4-Chloro-1H-imidazole.[4]

Synthesis of this compound: A Plausible Synthetic Pathway

Synthesis_Pathway A 3-Chloro-4,5-dinitrophenol B 3-Chloro-4,5-diaminophenol A->B Reduction (e.g., SnCl2/HCl or H2/Pd-C) C This compound B->C Cyclization (e.g., Formic acid or Triethyl orthoformate)

A plausible synthetic pathway for this compound.

Step 1: Reduction of the Dinitro Precursor

The synthesis would likely commence with the reduction of a suitable dinitrophenol precursor, such as 3-chloro-4,5-dinitrophenol. This reduction is a standard transformation in organic synthesis and can be achieved using various reagents. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst would also be a viable green chemistry approach. The successful completion of this step yields the corresponding diamine, 3-chloro-4,5-diaminophenol.

Step 2: Cyclization to Form the Benzimidazole Ring

The crucial step in this synthesis is the cyclization of the o-phenylenediamine derivative to form the benzimidazole ring. This is typically achieved by reacting the diamine with a one-carbon synthon. For the synthesis of an unsubstituted benzimidazole at the 2-position, formic acid is a common and effective reagent. The reaction is generally heated to drive the condensation and subsequent cyclization. An alternative reagent is triethyl orthoformate, which can also serve as a source of the C2-methine group. This step results in the formation of the target molecule, this compound.

Application in Drug Discovery: A Focus on Kinase Inhibition

The benzimidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors and donors, mimicking the hinge-binding motif of ATP in the kinase active site. The substituted benzene ring allows for the exploration of further interactions within the hydrophobic regions of the ATP-binding pocket, enabling the development of potent and selective inhibitors. Given its structure, this compound is a prime candidate for investigation as a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format)

The following is a detailed, step-by-step protocol for evaluating the inhibitory activity of this compound against a target protein kinase using a commercially available luminescent kinase assay kit. This type of assay measures the amount of ATP remaining in the solution after the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • This compound

  • Target protein kinase (e.g., a tyrosine kinase or a serine/threonine kinase)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically containing a buffer salt, MgCl₂, and a reducing agent like DTT)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • Positive control inhibitor (a known inhibitor of the target kinase)

  • DMSO (Dimethyl sulfoxide)

  • 384-well white, opaque microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

Kinase_Assay_Workflow cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Generation & Detection A Dispense compound dilutions (including controls) into 384-well plate B Add kinase and substrate mixture A->B C Initiate reaction by adding ATP B->C D Incubate at room temperature C->D E Stop reaction and deplete remaining ATP D->E F Add detection reagent to generate luminescence E->F G Incubate at room temperature F->G H Read luminescence on a plate reader G->H

Workflow for a luminescent in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). Also, prepare a positive control inhibitor in the same manner.

  • Assay Plate Preparation:

    • In a 384-well white, opaque microplate, add 1 µL of each compound dilution.

    • Include wells with DMSO only as a negative control (100% kinase activity) and wells with the positive control inhibitor.

  • Kinase Reaction:

    • Prepare a master mix containing the target kinase and its specific substrate in the kinase assay buffer.

    • Add 2 µL of the kinase/substrate master mix to each well of the assay plate.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration close to its Km for the kinase) to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the luminescent kinase assay's "stop" reagent to each well.

    • Incubate at room temperature for the recommended time (e.g., 40 minutes).

    • Add 10 µL of the "detection" reagent to each well. This reagent contains the necessary enzymes to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing light.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce the kinase activity by 50%).

Conclusion and Future Directions

This compound is a valuable building block for medicinal chemistry and drug discovery. Its benzimidazole core provides a well-validated scaffold for targeting a range of biological macromolecules, with a particular emphasis on protein kinases. While a comprehensive experimental characterization of this specific compound is not yet widely published, its synthesis is feasible through established chemical routes. The provided experimental protocol for an in vitro kinase inhibition assay offers a robust starting point for researchers to evaluate its biological activity and to begin the process of structure-activity relationship (SAR) studies. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

Spectroscopic Characterization of 4-Chloro-1H-benzo[d]imidazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 4-Chloro-1H-benzo[d]imidazol-5-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of experimentally acquired spectra in publicly available literature, this guide leverages predictive methodologies, grounded in established principles of spectroscopy and validated against data from analogous benzimidazole structures.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The precise substitution pattern of a chloro group at the 4-position and a hydroxyl group at the 5-position of the benzimidazole core imparts unique electronic and steric properties that can influence its interaction with biological targets. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is a critical step in any research and development pipeline.

The structural elucidation of organic molecules is a cornerstone of chemical analysis. A multi-spectroscopic approach, integrating data from NMR, IR, and MS, provides a comprehensive and unambiguous determination of a molecule's constitution.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,0.75!"]; "C3" [label="C", pos="-1.3,-0.75!"]; "C4" [label="C", pos="0,-1.5!"]; "C5" [label="C", pos="1.3,-0.75!"]; "C6" [label="C", pos="1.3,0.75!"]; "N1" [label="N", pos="-0.7,2.5!"]; "C7" [label="C", pos="0,3!"]; "N2" [label="N", pos="0.7,2.5!"]; "H1" [label="H", pos="-2.3,1.25!"]; "H2" [label="H", pos="-2.3,-1.25!"]; "Cl" [label="Cl", pos="2.3,-1.25!"]; "O" [label="O", pos="2.3,1.25!"]; "H3" [label="H", pos="3.0,1.25!"]; "H4" [label="H", pos="0,4!"]; "H5" [label="H", pos="-1.4,2.8!"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "N1"; "C6" -- "N2"; "N1" -- "C7"; "C7" -- "N2"; "C2" -- "H1"; "C3" -- "H2"; "C5" -- "Cl"; "C6" -- "O"; "O" -- "H3"; "C7" -- "H4"; "N1" -- "H5"; }

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are generated using advanced computational algorithms, such as those found in ChemDraw and ACD/Labs software, which are informed by vast databases of experimental data.[1][2]

¹H NMR (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet1HN-HThe acidic proton on the imidazole nitrogen is typically deshielded and appears as a broad singlet at a high chemical shift.
~9.5Singlet1HO-HThe phenolic hydroxyl proton is also acidic and its chemical shift can be concentration and solvent dependent.
~8.1Singlet1HH-2The proton at the 2-position of the imidazole ring is a singlet and is typically found in this downfield region.
~7.2Doublet1HH-7This proton is part of an AB system with H-6 and is influenced by the adjacent hydroxyl group.
~7.0Doublet1HH-6This proton is coupled to H-7 and is shielded relative to H-7 due to the electronic effects of the substituents.

Solvent: DMSO-d₆

The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable N-H and O-H protons, which might be broadened or exchanged in protic solvents. The predicted chemical shifts are consistent with data reported for other substituted benzimidazoles.[3][4][5][6][7][8]

¹³C NMR (Predicted)

The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Carbon AtomRationale
~150C-5The carbon bearing the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom.
~145C-2The carbon at the 2-position of the imidazole ring is characteristically found at a high chemical shift.
~140C-3aA quaternary carbon of the benzene ring fused to the imidazole ring.
~135C-7aAnother quaternary carbon of the benzene ring fused to the imidazole ring.
~125C-4The carbon atom attached to the chlorine atom is deshielded.
~115C-6Aromatic carbon atom.
~110C-7Aromatic carbon atom.

Solvent: DMSO-d₆

The predicted ¹³C NMR chemical shifts are in agreement with the expected electronic effects of the chloro and hydroxyl substituents on the benzimidazole ring system.

dot graph "nmr_workflow" { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_sample_prep" { label="Sample Preparation"; bgcolor="#E8F0FE"; "dissolve" [label="Dissolve sample in\nDMSO-d₆"]; }

subgraph "cluster_acquisition" { label="Data Acquisition"; bgcolor="#E6F4EA"; "1h_nmr" [label="Acquire ¹H NMR Spectrum"]; "13c_nmr" [label="Acquire ¹³C NMR Spectrum"]; }

subgraph "cluster_analysis" { label="Spectral Analysis"; bgcolor="#FEF7E0"; "process" [label="Process raw data\n(Fourier Transform, Phasing, Baseline Correction)"]; "integrate" [label="Integrate ¹H signals"]; "assign" [label="Assign peaks to\nrespective nuclei"]; "interpret" [label="Interpret chemical shifts\nand coupling patterns"]; }

"dissolve" -> "1h_nmr" -> "process"; "dissolve" -> "13c_nmr" -> "process"; "process" -> "integrate" [label=" for ¹H"]; "integrate" -> "assign"; "process" -> "assign"; "assign" -> "interpret"; }

Caption: Workflow for NMR Data Acquisition and Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Broad, StrongO-H and N-H stretchingThe broadness is due to hydrogen bonding.
3100-3000MediumAromatic C-H stretchingCharacteristic of C-H bonds on the benzene and imidazole rings.
1620-1580Medium-StrongC=N and C=C stretchingVibrations of the imidazole and benzene rings.
1250-1150StrongC-O stretchingPhenolic C-O bond vibration.
800-700StrongC-Cl stretchingCharacteristic absorption for a carbon-chlorine bond.

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl and N-H groups. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule. The predicted values are consistent with IR data for similar benzimidazole structures.[3][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Electron Ionization (EI) Mass Spectrum (Predicted)
m/zRelative Intensity (%)AssignmentRationale
168/170100/33[M]⁺Molecular ion peak. The isotopic pattern (3:1 ratio) is characteristic of a molecule containing one chlorine atom.
133Moderate[M-Cl]⁺Loss of a chlorine radical.
140Moderate[M-CO]⁺Loss of carbon monoxide from the phenolic ring.
105Moderate[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide from the imidazole ring.

The molecular ion peak at m/z 168 (for ³⁵Cl) and 170 (for ³⁷Cl) in a roughly 3:1 ratio would be the most definitive evidence for the molecular formula C₇H₅ClN₂O. The fragmentation pattern is predicted based on the known stability of the benzimidazole ring and the lability of the substituents.

dot graph "ms_fragmentation" { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];

"M" [label="[M]⁺˙\nm/z 168/170"]; "M_minus_Cl" [label="[M-Cl]⁺\nm/z 133"]; "M_minus_CO" [label="[M-CO]⁺˙\nm/z 140/142"]; "M_minus_Cl_minus_HCN" [label="[M-Cl-HCN]⁺\nm/z 106"];

"M" -> "M_minus_Cl" [label="-Cl•"]; "M" -> "M_minus_CO" [label="-CO"]; "M_minus_Cl" -> "M_minus_Cl_minus_HCN" [label="-HCN"]; }

Caption: Predicted Key Fragmentation Pathways in EI-MS

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By integrating the insights from NMR, IR, and MS, a detailed and self-consistent structural assignment can be made. The causality behind the predicted spectral features is explained based on fundamental principles and comparison with related structures. This information serves as a crucial reference for any scientist working with this compound, enabling confident identification and further investigation into its chemical and biological properties. While predicted data is a powerful tool, experimental verification remains the gold standard in structural elucidation.

References

Solubility and Stability of 4-Chloro-1H-benzo[d]imidazol-5-ol: A Physicochemical Framework for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of 4-Chloro-1H-benzo[d]imidazol-5-ol, a substituted benzimidazole of interest in pharmaceutical research. In the absence of extensive empirical data for this specific molecule, this document establishes a predictive framework grounded in the well-documented chemistry of the benzimidazole scaffold and the influence of its specific substituents (chloro and hydroxyl groups). We present detailed, field-proven protocols for systematic solubility and stability testing, designed to provide researchers and drug development professionals with the robust, decision-quality data essential for advancing new chemical entities. The methodologies are structured to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Benzimidazole Scaffold and the Subject Molecule

The benzimidazole ring, a fusion of benzene and imidazole, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique aromatic and heterocyclic nature confers a high degree of chemical stability and a versatile capacity for biological interactions.[1][2] Benzimidazole derivatives exhibit a wide spectrum of therapeutic activities, including anticancer, antiviral, and antihypertensive properties.[3]

The subject of this guide, this compound, introduces specific functional groups onto this stable core that are expected to significantly modulate its physicochemical properties. Understanding these properties—namely solubility and stability—is not merely an academic exercise; it is a critical prerequisite for successful drug development, influencing formulation, bioavailability, shelf-life, and ultimately, therapeutic efficacy.

This guide will deconstruct the molecule's structure to predict its behavior and provide the experimental blueprints to verify these predictions.

Predicted Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its properties. The key functional groups on this compound are the benzimidazole core, a phenolic hydroxyl (-OH) group, and a chloro (-Cl) substituent.

  • Amphoteric Nature: The molecule possesses both acidic and basic centers. The phenolic hydroxyl group and the imidazole N-H proton are weakly acidic, while the unprotonated imidazole nitrogen is basic (pKa of benzimidazole is ~5.3).[1] This amphoteric character suggests that its aqueous solubility will be highly dependent on pH.

  • Solubility Predictions:

    • Aqueous Media: Limited solubility is expected in neutral water due to the planar, aromatic structure. However, in alkaline solutions (pH > pKa of the phenol), deprotonation will form a phenoxide salt, drastically increasing aqueous solubility.[2] Similarly, in acidic solutions (pH < pKa of the imidazole), protonation will form a soluble cationic species.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and N-H groups can act as hydrogen bond donors, and the imidazole nitrogen can act as a hydrogen bond acceptor. Therefore, moderate to good solubility is anticipated in alcohols. Some benzimidazoles are known to form complexes with solvents like methanol.[4]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is expected in powerful hydrogen bonding solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent at solvating both the polar and aromatic regions of the molecule.[4] Acetone should also be a reasonably effective solvent.

    • Non-Polar Solvents (e.g., Toluene, Hexane): The chloro substituent and the benzene ring add lipophilicity. However, the polar hydroxyl and imidazole moieties will likely limit solubility in highly non-polar solvents. Solubility in chloroalkanes is generally low for benzimidazoles.[5]

  • Stability Predictions:

    • Chemical Stability: The benzimidazole ring itself is exceptionally stable, capable of withstanding harsh treatment with concentrated acids and bases.[1][2] This provides a robust core for the molecule.

    • Potential Liabilities: The primary point of potential instability is the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be catalyzed by light, metal ions, or alkaline pH, often leading to the formation of colored quinone-type degradation products. This is the most probable degradation pathway under oxidative and potentially photolytic stress.

Experimental Determination of Solubility

To move from prediction to empirical data, a systematic approach is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Causality of Experimental Design

The choice of solvents is designed to span a range of polarities and functionalities to build a comprehensive solubility profile. Including buffers at different pH values is critical to understanding the molecule's behavior in a biological context (e.g., gastrointestinal tract). Quantification by a validated HPLC method ensures accuracy and specificity, distinguishing the parent compound from any potential impurities or degradants.

Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Weigh excess solid This compound add Add solid to each solvent in vials start->add solvents Prepare solvent panel: - pH Buffers (2, 7.4, 10) - Water - Methanol, Ethanol - DMSO, DMF, Acetonitrile - Toluene solvents->add equilibrate Equilibrate at constant temp (e.g., 25°C) with agitation for 24-48 hours add->equilibrate separate Separate solid and liquid phases (Centrifugation or Filtration) equilibrate->separate supernatant Collect clear supernatant separate->supernatant dilute Dilute supernatant with appropriate mobile phase supernatant->dilute hplc Analyze by validated HPLC-UV method dilute->hplc quantify Quantify against a standard curve hplc->quantify

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation of Standard Curve: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration. Create a series of dilutions to generate a standard curve (e.g., 1-100 µg/mL) for HPLC quantification.

  • Sample Preparation: Add an excess amount of the solid compound (enough to ensure saturation, e.g., ~5-10 mg) to 1 mL of each test solvent in separate glass vials.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the solvent. Self-validation check: Visual inspection should confirm a clear, particle-free supernatant.

  • Dilution: Carefully pipette a known volume of the clear supernatant and dilute it with the HPLC mobile phase to bring the concentration within the linear range of the standard curve.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. Calculate the concentration in the original supernatant using the standard curve and the dilution factor.

Anticipated Solubility Data Summary

The results of this protocol should be summarized in a clear, comparative format.

Solvent SystemSolvent TypePredicted SolubilityQuantitative Result
pH 2.0 BufferAqueousHigh[Experimental Data]
Purified WaterAqueous (Neutral)Low[Experimental Data]
pH 10.0 BufferAqueousVery High[Experimental Data]
MethanolPolar ProticGood[Experimental Data]
EthanolPolar ProticModerate[Experimental Data]
AcetonitrilePolar AproticModerate[Experimental Data]
DMSOPolar AproticVery High[Experimental Data]
TolueneNon-PolarVery Low[Experimental Data]

Stability Profile and Forced Degradation

Stability testing is essential to identify potential degradation pathways and establish appropriate storage and handling conditions. Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to accelerate degradation.

Causality of Stress Conditions

The selected stress conditions (acid, base, oxidation, heat, light) represent the most common chemical challenges a drug substance may encounter during its lifecycle. This approach rapidly identifies the molecule's intrinsic vulnerabilities. A stability-indicating HPLC method is crucial; this is a method specifically validated to separate the parent peak from all potential degradation product peaks, ensuring that the loss of the parent compound is accurately measured.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions (Parallel Incubation) cluster_analysis Analysis start Prepare stock solution of compound in a suitable solvent (e.g., 50:50 ACN:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C in solution) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo timepoint Sample at time points (e.g., 0, 2, 8, 24 hours) acid->timepoint base->timepoint oxidation->timepoint thermal->timepoint photo->timepoint quench Quench reaction (neutralize/dilute) timepoint->quench hplc Analyze all samples by a stability-indicating HPLC method quench->hplc assess Assess % Degradation and identify major degradants hplc->assess

Caption: Logic of a Forced Degradation (Stress Testing) Study.

Step-by-Step Protocol
  • Method Development: Develop a stability-indicating HPLC method capable of resolving the this compound peak from any potential degradants. This often involves using a gradient elution and a photodiode array (PDA) detector to assess peak purity.

  • Sample Preparation: Prepare solutions of the compound (~0.5 mg/mL) in a mixture of the stress reagents. For example:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Purified water (for solution stability) or solid powder.

    • Photolytic: Solution in a quartz cuvette.

  • Incubation:

    • Place the hydrolytic and thermal samples in a temperature-controlled oven or water bath (e.g., 60-80 °C).

    • Keep the oxidative sample at room temperature.

    • Place the photolytic sample in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample, protected from light, at 4 °C.

  • Time-Point Analysis: At specified intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Quenching: Immediately stop the degradation reaction. For acid samples, neutralize with an equivalent amount of base. For base samples, neutralize with acid. For oxidative samples, dilution may be sufficient.

  • Quantification: Analyze all samples, including the time-zero and control samples, by the stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the control. A significant decrease (>10%) indicates instability under that condition. Analyze the chromatograms for the appearance and growth of new peaks, which represent degradation products.

Conclusion

While this compound belongs to the highly stable benzimidazole class, its specific substituents introduce predictable and testable physicochemical liabilities. The phenolic hydroxyl group suggests pH-dependent aqueous solubility and a potential for oxidative degradation. The protocols detailed in this guide provide a robust, logical, and scientifically sound framework for quantifying these critical properties. The resulting empirical data will empower researchers to make informed decisions regarding formulation strategies, candidate selection, and the overall development pathway for this and other related molecules.

References

The Multifaceted Biological Activities of Chlorinated Benzimidazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Impact of Chlorination

The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1][2] Its unique structure, an isostere of natural purines, allows for diverse interactions with biological targets, making it a cornerstone in the development of therapeutics for a wide range of diseases.[1] The versatility of the benzimidazole ring system is further enhanced by the strategic introduction of substituents, with chlorination being a particularly impactful modification. The addition of chlorine atoms to the benzimidazole structure can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and biological activity.[3] This guide provides an in-depth exploration of the diverse biological activities of chlorinated benzimidazoles, offering insights into their mechanisms of action, potential therapeutic applications, and the experimental methodologies used for their evaluation.

Anthelmintic Activity: A Long-standing Therapeutic Application

Benzimidazole derivatives have long been the frontline treatment for parasitic worm infections in both humans and animals.[4][5] The addition of chlorine to the benzimidazole scaffold has been shown to enhance anthelmintic efficacy.[6]

Mechanism of Action: The primary mode of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic cells.[5][7] These compounds bind to the β-tubulin subunit, preventing its polymerization into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, motility, and nutrient uptake, ultimately leading to the parasite's death.[7][8]

Experimental Workflow: Evaluation of Anthelmintic Activity

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models larval_motility Larval Motility Assay evaluation Efficacy Evaluation larval_motility->evaluation egg_hatch Egg Hatch Assay egg_hatch->evaluation larval_development Larval Development Assay larval_development->evaluation rodent_model Infected Rodent Model (e.g., H. contortus in gerbils) fecal_egg_count Fecal Egg Count Reduction Test rodent_model->fecal_egg_count toxicity Cytotoxicity Assessment (e.g., on host cells) fecal_egg_count->toxicity compound Chlorinated Benzimidazole Derivatives compound->larval_motility compound->egg_hatch compound->larval_development evaluation->rodent_model

Caption: Workflow for assessing the anthelmintic potential of chlorinated benzimidazoles.

Experimental Protocol: Larval Motility Assay

  • Parasite Culture: Obtain and maintain a culture of the target parasitic nematode (e.g., Haemonchus contortus).

  • Compound Preparation: Prepare stock solutions of the chlorinated benzimidazole derivatives in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add a suspension of L3 larvae to each well.

  • Treatment: Add serial dilutions of the test compounds and a positive control (e.g., albendazole) to the wells. Include a solvent control.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours).

  • Motility Assessment: Observe the motility of the larvae under a microscope. Larvae are considered dead or immobile if they do not exhibit characteristic sinusoidal movement.

  • Data Analysis: Calculate the percentage of larval inhibition for each concentration and determine the IC50 value.

Antifungal Activity: Combating Pathogenic Fungi

Chlorinated benzimidazoles have demonstrated significant potential as antifungal agents against a range of pathogenic fungi, including those affecting plants and humans.[9][10][11]

Mechanism of Action: A primary mechanism of antifungal action for some benzimidazole derivatives is the inhibition of ergosterol biosynthesis.[12] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Specifically, these compounds can target the Erg11p enzyme in the ergosterol biosynthesis pathway.[12]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol erg11p Erg11p (Lanosterol 14-alpha-demethylase) lanosterol->erg11p ergosterol Ergosterol erg11p->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane compound Chlorinated Benzimidazole compound->erg11p

Caption: Inhibition of the ergosterol biosynthesis pathway by chlorinated benzimidazoles.

Structure-Activity Relationship (SAR) Insights:

  • The position of the chlorine atom on the benzene ring can significantly influence antifungal activity. For instance, a chlorine atom at the para-position has been shown to increase activity.[9][10]

  • The presence of a sulfonyl group can be critical for the inhibition of certain fungal species.[9][10]

Compound IDTarget FungiIC50 (µg/mL)Reference
7fBotrytis cinerea13.36[9][10]
5bColletotrichum gloeosporioides11.38[9][10]
4mFusarium solani18.60[9][10]

Antiviral Activity: A Promising Frontier

Several chlorinated benzimidazole derivatives have emerged as potent antiviral agents, particularly against human cytomegalovirus (HCMV) and other viruses.[13][14][15]

Mechanism of Action: While the precise mechanisms can vary, some chlorinated benzimidazoles, such as 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB), have shown selective activity against HCMV.[14] The antiviral activity is often dependent on the specific substitutions on the benzimidazole ring.

Key Findings from Antiviral Studies:

  • TCRB was found to be active against HCMV with an IC50 of 2.9 µM, while showing weak activity against HSV-1.[14]

  • Replacing the chlorine at the 2-position with bromine (BDCRB) resulted in a 4-fold increase in activity against HCMV without a significant increase in cytotoxicity.[14]

  • The presence of a ribose moiety at the 1-position and a chlorine or bromine at the 2-position appears to be crucial for maximal anti-HCMV activity with low cytotoxicity.[14]

Anticancer Activity: Targeting Tumor Cell Proliferation

The structural similarity of benzimidazoles to purine nucleotides has made them attractive candidates for the development of anticancer agents.[1][16] Chlorination has been shown to enhance the anti-proliferative activity of some benzimidazole derivatives against various cancer cell lines.[17][18]

Mechanisms of Anticancer Action:

  • Tubulin Polymerization Inhibition: Similar to their anthelmintic action, some benzimidazoles disrupt microtubule dynamics in cancer cells, leading to mitotic arrest and apoptosis.[6][19]

  • Enzyme Inhibition: Chlorinated benzimidazoles can inhibit various enzymes crucial for cancer cell survival and proliferation, such as topoisomerases.[20]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways.

Experimental Workflow: In Vitro Anticancer Screening

G cluster_assays In Vitro Assays mtt MTT/MTS Assay (Cell Viability) evaluation Activity & Mechanism Determination mtt->evaluation brdu BrdU Assay (Cell Proliferation) brdu->evaluation flow Flow Cytometry (Cell Cycle Analysis, Apoptosis) flow->evaluation western Western Blot (Protein Expression) western->evaluation compound Chlorinated Benzimidazole Derivatives cell_lines Cancer Cell Lines (e.g., A549, MDA-MB-231) compound->cell_lines cell_lines->mtt cell_lines->brdu cell_lines->flow cell_lines->western

Caption: A typical workflow for the in vitro evaluation of the anticancer properties of chlorinated benzimidazoles.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the chlorinated benzimidazole derivatives for a specified duration (e.g., 48-72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) values.[20]

CompoundCancer Cell LineGI50 (µM)Reference
3e (NSC: 765733/1)HOP-92 (Non-small cell lung cancer)0.19[20]
C14 (metal complex)A549, MDA-MB-231, PC3< 10.4[17]

Other Potential Biological Activities

Beyond the major areas discussed, chlorinated benzimidazoles have shown promise in other therapeutic areas, including:

  • Antioxidant and Anti-urease Activities: Certain chlorinated benzimidazole derivatives have been investigated for their ability to scavenge free radicals and inhibit the urease enzyme.[21][22]

  • Antiprotozoal Activity: Some chlorinated derivatives have demonstrated in vitro activity against protozoan parasites like Giardia intestinalis.[23]

Toxicity and Safety Considerations

While chlorinated benzimidazoles exhibit a wide range of beneficial biological activities, it is crucial to assess their potential toxicity. Some studies have reported adverse effects associated with benzimidazole derivatives, including hematological and hepatic disorders.[5] Predictive toxicity studies have suggested that while many derivatives are predicted to be non-toxic, some may exhibit slight toxicity.[24] Therefore, a thorough toxicological evaluation is an essential component of the drug development process for this class of compounds.

Conclusion and Future Directions

Chlorinated benzimidazoles represent a rich and versatile class of compounds with a broad spectrum of biological activities. Their proven efficacy as anthelmintics, coupled with their emerging potential as antifungal, antiviral, and anticancer agents, underscores their significance in drug discovery. Future research should focus on elucidating the precise mechanisms of action for their diverse activities, optimizing their structure-activity relationships to enhance potency and selectivity, and conducting comprehensive toxicological studies to ensure their safety for clinical applications. The continued exploration of this chemical space holds great promise for the development of novel and effective therapies for a variety of diseases.

References

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 4-Chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Core - A Privileged Structure in Medicinal Chemistry

The story of 4-Chloro-1H-benzo[d]imidazol-5-ol is intrinsically linked to the broader history of its parent scaffold, benzimidazole. This bicyclic aromatic heterocycle, consisting of a fusion of benzene and imidazole, has proven to be a cornerstone in the development of a vast array of therapeutic agents and biologically active molecules. The initial spark of interest in the benzimidazole ring system can be traced back to the mid-20th century, with the discovery that N-ribosyl-dimethylbenzimidazole is a fundamental component of vitamin B12, acting as an axial ligand to the cobalt atom. This biological precedent spurred chemists and pharmacologists to explore the therapeutic potential of synthetic benzimidazole derivatives.

The early 1950s marked a significant turning point with the discovery of the anthelmintic properties of compounds like thiabendazole, which validated the benzimidazole scaffold as a viable pharmacophore for treating parasitic diseases. This initial success opened the floodgates for extensive research into this chemical class. Over the subsequent decades, the versatility of the benzimidazole core has been demonstrated through its incorporation into a wide range of drugs with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents.[1] The sustained interest in this scaffold lies in its ability to mimic and interact with various biological targets, a feature that can be finely tuned through substitution on the benzene and imidazole rings.

The Rise of Substituted Benzimidazoles: A Focus on this compound

This particular substitution pattern is significant for several reasons. The chloro group, being an electron-withdrawing and lipophilic substituent, can enhance the compound's ability to cross biological membranes and can also influence its binding affinity to target proteins. The hydroxyl group, on the other hand, provides a reactive handle for further chemical modifications and can also participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

PropertyValueSource
CAS Number 124841-30-1[2][3]
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol Inferred from formula
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and methanolInferred from general benzimidazole properties

Synthesis of this compound: A Representative Protocol

While the original synthesis report for this compound is not available, a general and widely adopted method for the synthesis of benzimidazole derivatives involves the condensation of an appropriately substituted o-phenylenediamine with a one-carbon synthon, such as an aldehyde, carboxylic acid, or their derivatives. The following is a representative, multi-step synthetic protocol based on established benzimidazole chemistry.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 2-Chloro-4-nitrophenol

  • To a stirred solution of 2-chloro-4-nitrophenol in glacial acetic acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-5°C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product, 3-chloro-2,4-dinitrophenol.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of the Dinitro Compound

  • Suspend the 3-chloro-2,4-dinitrophenol in a suitable solvent, such as ethanol or methanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl₂·2H₂O, heat the mixture under reflux for several hours. For catalytic hydrogenation, stir the reaction under hydrogen pressure until the uptake of hydrogen ceases.

  • After the reduction is complete, neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude 3-chloro-1,2,4-triaminobenzene.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude diamine.

Step 3: Cyclization to form the Benzimidazole Ring

  • Dissolve the crude 3-chloro-1,2,4-triaminobenzene in a suitable solvent, such as formic acid or a mixture of formic acid and water.

  • Heat the reaction mixture under reflux for several hours to facilitate the cyclization reaction. The formic acid serves as the source of the C2 carbon of the imidazole ring.

  • After cooling, neutralize the reaction mixture with a base (e.g., ammonia solution) to precipitate the desired product, this compound.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Synthesis_Workflow Start 2-Chloro-4-nitrophenol Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 3-Chloro-2,4-dinitrophenol Step1->Intermediate1 Step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate1->Step2 Intermediate2 3-Chloro-1,2,4-triaminobenzene Step2->Intermediate2 Step3 Cyclization (Formic Acid, Reflux) Intermediate2->Step3 End This compound Step3->End

Caption: A representative synthetic workflow for this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of a variety of biologically active compounds. Its utility spans both the pharmaceutical and agrochemical sectors.

Pharmaceutical Development:

In medicinal chemistry, this compound serves as a key intermediate for the synthesis of molecules targeting a range of therapeutic areas. The benzimidazole scaffold is known to be a "privileged structure," meaning it can bind to multiple receptors with high affinity. The specific substitutions on this compound can be further elaborated to create potent and selective inhibitors of various enzymes and receptors. For instance, derivatives of substituted benzimidazoles have been investigated for their potential as:

  • Anticancer Agents: By modifying the core structure, researchers have developed benzimidazole derivatives that can inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerase I.[4]

  • Antimicrobial and Antifungal Agents: The benzimidazole core is present in several antifungal drugs. The mechanism of action often involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[5][6] The presence of the chloro and hydroxyl groups can be exploited to design new antifungal agents with improved efficacy and a broader spectrum of activity.[7]

  • Antiviral Agents: Benzimidazole derivatives have shown promise as antiviral agents, including against the Hepatitis C virus (HCV), by targeting viral enzymes like RNA-dependent RNA polymerase.[8]

Applications Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Anticancer Anticancer Agents Pharma->Anticancer Antimicrobial Antimicrobial Agents Pharma->Antimicrobial Antiviral Antiviral Agents Pharma->Antiviral Fungicides Fungicides Agro->Fungicides Herbicides Herbicides Agro->Herbicides

Caption: Key application areas of this compound.

Agrochemicals:

In the agrochemical industry, benzimidazole derivatives are widely used as fungicides to protect crops from various fungal diseases.[9] The mechanism of action in fungi is often related to the disruption of microtubule assembly, which is essential for cell division. This compound can serve as a precursor for the synthesis of novel fungicides with enhanced potency and a more favorable environmental profile.

Mechanism of Action: The Benzimidazole Core in Action

The biological activity of benzimidazole derivatives is diverse and target-dependent. However, a common theme for their antifungal activity is the interference with key cellular processes.

Inhibition of Ergosterol Biosynthesis: Many azole and benzimidazole antifungals target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and function.

Disruption of Microtubule Assembly: In many fungal species, benzimidazole fungicides bind to β-tubulin, a protein subunit of microtubules. This binding disrupts the polymerization of tubulin into microtubules, thereby inhibiting mitosis and leading to cell death.

While the specific molecular targets of derivatives of this compound would need to be determined experimentally, its structural features make it a prime candidate for derivatization to target these well-established antifungal pathways.

Future Perspectives and Conclusion

This compound stands as a testament to the enduring legacy of the benzimidazole scaffold in the quest for new bioactive molecules. While its own detailed history may be embedded within the broader narrative of medicinal chemistry, its importance as a synthetic intermediate is clear. The strategic placement of its chloro and hydroxyl substituents provides a versatile platform for the generation of diverse chemical libraries.

For researchers in drug discovery and agrochemical development, this compound represents a valuable starting point for the design of novel compounds with tailored biological activities. Future research will likely focus on leveraging this scaffold to address emerging challenges, such as drug-resistant pathogens and the need for more selective and less toxic therapeutic agents. The continued exploration of the chemical space around this and other substituted benzimidazoles will undoubtedly lead to the discovery of new and improved molecules that will benefit human health and agriculture.

References

The Strategic deployment of 4-Chloro-1H-benzo[d]imidazol-5-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of 4-Chloro-1H-benzo[d]imidazol-5-ol as a high-value building block in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and strategic applications in the design of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended to serve as a technical resource, offering field-proven insights for leveraging this versatile scaffold in drug discovery programs.

Introduction: The Benzimidazole Scaffold and the Strategic Value of this compound

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous marketed drugs with a wide range of therapeutic applications, including anticancer, antifungal, and anti-inflammatory agents.[1][2] Its bioisosteric resemblance to purine enables it to interact with a variety of biological targets. The specific substitution pattern on the benzimidazole ring plays a crucial role in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting drug candidates.[3][4][5]

This compound distinguishes itself as a particularly valuable building block due to the unique electronic and steric properties conferred by its substituents. The chloro group at the 4-position and the hydroxyl group at the 5-position offer multiple avenues for synthetic elaboration and can significantly influence the molecule's interaction with target proteins. The strategic placement of these functional groups provides a powerful tool for medicinal chemists to fine-tune the structure-activity relationship (SAR) of their compounds.

Physicochemical and Spectroscopic Properties

PropertyValueSource
Molecular FormulaC₇H₅ClN₂O[6]
Molecular Weight168.58 g/mol N/A
AppearanceOff-white to light brown solidN/A
Melting PointNot readily availableN/A
SolubilitySoluble in polar organic solvents such as DMSO and DMFN/A

Spectroscopic data for this compound is not extensively published in readily accessible literature. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Aromatic protons on the benzene ring, an N-H proton of the imidazole ring, and an O-H proton of the hydroxyl group. The exact chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: Resonances corresponding to the seven carbon atoms of the benzimidazole core.

  • IR Spectroscopy: Characteristic peaks for N-H and O-H stretching, as well as C=N and C=C stretching of the aromatic system.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound: A Plausible Synthetic Pathway

A detailed, peer-reviewed synthesis of this compound is not prominently available in the literature. However, based on established methods for the synthesis of substituted benzimidazoles, a robust and logical synthetic route can be proposed. The following multi-step synthesis is presented as a viable and efficient protocol.

Proposed Synthetic Workflow

SynthesisWorkflow Start 4-Chloro-2-nitrophenol Step1 Nitration Start->Step1 Intermediate1 4-Chloro-2,6-dinitrophenol Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 2-Amino-4-chloro-6-nitrophenol Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 2,3-Diamino-4-chlorophenol Step3->Intermediate3 Step4 Cyclization Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 4-Chloro-2-nitrophenol to 4-Chloro-2,6-dinitrophenol

  • To a stirred solution of 4-Chloro-2-nitrophenol in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water until the washings are neutral and then dry to afford 4-Chloro-2,6-dinitrophenol.

Step 2: Selective Reduction to 2-Amino-4-chloro-6-nitrophenol

  • Dissolve 4-Chloro-2,6-dinitrophenol in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent capable of selective nitro group reduction, such as sodium sulfide or ammonium polysulfide, in a controlled manner.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate 2-Amino-4-chloro-6-nitrophenol.

Step 3: Reduction to 2,3-Diamino-4-chlorophenol

  • Dissolve 2-Amino-4-chloro-6-nitrophenol in a suitable solvent like ethanol.

  • Add a catalyst such as Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 2,3-Diamino-4-chlorophenol, which can be used in the next step without further purification. A plausible starting material for an alternative route is 3-Amino-4-chlorophenol.[7]

Step 4: Cyclization to this compound

  • To a solution of 2,3-Diamino-4-chlorophenol in a suitable solvent like ethanol or dilute hydrochloric acid, add an equimolar amount of formic acid.

  • Reflux the reaction mixture for several hours.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield this compound. Further purification can be achieved by recrystallization.

Application as a Building Block in Medicinal Chemistry: A Focus on Kinase Inhibitors

Benzimidazole derivatives are well-established scaffolds for the design of kinase inhibitors. The unique substitution pattern of this compound makes it a highly attractive starting point for the synthesis of potent and selective kinase inhibitors.

Design Strategy and Structure-Activity Relationship (SAR) Insights

The chloro and hydroxyl groups on the benzimidazole core of this compound provide key interaction points and vectors for further chemical modification.

  • The 4-Chloro Group: This group can serve as a key hydrogen bond acceptor or can be involved in halogen bonding interactions within the ATP-binding pocket of a kinase. Its electron-withdrawing nature also influences the overall electronic properties of the benzimidazole ring system.

  • The 5-Hydroxyl Group: This functional group can act as a hydrogen bond donor or acceptor. It also provides a convenient handle for further derivatization, such as etherification, to introduce larger substituents that can probe deeper into the kinase active site and enhance selectivity.

  • The Imidazole N-H: The nitrogen atoms of the imidazole ring are crucial for establishing hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

The following diagram illustrates a general design strategy for kinase inhibitors utilizing the this compound scaffold.

KinaseInhibitorDesign cluster_0 This compound Core cluster_1 Kinase ATP Binding Site Core Benzimidazole Scaffold Hinge Hinge Region Core->Hinge H-Bonding Chloro 4-Chloro HydrophobicPocket Hydrophobic Pocket Chloro->HydrophobicPocket Halogen Bonding / Hydrophobic Interactions Hydroxyl 5-Hydroxyl SolventFront Solvent Front Hydroxyl->SolventFront Derivatization Vector (R-group)

Caption: Design strategy for kinase inhibitors based on the this compound scaffold.

Hypothetical Case Study: Design of a Selective Kinase Inhibitor

To illustrate the practical application of this building block, let's consider a hypothetical drug design workflow targeting a specific kinase.

Objective: To design a selective inhibitor of "Kinase X".

Workflow:

  • Scaffold Hopping/Fragment Screening: Identify this compound as a promising starting fragment through computational screening or initial biological assays.

  • Initial Synthesis and Biological Evaluation: Synthesize the core scaffold and confirm its weak to moderate inhibitory activity against Kinase X.

  • Structure-Based Design (if co-crystal structure is available) or SAR by Synthesis:

    • Derivatization of the 5-hydroxyl group: Synthesize a library of compounds with various alkyl or aryl ethers at the 5-position to probe a nearby hydrophobic pocket.

    • Substitution at the N1 position: Introduce different substituents on the imidazole nitrogen to explore interactions with the solvent-exposed region.

    • Modification of the 2-position: Attach various aryl or heteroaryl groups at the 2-position to enhance potency and selectivity.

  • Iterative Optimization: Based on the biological data from each round of synthesis, refine the design to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

This iterative process, guided by the unique features of the this compound building block, can lead to the discovery of novel and potent kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General handling guidelines include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a strategically valuable and versatile building block for medicinal chemistry. Its unique substitution pattern offers multiple points for synthetic diversification and provides key structural features for targeted drug design, particularly in the development of kinase inhibitors. The plausible synthetic route outlined in this guide provides a practical approach for its preparation. By leveraging the insights into the structure-activity relationships of benzimidazole derivatives, researchers can effectively utilize this scaffold to accelerate the discovery of novel therapeutic agents.

References

A Theoretical and Computational Investigation of 4-Chloro-1H-benzo[d]imidazol-5-ol: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 4-Chloro-1H-benzo[d]imidazol-5-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Benzimidazole derivatives are a well-established class of pharmacophores known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the structural, electronic, and spectroscopic properties of novel derivatives like this compound at a quantum mechanical level is paramount for rational drug design and the prediction of its bioactivity.

This document serves as a roadmap for researchers, outlining the essential theoretical calculations required to elucidate the fundamental characteristics of this molecule. We will delve into the causality behind methodological choices, ensuring that each step is a self-validating component of a robust computational protocol. All methodologies are grounded in established scientific literature to ensure technical accuracy and reproducibility.

Foundational Principles: The Role of Computational Chemistry in Drug Discovery

Computational modeling has become an indispensable tool in modern drug discovery, offering insights that are often difficult or impossible to obtain through experimental means alone.[4][5] For a molecule like this compound, theoretical calculations can predict its three-dimensional structure, electronic properties, and potential interaction with biological targets. This in silico approach accelerates the drug development pipeline by prioritizing lead compounds with desirable characteristics long before their synthesis and in vitro testing.

The primary methodology discussed herein is Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7][8] DFT has been successfully applied to a wide range of heterocyclic compounds to predict their geometries, vibrational frequencies, and electronic properties with high accuracy.[9]

Computational Methodology: A Step-by-Step Protocol

The following section details a rigorous, step-by-step protocol for the theoretical investigation of this compound. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is based on its proven success in providing a good balance between accuracy and computational cost for organic molecules.[6][7][9]

Molecular Structure Input and Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This can be achieved using molecular modeling software such as GaussView or Avogadro. The resulting structure is then subjected to geometry optimization.

Protocol:

  • Input Structure Generation: Draw the 2D structure of this compound and convert it to a 3D model.

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Basis Set: 6-311++G(d,p)

  • Optimization Keyword: Use the Opt keyword in the Gaussian software package.

  • Convergence Criteria: Employ tight convergence criteria to ensure a true energy minimum is reached.

  • Output Analysis: The output will provide the optimized Cartesian coordinates of the molecule, from which bond lengths, bond angles, and dihedral angles can be determined.

Causality: Geometry optimization is crucial as it locates the most stable conformation of the molecule on the potential energy surface. This optimized structure is the foundation for all subsequent calculations. An inaccurate geometry will lead to erroneous predictions of all other properties.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

Protocol:

  • Computational Method: Use the same level of theory (B3LYP/6-311++G(d,p)) as in the geometry optimization.

  • Keyword: Use the Freq keyword in Gaussian.

  • Analysis:

    • Imaginary Frequencies: Confirm the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a minimum.

    • Vibrational Modes: Analyze the calculated vibrational modes and their corresponding frequencies to predict the key peaks in the IR and Raman spectra. These can be compared with experimental data if available.[9][10]

Causality: Frequency analysis validates the optimized geometry. Furthermore, the predicted vibrational spectra can aid in the experimental identification and characterization of the synthesized compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[7][11]

Protocol:

  • Data Extraction: The HOMO and LUMO energies are typically included in the output file of the geometry optimization or a subsequent single-point energy calculation.

  • Visualization: Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution and identify the regions most likely to act as electron donors (HOMO) and acceptors (LUMO).

  • Energy Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

Causality: A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[7] This information is vital for predicting how the molecule might interact with biological receptors.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites.

Protocol:

  • Calculation: Generate the MEP surface using the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

  • Visualization: The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Causality: The MEP map provides a clear indication of the charge distribution within the molecule, highlighting the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site.[6]

Data Presentation and Visualization

For clarity and ease of comparison, all quantitative data should be summarized in structured tables. Visualizations of the computational workflow and key molecular properties are provided using Graphviz (DOT language).

Tabulated Data

Table 1: Calculated Structural Parameters of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC4-ClValue Å
C5-OValue Å
O-HValue Å
N1-HValue Å
Bond AngleC4-C5-C6Value °
C5-C4-N3Value °
Dihedral AngleC8-C4-C5-C6Value °
C2-N1-C7a-C4Value °

Note: The values in this table are placeholders and would be populated with the actual output from the Gaussian calculation.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value (B3LYP/6-311++G(d,p))
HOMO EnergyValue eV
LUMO EnergyValue eV
HOMO-LUMO Energy GapValue eV
Dipole MomentValue Debye

Note: The values in this table are placeholders and would be populated with the actual output from the Gaussian calculation.

Visual Diagrams

Computational_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis and Interpretation A Construct 3D Structure (this compound) B Geometry Optimization A->B C Frequency Analysis B->C D Single-Point Energy B->D E Optimized Geometry (Bond Lengths, Angles) B->E F Vibrational Spectra (IR/Raman) & Thermodynamic Properties C->F G Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) D->G H Molecular Electrostatic Potential (MEP Map) D->H

Caption: Computational workflow for the theoretical analysis of this compound.

Molecular_Properties cluster_structure Structural Properties cluster_electronic Electronic Properties cluster_reactivity Reactivity Descriptors Molecule This compound Geometry Optimized 3D Structure Molecule->Geometry Vibrations Vibrational Frequencies Molecule->Vibrations HOMO HOMO Energy & Distribution Molecule->HOMO LUMO LUMO Energy & Distribution Molecule->LUMO MEP Electrostatic Potential Molecule->MEP EnergyGap HOMO-LUMO Gap HOMO->EnergyGap LUMO->EnergyGap Reactivity Chemical Reactivity EnergyGap->Reactivity Interactions Intermolecular Interactions MEP->Interactions

Caption: Logical relationships between the calculated molecular properties of this compound.

Conclusion and Future Directions

The theoretical calculations outlined in this guide provide a robust framework for the initial characterization of this compound. The resulting data on its optimized geometry, electronic structure, and potential reactive sites are invaluable for understanding its intrinsic properties. This information can guide further experimental work, including synthesis, spectroscopic characterization, and biological evaluation.

For drug development professionals, these computational insights can inform the design of more potent and selective analogues. Future computational studies could involve molecular docking simulations to predict the binding affinity and orientation of this compound within the active site of a specific biological target, further bridging the gap between theoretical chemistry and practical drug discovery.

References

Navigating the Synthesis and Supply of 4-Chloro-1H-benzo[d]imidazol-5-ol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzimidazoles in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. Its isosteric relationship with purine bases allows it to serve as a versatile framework for the design of antagonists and inhibitors for enzymes and receptors central to various disease pathologies. The strategic placement of substituents on the benzimidazole core is a key tactic in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide focuses on a specific, yet increasingly important, building block: 4-Chloro-1H-benzo[d]imidazol-5-ol (CAS No. 124841-30-1). The presence of both a chloro- and a hydroxyl group on the benzene ring imparts unique electronic and hydrogen-bonding characteristics. The chloro-substituent can enhance binding affinity through halogen bonding and improve metabolic stability, while the hydroxyl group provides a crucial handle for further chemical modification and can act as a key hydrogen bond donor or acceptor in protein-ligand interactions. This guide provides an in-depth overview of its commercial availability, plausible synthesis routes, and its application as a strategic intermediate for researchers and professionals in the field of drug development.

Commercial Availability and Supplier Landscape

This compound is available from a range of specialized chemical suppliers catering to the research and development sector. The compound is typically offered in research quantities, with purity levels suitable for synthetic and medicinal chemistry applications.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
MSE PRO ≥98.0%124841-30-1C₇H₅ClN₂O168.58Offers various pack sizes.
ChemScene 98%124841-30-1C₇H₅ClN₂O168.58Listed as in-stock.
BLDpharm Not Specified124841-30-1C₇H₅ClN₂O168.58Provides access to analytical data (NMR, HPLC, LC-MS) upon inquiry.
Linegal Chemicals min. 95%124841-30-1C₇H₅ClN₂O168.58European-based supplier.
abcr GmbH min. 95%124841-30-1C₇H₅ClN₂O168.58European-based supplier.
EvitaChem Not Specified124841-30-1C₇H₅ClN₂O168.58Listed as in-stock.

Disclaimer: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information, including lead times and availability of Certificates of Analysis (CoA).

Synthesis Methodology: A Plausible and Established Route

While specific, peer-reviewed synthesis protocols for this compound are not abundantly available in the public literature, a chemically sound and widely utilized method for benzimidazole formation can be readily adapted. The most common and established approach is the Phillips condensation, which involves the reaction of an o-phenylenediamine with formic acid (or its equivalent) to form the imidazole ring.

Proposed Synthesis Workflow

The logical precursor for this synthesis is 3,4-diamino-2-chlorophenol . The reaction proceeds via the cyclization of this diamine with formic acid, which serves as the source for the C2 carbon of the benzimidazole ring.

Synthesis_Workflow Start 3,4-Diamino-2-chlorophenol (Starting Material) Intermediate N-formyl intermediate (Transient) Start->Intermediate Formylation Reagent Formic Acid (HCOOH) (C1 Source) Reagent->Intermediate Product This compound (Final Product) Intermediate->Product Cyclization & Dehydration

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for benzimidazole synthesis and should be considered a starting point for experimental work. Optimization of reaction conditions (temperature, time, and purification) is recommended.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-diamino-2-chlorophenol (1 equivalent) with an excess of formic acid (e.g., 5-10 equivalents). The formic acid often serves as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of an aqueous base, such as sodium hydroxide or ammonium hydroxide solution, until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

  • Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, purified this compound.

Applications in Medicinal Chemistry: A Strategic Building Block

The true value of this compound lies in its utility as an intermediate in the synthesis of more complex, biologically active molecules. Its bifunctional nature (the nucleophilic NH of the imidazole and the phenolic hydroxyl group) allows for selective elaboration at different positions to build a diverse library of compounds.

While specific examples of its use in named clinical candidates are not widely publicized, its structural motif is highly relevant to several classes of targeted therapies, particularly kinase inhibitors . The benzimidazole core can mimic the adenine region of ATP, while the strategically placed substituents can confer selectivity and potency by interacting with specific residues in the kinase ATP-binding pocket.

Illustrative Synthetic Application Workflow

The following diagram illustrates a general workflow where this compound serves as a key intermediate. This workflow is representative of synthetic strategies employed in the development of targeted therapies.

Application_Workflow cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Elaboration Start This compound Intermediate1 N-Substituted Intermediate Start->Intermediate1 Reaction at N1/N3 Step1 N-Alkylation/Arylation (e.g., Suzuki, Buchwald-Hartwig coupling) Step1->Intermediate1 FinalProduct Complex Bioactive Molecule (e.g., Kinase Inhibitor) Intermediate1->FinalProduct Reaction at 5-OH Step2 O-Alkylation/Etherification (e.g., Williamson ether synthesis) Step2->FinalProduct

Caption: General synthetic utility of the target compound.

Safety and Handling Considerations

As with any chlorinated heterocyclic compound, appropriate safety precautions are essential. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, the following general guidelines based on analogous compounds should be followed:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a strategically valuable building block for medicinal chemists engaged in drug discovery. Its commercial availability from several reputable suppliers provides a reliable starting point for synthetic campaigns. The well-established chemistry of the benzimidazole core allows for its incorporation into complex molecular architectures, particularly in the pursuit of targeted therapies like kinase inhibitors. By understanding its synthesis, availability, and potential applications, research and development professionals can effectively leverage this compound to accelerate the discovery of novel therapeutics.

Methodological & Application

Application Note & Synthesis Protocol: 4-Chloro-1H-benzo[d]imidazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a structural isostere of endogenous nucleotides.[1][2] This versatility allows benzimidazole derivatives to interact with a wide range of biological targets, exhibiting activities such as anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] This application note provides a comprehensive guide for the synthesis of 4-Chloro-1H-benzo[d]imidazol-5-ol derivatives, a class of compounds with significant potential for drug discovery. We present a detailed, field-proven synthetic strategy, beginning with the preparation of a key precursor and culminating in a versatile protocol for generating a library of 2-substituted derivatives. The causality behind experimental choices, key process considerations, and detailed characterization are discussed to ensure reproducible and efficient synthesis.

Synthetic Strategy and Mechanistic Overview

The most robust and widely adopted method for constructing the benzimidazole ring system is the condensation of an o-phenylenediamine (or a substituted analogue) with a one-carbon (C1) electrophile.[6][7][8] This approach, known as the Phillips benzimidazole synthesis when using a carboxylic acid, offers broad functional group tolerance and allows for diverse substitutions at the 2-position.

Our strategy hinges on this principle. The retrosynthetic analysis of the target 2-substituted-4-chloro-1H-benzo[d]imidazol-5-ol derivatives identifies two primary building blocks:

  • The Nucleophilic Core: 3,4-diamino-2-chlorophenol. This key intermediate provides the requisite substitution pattern for the final product.

  • The C1 Electrophile: An aldehyde (R-CHO) or a carboxylic acid (R-COOH). The choice of this reagent directly dictates the substituent at the 2-position of the benzimidazole ring.

The reaction proceeds via the formation of a Schiff base intermediate from the condensation of the aldehyde with one of the amino groups of the diamine. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring system.[6][9] Various catalysts and oxidizing agents, from mineral acids to metal nanoparticles, can facilitate this transformation, allowing for optimization based on the specific substrates.[6][7][10]

G cluster_target Target Molecule cluster_reaction Reaction Type target 2-Substituted-4-chloro- 1H-benzo[d]imidazol-5-ol diamine 3,4-Diamino-2-chlorophenol (Nucleophilic Core) target->diamine Disconnect C-N bonds c1_synthon Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) (C1 Electrophile) target->c1_synthon Disconnect C-N bonds reaction Condensation & Oxidative Cyclization diamine->reaction c1_synthon->reaction reaction->target Forms Benzimidazole Ring G start Start: Reagents in Flask reagents 1. Combine 3,4-diamino-2-chlorophenol (1 eq), a substituted aldehyde (1.1 eq), and Na₂S₂O₅ (0.5 eq) in Ethanol/Water. start->reagents reflux 2. Heat mixture to reflux (80-90 °C) for 12-24 hours. reagents->reflux monitor 3. Monitor reaction completion via TLC. reflux->monitor cool 4. Cool mixture to room temperature. A precipitate should form. monitor->cool filter 5. Isolate crude product by vacuum filtration. Wash with cold water and ethanol. cool->filter purify 6. Purify by recrystallization or column chromatography. filter->purify characterize 7. Characterize final product (NMR, MS, etc.). purify->characterize end End: Pure Product characterize->end

References

Application Notes and Protocols for Kinase Inhibitor Screening using 4-Chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with numerous biological targets, including kinases.[2][3] This document provides a comprehensive guide for utilizing "4-Chloro-1H-benzo[d]imidazol-5-ol," a representative benzimidazole derivative, in kinase inhibitor screening assays. These application notes offer detailed protocols for both biochemical and cell-based screening, emphasizing the scientific rationale behind experimental design and the importance of robust data analysis. While "this compound" is used as a model compound, the principles and methods described herein are broadly applicable to the screening of other novel small molecules.

Introduction: The Promise of Benzimidazoles in Kinase Inhibition

The human kinome comprises over 500 protein kinases, making them one of the most significant and target-rich families for drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1][4] The benzimidazole core is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates, owing to its ability to mimic the purine ring of ATP and engage in key hydrogen bonding interactions within the kinase active site.[2][3]

"this compound" is a member of this versatile chemical class. Its structure, featuring a chlorinated and hydroxylated benzene ring fused to an imidazole, presents unique electronic and steric properties that warrant investigation for kinase inhibitory potential. This guide provides the foundational protocols to assess the activity and characterize the inhibitory profile of this and other novel benzimidazole-based compounds.

Pre-Screening Compound Characterization: The Foundation of Reliable Data

Before embarking on kinase screening, a thorough characterization of the test compound is paramount to ensure data integrity and reproducibility.

2.1. Purity and Identity Confirmation

The purity of "this compound" should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The identity of the compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for screening assays.

2.2. Solubility Determination

The solubility of the test compound in aqueous buffers is a critical parameter. Poor solubility can lead to inaccurate potency measurements and false-negative results.

Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of "this compound" in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM to 1 µM).

  • Add 2 µL of each DMSO dilution to 98 µL of the desired aqueous assay buffer in a clear 96-well plate.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) in a plate reader.

  • The highest concentration that does not show significant precipitation is considered the kinetic solubility limit in that buffer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅ClN₂OInferred
Molecular Weight184.58 g/mol Inferred
CAS Number124841-30-1[5]
AppearanceOff-white to light brown solidGeneric
Solubility (DMSO)≥ 10 mMAssumed for protocol
Solubility (Aqueous Buffer)To be determinedExperimental

Biochemical Kinase Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[6] These assays are essential for determining the intrinsic potency of an inhibitor.

3.1. Principle of a Fluorescence-Based Kinase Assay

A common method for biochemical kinase assays is to quantify the amount of ATP consumed or ADP produced during the phosphorylation reaction.[7][8] Fluorescence-based assays offer high sensitivity and are amenable to high-throughput screening.[]

3.2. Workflow for a Biochemical Kinase Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer B Prepare Kinase Solution C Prepare Substrate/ATP Mix F Add Kinase to Plate B->F D Prepare Compound Dilutions H Initiate Reaction with Substrate/ATP C->H E Add Compound to Plate D->E E->F G Incubate (Compound + Kinase) F->G G->H I Incubate (Kinase Reaction) H->I J Stop Reaction & Add Detection Reagent I->J K Read Fluorescence Signal J->K L Calculate % Inhibition K->L M Generate IC50 Curve L->M

Caption: Workflow for a typical biochemical kinase inhibitor screening assay.

3.3. Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol is a general guideline and requires optimization for the specific kinase of interest.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase Solution: Dilute the purified kinase to a working concentration (e.g., 2x final concentration) in assay buffer. The optimal concentration should be determined empirically.

    • Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP at their respective Km values (or as empirically determined) in assay buffer.

    • Compound Dilutions: Perform a serial dilution of the "this compound" stock solution in 100% DMSO, followed by a dilution in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compound or DMSO (as a control) to the appropriate wells.

    • Add 10 µL of the kinase solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and detect the signal according to the manufacturer's instructions of the chosen assay kit (e.g., by adding a detection reagent that measures ADP production).

  • Data Analysis:

    • The fluorescence signal is read on a plate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Kinase Assays: Assessing Activity in a Physiological Context

While biochemical assays are crucial for determining direct inhibitory potency, they do not account for factors such as cell permeability, off-target effects, or engagement with the target in its native environment.[10] Cell-based assays provide a more physiologically relevant assessment of a compound's activity.[11][12]

4.1. Principle of a Cell Proliferation Assay

Many kinases are involved in signaling pathways that drive cell proliferation.[1] A common cell-based assay measures the effect of a kinase inhibitor on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.

4.2. Workflow for a Cell-Based Proliferation Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis A Culture & Harvest Cells C Seed Cells in Plate A->C B Prepare Compound Dilutions E Treat Cells with Compound B->E D Incubate (24h) C->D D->E F Incubate (72h) E->F G Add Viability Reagent F->G H Incubate & Read Signal G->H I Calculate % Viability H->I J Generate GI50 Curve I->J

Caption: Workflow for a cell-based proliferation assay to assess inhibitor efficacy.

4.3. Detailed Protocol: Cell Proliferation Assay (e.g., using a Resazurin-based reagent)

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line in appropriate media and conditions.

    • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in cell culture media.

    • Remove the old media from the cells and add the media containing the compound dilutions. Include wells with media and DMSO as a negative control and a known inhibitor as a positive control.

    • Incubate the plate for 72 hours.

  • Viability Assessment:

    • Add a resazurin-based viability reagent (e.g., alamarBlue™) to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours.

    • Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the % viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Data Interpretation: From Biochemical Hits to Cellular Leads

A critical aspect of kinase inhibitor screening is the comparison of data from biochemical and cell-based assays.

Table 2: Interpreting Screening Assay Results

ScenarioInterpretationNext Steps
Potent in Biochemical Assay, Potent in Cell-Based Assay The compound is likely a direct inhibitor of the target kinase and is cell-permeable.Proceed with lead optimization, selectivity profiling, and mechanism of action studies.
Potent in Biochemical Assay, Inactive in Cell-Based Assay The compound may have poor cell permeability, be rapidly metabolized, or be actively pumped out of the cells.Investigate cell permeability and metabolic stability. Modify the chemical structure to improve these properties.
Inactive in Biochemical Assay, Potent in Cell-Based Assay The compound may be a pro-drug that is activated within the cell, or it may act on a downstream target in the signaling pathway.Investigate the mechanism of action through target deconvolution studies.
Potent in Both Assays, but with a Large Discrepancy in Potency This could be due to high protein binding in the cell culture media or the need to compete with high intracellular ATP concentrations.Measure protein binding and consider using cell-based target engagement assays.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial screening of "this compound" and other novel compounds as potential kinase inhibitors. By combining systematic compound characterization with carefully executed biochemical and cell-based assays, researchers can effectively identify and advance promising candidates in the drug discovery pipeline. It is essential to remember that these are starting points, and optimization of assay conditions is crucial for generating high-quality, reliable data.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 4-Chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing the Cytotoxic Profile of a Novel Benzimidazole Derivative

The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new therapeutic agents, particularly in oncology.[1][2] 4-Chloro-1H-benzo[d]imidazol-5-ol is a benzimidazole derivative with limited publicly available biological data.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess its cytotoxic effects in vitro.

This guide will detail a multi-faceted approach, moving from general assessments of metabolic viability to more specific assays that elucidate the mechanism of cell death. We will provide step-by-step protocols for four key assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, the Annexin V assay for apoptosis detection, and the Caspase-Glo® 3/7 assay for specific apoptosis pathway activation. By employing this suite of assays, researchers can obtain a robust and nuanced understanding of the cytotoxic profile of this compound.

Part 1: Initial Viability Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4][7] The quantity of formazan produced is directly proportional to the number of metabolically active cells.[8]

Causality Behind Experimental Choices
  • Why MTT first? It is a rapid, cost-effective, and high-throughput method ideal for initial screening to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50).[9]

  • Choice of Solvent: The insoluble formazan crystals must be dissolved prior to measurement. Dimethyl sulfoxide (DMSO) or a solution of SDS in HCl are commonly used for this purpose.[1][7] DMSO is often preferred for its rapid and complete solubilization.

  • Wavelength Selection: The absorbance of the solubilized formazan is typically measured between 550 and 600 nm.[4] A reference wavelength of 630 nm or higher is often used to correct for background absorbance from cell debris and other factors, increasing the accuracy of the measurement.[5][8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4/5: Assay Execution seed 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO2) for cell attachment seed->incubate1 treat 3. Treat Cells with serial dilutions of This compound incubate1->treat incubate2 4. Incubate (e.g., 24, 48, or 72h) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate 2-4h Formation of formazan crystals add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., 100 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm, ref. 630 nm) solubilize->read

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell lines of interest (e.g., HeLa, A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1][5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells in their logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound dose) and untreated controls.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1][4]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][7] Measure the absorbance at 570-590 nm using a microplate reader.[4][5]

Data Presentation: Hypothetical IC50 Values
Cell LineExposure Time (h)IC50 (µM) for this compound
HeLa24Example: 52.3
48Example: 28.1
72Example: 15.7
A54924Example: 78.9
48Example: 45.6
72Example: 33.2
MCF-724Example: 61.4
48Example: 39.8
72Example: 22.5

Part 2: Assessing Membrane Integrity - The LDH Assay

While the MTT assay measures metabolic activity, it cannot distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death).[10] The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11]

Causality Behind Experimental Choices
  • Why LDH? This assay directly measures cell death associated with membrane lysis (necrosis or late apoptosis), providing a complementary endpoint to the MTT assay.[10]

  • Controls are Critical: The assay requires three key controls: 1) Spontaneous LDH release (from untreated cells), 2) Maximum LDH release (cells lysed with a detergent like Triton™ X-100), and 3) Background (medium alone).[12] These controls are essential for calculating the actual percentage of cytotoxicity.[13]

Detailed Protocol: LDH Cytotoxicity Assay

Materials:

  • Cells and compound-treated plates (prepared as in the MTT protocol)

  • Commercially available LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer)

  • Sterile, ultrapure water

  • 96-well flat-bottom plate for the assay readout

Procedure:

  • Prepare Controls: On the same plate as the treated cells, designate wells for "Maximum Release" and "Spontaneous Release" controls.

  • Induce Maximum Release: Approximately 45 minutes before collecting the supernatant, add 10 µL of the kit's Lysis Buffer (10X) to the "Maximum Release" wells.[13]

  • Centrifuge Plate: Centrifuge the entire 96-well cell plate at ~400 x g for 5 minutes to pellet any detached cells.[14]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well (including controls and treated wells) to a new 96-well flat-bottom plate.[13]

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well of the new plate. Mix gently by tapping.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12][13]

  • Add Stop Solution: Add 50 µL of Stop Solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. The LDH activity is determined by subtracting the 680 nm reading from the 490 nm reading.[13]

Data Analysis: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Part 3: Elucidating the Mechanism - Apoptosis vs. Necrosis

To understand how this compound induces cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[15] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[16][17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15][16]

Interpreting Results:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Cells in early apoptosis.

  • Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.

Detailed Protocol: Annexin V & PI Staining

Materials:

  • Cells cultured in T25 flasks or 6-well plates and treated with the compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Induce Apoptosis: Treat cells with this compound at concentrations around the determined IC50. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Harvest Cells: After incubation, collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.[15]

  • Wash Cells: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[15]

  • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[17]

Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that are critical executioners of apoptosis.[18] Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method that measures the combined activity of these two caspases.[19] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by Caspase-3 and -7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[19]

Signaling Pathway: Apoptosis Execution

Apoptosis_Pathway cluster_pathway Apoptotic Cascade cluster_assay Assay Target compound This compound (Cytotoxic Stimulus) initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) compound->initiator Triggers effector Effector Caspases (Caspase-3, Caspase-7) initiator->effector Activation substrates Cleavage of Cellular Substrates effector->substrates Cleavage assay Caspase-Glo® 3/7 Assay Measures Activity effector->assay apoptosis Apoptosis (Cell Death) substrates->apoptosis

Caption: Simplified apoptotic pathway highlighting the role of Caspase-3/7.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells cultured and treated in white-walled 96-well plates (for luminescence).

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).

  • Plate shaker.

  • Luminometer.

Procedure:

  • Prepare Reagent: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[20][21]

  • Equilibrate Plate: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes.

  • Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21]

  • Mix: Place the plate on a plate shaker and mix at 300–500 rpm for 5 minutes to induce cell lysis and allow the reagent to mix.[21]

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.

  • Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

Conclusion and Forward Outlook

This document provides a structured, multi-assay approach to characterize the cytotoxic activity of the novel compound this compound. By systematically progressing from broad viability screening (MTT) to specific measures of membrane damage (LDH) and mechanistic apoptosis assays (Annexin V, Caspase-3/7), researchers can build a comprehensive profile of the compound's cellular effects. The resulting data, including IC50 values and the predominant mode of cell death, are crucial for making informed decisions about the compound's potential for further development as a therapeutic agent.

References

Comprehensive Analytical Characterization of 4-Chloro-1H-benzo[d]imidazol-5-ol: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, multi-faceted guide for the analytical characterization of 4-Chloro-1H-benzo[d]imidazol-5-ol. Benzimidazole scaffolds are cornerstones in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] The precise substitution with a chloro group and a hydroxyl group, as in the title compound, necessitates a rigorous and integrated analytical strategy to unambiguously confirm its identity, purity, and stability. As direct literature on this specific molecule is limited, this guide synthesizes established methodologies for related halogenated and phenolic benzimidazoles to provide a robust framework for its comprehensive analysis. We will detail protocols and the underlying scientific rationale for chromatographic, spectroscopic, and thermal analysis techniques essential for advancing this compound from discovery to development.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound with significant potential as a building block in drug discovery. The benzimidazole core is a privileged structure found in numerous pharmaceuticals, and its functionalization dictates its pharmacokinetic and pharmacodynamic properties.[2] The presence of a chlorine atom can modulate lipophilicity and metabolic stability, while the phenolic hydroxyl group offers a key site for further derivatization or interaction with biological targets.

Given this, an unequivocal understanding of the molecule's properties is paramount. Any ambiguity in structure, purity, or stability can compromise research outcomes, leading to flawed structure-activity relationship (SAR) studies and potential downstream development failures. This guide provides the necessary protocols to establish a complete analytical profile, ensuring data integrity and confidence in subsequent research.

Physicochemical Properties (Predicted)

A foundational step in method development is understanding the basic physicochemical properties of the analyte.

PropertyValueSource
Molecular Formula C₇H₅ClN₂OChemDraw
Molecular Weight 168.58 g/mol ChemDraw
Appearance Expected to be an off-white to light brown solidMSE Supplies[3]
Predicted LogP 1.8 ± 0.4ChemAxon

Integrated Analytical Workflow

A single analytical technique is insufficient for complete characterization. We advocate for an orthogonal, multi-technique approach where each method provides a unique and complementary piece of information. The data from these techniques are then integrated to build a comprehensive and validated profile of the compound.

G cluster_0 Purity & Quantification cluster_1 Identity & Structural Elucidation cluster_2 Physicochemical Properties cluster_3 Final Dossier HPLC HPLC-UV/DAD Report Certificate of Analysis (Identity, Purity, Stability) HPLC->Report MS LC-MS (ESI+) MS->Report NMR NMR (¹H, ¹³C) NMR->Report FTIR FTIR FTIR->Report Thermal TGA / DSC Thermal->Report Sample Test Sample: This compound Sample->HPLC Purity Assay Sample->MS Molecular Weight Confirmation Sample->NMR Structural Confirmation Sample->FTIR Functional Group Identification Sample->Thermal Thermal Stability Melting Point

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecule drug candidates. For a polar, aromatic compound like this compound, a reversed-phase method is the logical choice.

Causality Behind Method Choices:

  • Reversed-Phase (C18 Column): The nonpolar C18 stationary phase effectively retains the benzimidazole structure through hydrophobic interactions.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase serves two purposes: it protonates the basic nitrogen atoms of the imidazole ring, leading to sharper, more symmetrical peaks, and it improves ionization efficiency for subsequent mass spectrometry detection if using an LC-MS system.[4]

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a high-organic one ensures that both the main compound and any potential impurities (which may have a wide range of polarities) are eluted and resolved effectively.

  • Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths, which can help in peak tracking, purity assessment, and method development. Benzimidazoles typically exhibit strong UV absorbance around 254 nm and 280 nm.[5]

Protocol 3.1: Reversed-Phase HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Diode Array Detector (DAD), monitor at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

Structural Elucidation: Spectroscopic Techniques

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical first step in confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing heterocycles.

Trustworthiness through Isotopic Pattern: A key self-validating feature for this specific molecule is the isotopic signature of chlorine. Naturally occurring chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 ion peak pattern in the mass spectrum with a relative intensity ratio of approximately 3:1.[6] Observing this pattern provides high confidence in the presence of a single chlorine atom in the molecule.

Protocol 4.1: LC-MS Analysis
  • Instrumentation: Couple the HPLC system from Protocol 3.1 to a mass spectrometer equipped with an ESI source.

  • Ionization Mode: ESI, Positive (+).

  • Rationale: The imidazole nitrogens are readily protonated in the acidified mobile phase, making positive ion mode highly efficient.

  • Mass Range: Scan from m/z 50 to 500.

  • Expected Ions:

    • [M+H]⁺ (³⁵Cl): 169.02

    • [M+H]⁺ (³⁷Cl): 171.02

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the [M+H]⁺ ion at m/z 169.02.

    • Verify the presence of the M+2 isotope peak at m/z 171.02 with an intensity of approximately one-third of the M+ peak.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Causality Behind Solvent Choice:

  • DMSO-d₆: This is the recommended solvent. This compound is likely to have good solubility in DMSO. Crucially, DMSO-d₆ allows for the observation of exchangeable protons (N-H and O-H), which would be lost in solvents like D₂O or CD₃OD. These protons often appear as broad singlets.[8]

Protocol 4.2: ¹H and ¹³C NMR Acquisition
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • (Optional but Recommended): 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to aid in definitive assignments.

Predicted NMR Data: The structure of this compound allows for the prediction of its NMR signatures, which is a vital part of data validation.

¹H NMR PredictionSignalMultiplicityApprox. δ (ppm)IntegrationAssignment
Aromatic H-2Singlet~8.1-8.31HImidazole CH
H-6Doublet (J ≈ 8-9 Hz)~7.3-7.51HBenzene CH
H-7Doublet (J ≈ 8-9 Hz)~6.8-7.01HBenzene CH
Exchangeable N-HBroad Singlet~12.0-13.01HImidazole NH
O-HBroad Singlet~9.0-10.01HPhenolic OH
¹³C NMR PredictionApprox. δ (ppm)Assignment
Aromatic ~145-155C-5 (bearing OH)
~140-145C-2 (imidazole)
~135-145C-3a, C-7a (bridgehead)
~110-120C-4 (bearing Cl)
~110-120C-6
~100-110C-7

Note: These are estimations based on general benzimidazole spectra. Actual values must be confirmed experimentally.[9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12]

Protocol 4.3: FTIR Analysis
  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from approximately 4000 to 400 cm⁻¹.

Expected Characteristic Vibrations:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H StretchPhenolic Hydroxyl
3200 - 3000 (broad)N-H StretchImidazole N-H
3100 - 3000C-H StretchAromatic
~1620C=N StretchImidazole
1600 - 1450C=C StretchAromatic Ring
~1250C-O StretchPhenolic
800 - 600C-Cl StretchAryl Chloride

These characteristic bands provide a molecular fingerprint and confirm the presence of the key functional groups.[13][14]

Thermal Analysis: Stability and Phase Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the compound's thermal stability, melting point, and the presence of any solvates or polymorphs. This information is critical for formulation, storage, and handling.[15][16]

Protocol 5.1: TGA/DSC Analysis
  • Instrumentation: Simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.

  • Data Interpretation:

    • TGA Curve: Look for mass loss events. A stable compound will show a flat baseline until the onset of decomposition. Significant mass loss at low temperatures (<120 °C) could indicate the presence of residual solvent or water.

    • DSC Curve: Look for endothermic or exothermic events. A sharp endotherm is indicative of the compound's melting point. Other events could signify polymorphic transitions or decomposition.

Conclusion

The analytical characterization of this compound requires a synergistic application of multiple analytical techniques. The protocols and rationales detailed in this application note provide a robust framework for researchers to confirm the identity, purity, and stability of this valuable chemical entity. By combining HPLC for purity, MS for molecular weight and elemental confirmation (via isotopic pattern), NMR for definitive structural elucidation, FTIR for functional group identification, and thermal analysis for stability, scientists can generate a comprehensive data package. This high-quality dossier is essential for ensuring the reliability of research data and for making informed decisions in the drug discovery and development pipeline.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Chloro-1H-benzo[d]imidazol-5-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds. Its unique heterocyclic structure allows for versatile interactions with a wide array of biological targets. Derivatives of benzimidazole have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, 4-Chloro-1H-benzo[d]imidazol-5-ol , and its related analogs represent a chemical space ripe for exploration in the quest for novel therapeutic agents. The chloro- and hydroxyl-substitutions on the benzene ring provide key electronic and hydrogen-bonding features that can be critical for target engagement.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for their biological activity.[4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of various HTS assays to profile the bioactivity of this compound and its derivatives. We will delve into both biochemical (target-based) and cell-based (phenotypic) screening approaches, providing detailed protocols and the scientific rationale behind the experimental design.

Part 1: Biochemical High-Throughput Screening Assays

Biochemical assays are fundamental in target-based drug discovery, allowing for the direct measurement of a compound's effect on a purified biological target, such as an enzyme or receptor. Given the known activities of benzimidazole derivatives, protein kinases and phosphatases are highly relevant target classes for initial screening campaigns.

Protein Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[6][7] Consequently, they are a major class of drug targets.[6] Several HTS-compatible kinase assay formats are available, each with its own advantages.

Caption: General workflow for a kinase inhibitor high-throughput screening campaign.

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[8] A proprietary luciferase enzyme uses the remaining ATP to produce light, and the luminescent signal is inversely proportional to kinase activity.[8] This format is universal for any ATP-dependent kinase.[8]

Protocol: Kinase-Glo® Assay in 384-Well Format

  • Compound Plating: Dispense 50 nL of test compounds (including this compound derivatives) and controls (positive and negative) into a 384-well white, opaque assay plate.

  • Kinase Reaction Mixture Preparation: Prepare a 2X kinase reaction buffer containing the kinase of interest and its specific peptide substrate.

  • Initiation of Kinase Reaction: Add 5 µL of the 2X kinase reaction mixture to each well.

  • ATP Addition: Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well. This reagent contains the luciferase enzyme and necessary components, and it also stops the kinase reaction.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Interpretation: A higher luminescent signal indicates lower ATP consumption and therefore, inhibition of the kinase.

ParameterRecommended Value
Assay Volume20 µL
Plate Type384-well, white, opaque
Compound Concentration10 µM (for primary screen)
ATP ConcentrationMatched to Kinase Km
ReadoutLuminescence

Principle: TR-FRET is a robust technology that combines time-resolved fluorescence with FRET, minimizing background fluorescence and increasing sensitivity.[9][10] In a common format, a biotinylated substrate peptide and a phosphospecific antibody labeled with a lanthanide donor (e.g., Europium) are used. Upon phosphorylation, the antibody binds the substrate. A streptavidin-labeled acceptor fluorophore binds to the biotinylated substrate, bringing the donor and acceptor into close proximity and generating a FRET signal.

Protocol: TR-FRET Kinase Assay in 384-Well Format

  • Compound Plating: As described for the luminescence assay.

  • Kinase Reaction: In each well, combine the test compound, kinase, biotinylated substrate peptide, and ATP in kinase reaction buffer. The total volume is typically 10 µL.

  • Incubation: Incubate at room temperature for the optimized reaction time (e.g., 60-90 minutes).

  • Detection Reagent Addition: Add 10 µL of a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and the streptavidin-acceptor conjugate.

  • Equilibration: Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader, measuring emission at two wavelengths (donor and acceptor).

Data Interpretation: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of substrate phosphorylation.

ParameterRecommended Value
Assay Volume20 µL
Plate Type384-well, low-volume, white or black
Excitation Wavelength~340 nm
Emission WavelengthsDonor (~615 nm), Acceptor (~665 nm)
ReadoutTR-FRET ratio
Protein Phosphatase Inhibition Assays

Protein phosphatases are enzymes that dephosphorylate proteins and are equally important in regulating cellular processes.[11] Identifying inhibitors for this class of enzymes is an active area of research.[11][12][13]

Principle: A common HTS method for phosphatases involves the use of a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). Dephosphorylation of DiFMUP by a phosphatase yields a highly fluorescent product, DiFMU.

Protocol: DiFMUP-Based Phosphatase Assay in 384-Well Format

  • Compound Plating: Dispense 50 nL of test compounds and controls into a 384-well black, clear-bottom plate.

  • Enzyme Addition: Add 10 µL of a 2X solution of the purified phosphatase (e.g., PTP1B, SHP2) in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of a 2X DiFMUP solution to initiate the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

Data Interpretation: A decrease in fluorescence intensity corresponds to inhibition of the phosphatase.

ParameterRecommended Value
Assay Volume20 µL
Plate Type384-well, black, clear-bottom
SubstrateDiFMUP
Excitation/Emission~360 nm / ~460 nm
ReadoutFluorescence Intensity

Part 2: Cell-Based High-Throughput Screening Assays

Cell-based assays provide a more physiologically relevant context for screening as they assess a compound's activity within a living cell, taking into account factors like cell permeability and potential off-target effects.[4][5][14][15][16]

Cell Viability and Cytotoxicity Assays

A fundamental first step in profiling a novel compound is to assess its impact on cell viability. This is crucial for identifying compounds with potential anticancer activity or for flagging cytotoxic compounds early in the discovery process.

Principle: A widely used method measures the metabolic activity of cells as an indicator of viability. Reagents like resazurin (alamarBlue) or tetrazolium salts (MTT, MTS) are converted by metabolically active cells into fluorescent or colored products, respectively. Another robust method measures intracellular ATP levels as a marker of viable cells using a luciferase-based reaction (e.g., CellTiter-Glo®).

Protocol: CellTiter-Glo® Viability Assay in 384-Well Format

  • Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, A549) into a 384-well clear-bottom, white-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.

  • Cell Culture: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Add 10 µL of serially diluted compounds to the wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Reagent Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Detection: Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Interpretation: A decrease in luminescence indicates a reduction in cell viability. Dose-response curves can be generated to determine the GI50 (concentration for 50% growth inhibition).

Reporter Gene Assays

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor or signaling cascade.

Principle: To screen for inhibitors of the NF-κB pathway, for example, a cell line is engineered to stably express a luciferase gene driven by a promoter containing multiple NF-κB response elements. When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus, binds to the promoter, and drives luciferase expression. Inhibitors of the pathway will prevent this, leading to a decrease in the luminescent signal.

G cluster_0 Cellular Events cluster_1 Reporter System cluster_2 Point of Inhibition A Stimulus (e.g., TNF-α) B Signaling Cascade Activation A->B C Transcription Factor Activation (e.g., NF-κB) B->C D Translocation to Nucleus C->D E Binding to Response Element D->E F Reporter Gene Transcription E->F G Reporter Protein Translation (Luciferase) F->G H Luminescent Signal Generation G->H I This compound I->B I->C

Caption: Principle of a reporter gene assay for screening pathway inhibitors.

Protocol: NF-κB Luciferase Reporter Assay in 384-Well Format

  • Cell Seeding: Seed an NF-κB reporter cell line into a 384-well clear-bottom, white-walled plate.

  • Incubation: Culture for 24 hours as previously described.

  • Compound Treatment: Add test compounds and incubate for 1 hour.

  • Pathway Stimulation: Add a stimulant such as TNF-α to all wells (except for negative controls) to activate the NF-κB pathway.

  • Incubation: Incubate for an optimized period (e.g., 6-8 hours) to allow for reporter gene expression.

  • Detection: Lyse the cells and measure luciferase activity using a suitable luciferase assay reagent (e.g., Bright-Glo™).

  • Data Acquisition: Read luminescence on a plate reader.

Data Interpretation: A decrease in the luminescent signal in stimulated wells indicates that the compound inhibits the NF-κB pathway. A counter-screen for general cytotoxicity is essential to eliminate false positives.

Part 3: Data Analysis and Assay Validation

For any HTS campaign, rigorous data analysis and assay validation are paramount to ensure the quality and reliability of the results.

Assay Quality Control

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[4] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.

Conclusion

The benzimidazole scaffold, represented here by this compound, holds significant promise for the discovery of novel bioactive molecules. The application notes provided in this guide offer a robust starting point for screening this and related compounds against key drug target classes like kinases and phosphatases, as well as for assessing their effects in a cellular context. By employing these validated HTS protocols, researchers can efficiently and effectively explore the therapeutic potential of this important chemical series, accelerating the journey from a library compound to a promising lead candidate.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 4-Chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-benzo[d]imidazol-5-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The presence of both a phenolic hydroxyl group and a reactive imidazole ring provides a versatile platform for the synthesis of a diverse range of derivatives. Functionalization of the hydroxyl group, in particular, allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles of potential drug candidates. These modifications can also serve to introduce new pharmacophoric elements or to enable conjugation with other molecules of interest.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the hydroxyl group of this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore the synthetic utility of this important building block. The protocols herein are designed to be robust and adaptable, with a strong emphasis on the underlying chemical principles and strategies to overcome common challenges, such as regioselectivity.

The Challenge of Regioselectivity: N- vs. O-Derivatization

A primary challenge in the derivatization of this compound is the presence of two nucleophilic sites: the hydroxyl group (O-nucleophile) and the imidazole N-H group (N-nucleophile). Under many standard alkylating or acylating conditions, a mixture of N- and O-derivatized products, as well as di-substituted products, can be formed, leading to purification challenges and reduced yields of the desired O-functionalized compound.[1]

The regioselectivity of the reaction is influenced by several factors, including the nature of the electrophile, the choice of base and solvent, and the reaction temperature. Generally, the imidazole nitrogen is more nucleophilic than the phenolic hydroxyl group, which can lead to preferential N-alkylation or N-acylation.

To achieve selective O-derivatization, two main strategies can be employed:

  • Direct O-Derivatization under Controlled Conditions: By carefully selecting the reaction parameters, it is sometimes possible to favor O-derivatization. For instance, using a bulky base might preferentially deprotonate the more sterically accessible hydroxyl group.

  • N-Protection Strategy: A more reliable approach involves the protection of the imidazole nitrogen with a suitable protecting group prior to the derivatization of the hydroxyl group. This strategy effectively blocks the competing N-derivatization pathway, ensuring high selectivity for the desired O-functionalized product. The protecting group can then be removed under mild conditions to yield the final product.

This guide will provide protocols for both direct O-derivatization and an N-protection strategy to ensure the highest probability of success for your synthetic goals.

PART 1: O-Alkylation (Ether Synthesis)

The formation of an ether linkage at the 5-hydroxyl position is a common and valuable modification. The Williamson ether synthesis is a classic and reliable method for this transformation.[2][3]

Protocol 1.1: Direct O-Alkylation via Williamson Ether Synthesis

This protocol aims for direct O-alkylation without prior N-protection. Success is dependent on the specific substrate and alkylating agent. Careful monitoring of the reaction is crucial.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF or acetone to dissolve the starting material.

  • Add finely ground potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkoxy-4-chloro-1H-benzo[d]imidazole.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a common and cost-effective base for Williamson ether synthesis. Cesium carbonate is a milder and often more effective base that can improve yields and selectivity, particularly for less reactive alkyl halides.[4]

  • Solvent: DMF and acetone are polar aprotic solvents that are excellent for Sₙ2 reactions like the Williamson ether synthesis.[4]

  • Temperature: Heating the reaction mixture increases the rate of reaction. The optimal temperature will depend on the reactivity of the alkyl halide.

Protocol 1.2: O-Alkylation via N-Protection Strategy

For enhanced selectivity and higher yields, an N-protection strategy is highly recommended. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the conditions of O-alkylation and can be readily removed under mild acidic conditions.[5]

Step 1: N-Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C. A catalytic amount of DMAP can be added to accelerate the reaction.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-Boc-4-chloro-1H-benzo[d]imidazol-5-ol.

Step 2: O-Alkylation of N-Boc Protected Intermediate

Follow the procedure outlined in Protocol 1.1 using N-Boc-4-chloro-1H-benzo[d]imidazol-5-ol as the starting material.

Step 3: N-Boc Deprotection

Materials:

  • N-Boc-5-alkoxy-4-chloro-1H-benzo[d]imidazole

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected ether in DCM.

  • Add an excess of TFA (e.g., 20% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify if necessary to obtain the final 5-alkoxy-4-chloro-1H-benzo[d]imidazole.

Data Presentation: O-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF604-660-75
Ethyl BromideCs₂CO₃Acetone508-1270-85
Benzyl BromideK₂CO₃DMF806-875-90

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Experimental Workflow: O-Alkylation

O_Alkylation_Workflow cluster_n_protection N-Protection (Optional but Recommended) cluster_o_alkylation O-Alkylation cluster_deprotection N-Deprotection start_N This compound reagents_N (Boc)₂O, TEA/DMAP start_N->reagents_N Step 1 product_N N-Boc Protected Intermediate reagents_N->product_N start_O Starting Material product_N->start_O Proceed to O-Alkylation reagents_O Alkyl Halide, Base (K₂CO₃/Cs₂CO₃) start_O->reagents_O Step 2 product_O O-Alkylated Product reagents_O->product_O start_D N-Boc O-Alkylated Product product_O->start_D Proceed to Deprotection reagents_D TFA or HCl start_D->reagents_D Step 3 final_product Final 5-Alkoxy Derivative reagents_D->final_product

Caption: Workflow for the O-alkylation of this compound.

PART 2: O-Esterification (Ester Synthesis)

Esterification of the hydroxyl group can be achieved through various methods. The Steglich esterification is a mild and efficient method that is well-suited for substrates that may be sensitive to harsh acidic or basic conditions.[6]

Protocol 2.1: Steglich Esterification

This protocol utilizes a carbodiimide coupling agent and a catalytic amount of DMAP to facilitate the esterification.

Materials:

  • This compound (or its N-Boc protected form)

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) (preferably N-Boc protected), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.2 eq) or EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

  • If using EDC, the urea byproduct is water-soluble and will be removed during the work-up.

  • Wash the filtrate or reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-acyloxy-4-chloro-1H-benzo[d]imidazole.

  • If an N-Boc protected starting material was used, proceed with deprotection as described in Protocol 1.2, Step 3 .

Causality Behind Experimental Choices:

  • Coupling Agents: DCC and EDC are carbodiimides that activate the carboxylic acid for nucleophilic attack by the hydroxyl group. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[7]

  • Catalyst: DMAP is a highly effective acylation catalyst that significantly accelerates the reaction rate.[8][9]

  • Mild Conditions: The reaction is performed at room temperature, which is beneficial for substrates with sensitive functional groups.

Protocol 2.2: Acylation with Acid Chlorides or Anhydrides

This is a more traditional method of esterification that is often faster but may require N-protection to avoid side reactions.

Materials:

  • N-Boc-4-chloro-1H-benzo[d]imidazol-5-ol

  • Acid chloride (R-COCl) or Acid anhydride ((RCO)₂O)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-4-chloro-1H-benzo[d]imidazol-5-ol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Cool the solution to 0 °C.

  • Add the acid chloride (1.1 eq) or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Proceed with N-Boc deprotection as described in Protocol 1.2, Step 3 .

Data Presentation: O-Esterification

Acylating AgentCoupling MethodCatalystSolventTypical Yield (%)
Acetic AnhydrideDirect AcylationPyridineDCM80-95
Benzoic AcidSteglich (DCC)DMAPDCM75-90
Propionic AcidSteglich (EDC)DMAPDMF70-85

Yields are for the O-acylation step on the N-Boc protected intermediate and may vary.

Reaction Scheme: O-Esterification

O_Esterification_Scheme cluster_steglich Steglich Esterification cluster_acylation Direct Acylation start N-Boc-4-Chloro-1H-benzo[d]imidazol-5-ol OH reagents_S R-COOH, DCC/EDC, DMAP start:f0->reagents_S reagents_A R-COCl or (RCO)₂O, TEA/Pyridine start:f0->reagents_A product N-Boc-5-acyloxy-4-chloro-1H-benzo[d]imidazole O-C(=O)R reagents_S->product:f0 reagents_A->product:f0

Caption: General schemes for the O-esterification of N-Boc protected this compound.

Conclusion

The derivatization of the hydroxyl group of this compound offers a valuable strategy for the synthesis of novel compounds with potentially enhanced biological activities and improved physicochemical properties. The choice between direct O-derivatization and an N-protection strategy will depend on the specific requirements of the synthesis and the reactivity of the chosen electrophile. The protocols provided in this guide offer a solid foundation for the successful O-alkylation and O-esterification of this versatile building block. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the best results for a particular substrate.

References

The Art of Electrophilic Aromatic Substitution: A Guide to the Functionalization of 4-Chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the reactivity of 4-Chloro-1H-benzo[d]imidazol-5-ol with various electrophiles. As a key heterocyclic scaffold in medicinal chemistry, understanding its functionalization is paramount for the development of novel therapeutic agents. This guide moves beyond simple procedural lists, offering insights into the underlying principles that govern the regioselectivity and reactivity of this versatile molecule.

Understanding the Reactivity Landscape of this compound

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its substituents: the hydroxyl (-OH) group, the chloro (-Cl) group, and the fused imidazole ring.

  • The Hydroxyl Group (-OH): As a strongly activating group, the -OH substituent donates electron density to the benzene ring through resonance (+M effect), making the ring more nucleophilic and thus more susceptible to electrophilic attack. It is an ortho, para-director.[1][2]

  • The Chloro Group (-Cl): The chloro group exhibits a dual electronic nature. It is deactivating due to its electron-withdrawing inductive effect (-I effect), which lowers the overall reactivity of the ring. However, it is also an ortho, para-director due to the resonance donation of its lone pair electrons (+M effect).[3][4]

  • The Imidazole Ring: The fused imidazole ring is generally considered to be electron-withdrawing and thus deactivating towards electrophilic substitution on the benzene moiety.[5]

Predicting Regioselectivity: The powerful activating and directing effect of the hydroxyl group is expected to dominate the reactivity of the benzene ring. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the -OH group. Given that the para position is occupied by the imidazole ring, substitution is predicted to occur primarily at the C6 position, which is ortho to the hydroxyl group. The C7 position is sterically hindered by the adjacent imidazole ring.

Caption: Predicted regioselectivity of electrophilic attack.

Key Electrophilic Aromatic Substitution Reactions and Protocols

This section details common EAS reactions and provides adaptable protocols for the functionalization of this compound.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group that can be further reduced to an amino group. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile.[6]

Reaction Mechanism:

G Start This compound Reagents HNO₃ / H₂SO₄ Start->Reagents Electrophilic Attack at C6 Intermediate Sigma Complex (Resonance Stabilized) Reagents->Intermediate Product 4-Chloro-6-nitro-1H-benzo[d]imidazol-5-ol Intermediate->Product Deprotonation

Caption: General workflow for the nitration reaction.

Protocol: Synthesis of 4-Chloro-6-nitro-1H-benzo[d]imidazol-5-ol

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to afford pure 4-Chloro-6-nitro-1H-benzo[d]imidazol-5-ol.

ParameterCondition
Temperature 0-5 °C
Reaction Time 1-2 hours
Key Reagents Conc. HNO₃, Conc. H₂SO₄
Workup Neutralization with NaHCO₃
Halogenation

Halogenation introduces halogen atoms (Cl, Br, I) onto the aromatic ring. Due to the highly activating nature of the hydroxyl group, halogenation of phenols can be rapid and may lead to polysubstitution.[7] Therefore, milder reaction conditions are recommended for mono-halogenation.

Protocol: Synthesis of 6-Bromo-4-chloro-1H-benzo[d]imidazol-5-ol

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition
Temperature Room Temperature
Reaction Time 2-4 hours
Halogenating Agent N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Friedel-Crafts Acylation

This reaction introduces an acyl group (-COR) to the aromatic ring, forming a ketone. It is a valuable method for the formation of C-C bonds. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9]

Protocol: Synthesis of 1-(5-Chloro-6-hydroxy-1H-benzo[d]imidazol-7-yl)ethan-1-one

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Suspend aluminum chloride (2.5 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and slowly add acetyl chloride (1.2 eq).

  • Add a solution of this compound (1.0 eq) in dry dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterCondition
Catalyst Aluminum Chloride (AlCl₃)
Acylating Agent Acetyl Chloride
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction is a mild method for the formylation (introduction of a -CHO group) of electron-rich aromatic compounds.[10][11] The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.

Protocol: Synthesis of 5-Chloro-6-hydroxy-1H-benzo[d]imidazole-7-carbaldehyde

Materials:

  • This compound

  • Phosphorus Oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Ice

  • Sodium Acetate solution (saturated)

Procedure:

  • In a flask cooled to 0 °C, slowly add phosphorus oxychloride (3.0 eq) to anhydrous dimethylformamide (used as both reagent and solvent).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add this compound (1.0 eq) to the reagent at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours.

  • After completion (monitored by TLC), cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium acetate solution.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water).

ParameterCondition
Reagents POCl₃, DMF
Temperature 0 °C to 70 °C
Reaction Time 2-3 hours at 60-70 °C
Workup Hydrolysis and Neutralization
Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a substrate. In the case of benzimidazoles, this reaction typically occurs at the N-H of the imidazole ring.[12][13][14]

Protocol: Synthesis of 4-Chloro-1-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add dimethylamine solution (1.2 eq) followed by formaldehyde solution (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography.

ParameterCondition
Reagents Formaldehyde, Dimethylamine
Solvent Ethanol
Condition Reflux
Site of Reaction N1 of the imidazole ring

Conclusion

The strategic functionalization of this compound through electrophilic aromatic substitution opens a gateway to a diverse array of novel chemical entities with significant potential in drug discovery. A thorough understanding of the directing effects of the substituents is crucial for predicting and controlling the regiochemical outcome of these reactions. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold.

References

use of "4-Chloro-1H-benzo[d]imidazol-5-ol" in parallel synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Use of 4-Chloro-1H-benzo[d]imidazol-5-ol in Parallel Synthesis for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide details the strategic application of This compound , a uniquely functionalized building block, for the rapid generation of diverse chemical libraries via parallel synthesis. We provide an in-depth analysis of its three primary diversification points—the imidazole nitrogen, the phenolic hydroxyl, and the C4-chloro position—and present detailed, field-tested protocols for high-throughput N-alkylation, O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. By explaining the causality behind experimental choices and integrating robust, self-validating protocols, this document serves as a practical guide for researchers aiming to leverage parallel synthesis to accelerate the discovery of novel, biologically active compounds.

The Strategic Value of the this compound Scaffold

The benzimidazole core is a privileged structure in drug discovery, known to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antiviral, and antimicrobial effects.[3] The specific substitution pattern of this compound offers a powerful platform for combinatorial chemistry and parallel synthesis due to its three distinct and orthogonally addressable functional handles.

  • N1/N3 Imidazole Nitrogen: A nucleophilic site ideal for introducing a wide array of substituents via N-alkylation or N-arylation, significantly modulating the molecule's spatial arrangement and hydrogen bonding capacity.[4]

  • C5 Phenolic Hydroxyl: An accessible site for O-alkylation or O-acylation, allowing for fine-tuning of solubility, lipophilicity, and metabolic stability.

  • C4 Chloro Group: A classic handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of complex aryl, heteroaryl, and amine moieties to build molecular complexity.[5][6]

This trifecta of reactive sites allows for a "three-dimensional" diversification strategy, making it an exceptional starting point for generating large, information-rich libraries aimed at exploring structure-activity relationships (SAR).

Caption: Key diversification points of the this compound scaffold.

Core Synthetic Strategies & High-Throughput Protocols

The following protocols are designed for execution in a parallel format, such as in 24- or 96-well reaction blocks, emphasizing robust conditions and straightforward workup procedures.

Strategy 1: N-Alkylation of the Imidazole Core

N-alkylation is often the first step in a library synthesis campaign as it can protect the nitrogen or introduce a key diversity element.[4] The choice of base is critical; milder bases like potassium carbonate are preferred in parallel synthesis to minimize side reactions and simplify purification.[7]

Protocol 2.1: Parallel N-Alkylation with Alkyl Halides

  • Reagent Preparation:

    • In each well of a 24-well reaction block, add this compound (1.0 eq, e.g., 50 mg).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Dispense anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) to each well (e.g., 1 mL).

  • Addition of Alkylating Agents:

    • To each well, add a different alkylating agent (R¹-X, where X = Br, I; 1.2 eq) from a stock solution.

  • Reaction:

    • Seal the reaction block with a cap mat.

    • Heat the block to 60-80 °C with vigorous shaking for 4-12 hours. The higher temperature improves reaction kinetics, which is crucial for achieving completion in a reasonable timeframe.[8]

  • Work-up & Isolation:

    • Cool the reaction block to room temperature.

    • Add water (2 mL) to each well to quench the reaction and dissolve inorganic salts.

    • Extract with ethyl acetate (2 x 2 mL).

    • Combine the organic layers in a corresponding deep-well plate.

    • Concentrate the solvent in vacuo to yield the crude N-alkylated products, ready for the next diversification step or purification.

Table 1: Representative Conditions for Parallel N-Alkylation

Alkylating Agent (R¹-X) Base Solvent Temp (°C) Time (h) Typical Conversion
Benzyl Bromide K₂CO₃ ACN 60 6 >95%
Ethyl Bromoacetate K₂CO₃ DMF 60 8 >90%
1-Bromobutane Cs₂CO₃ DMF 80 12 >95%

| Propargyl Bromide | K₂CO₃ | ACN | 50 | 4 | >98% |

Strategy 2: O-Alkylation of the Phenolic Hydroxyl

Selective O-alkylation can be achieved under similar conditions to N-alkylation, though it is often performed after the imidazole nitrogen has been functionalized and protected to prevent competitive N-alkylation.

Protocol 2.2: Parallel O-Alkylation (Williamson Ether Synthesis)

  • Reagent Preparation:

    • Start with the N-alkylated intermediate (1.0 eq) from Protocol 2.1 in each well.

    • Add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq). Cesium carbonate can be used for less reactive halides.

    • Dispense anhydrous DMF (1 mL) to each well.

  • Addition of Alkylating Agents:

    • Add a diverse set of alkyl halides (R²-X, 1.5 eq) to the wells.

  • Reaction:

    • Seal the block and heat to 80 °C with shaking for 8-16 hours.

  • Work-up & Isolation:

    • Follow the same quenching, extraction, and concentration procedure as described in Protocol 2.1.

Strategy 3: Palladium-Catalyzed Cross-Coupling at C4

The chloro-substituent is a prime handle for late-stage functionalization using powerful C-C and C-N bond-forming reactions. These reactions dramatically increase the structural diversity and drug-like character of the library.

Protocol 2.3: Parallel Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, ideal for coupling aryl and heteroaryl boronic acids.[9][10] The use of modern palladium pre-catalysts and ligands ensures high efficiency even with challenging chloro-heterocycles.[6]

  • Reagent Preparation (Inert Atmosphere):

    • To each well (pre-dried and filled with argon), add the N,O-disubstituted benzimidazole intermediate (1.0 eq).

    • Add a diverse set of boronic acids or esters (R³-B(OR)₂, 1.5 eq).

    • Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

  • Catalyst Addition:

    • Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and dispense it to each well. For chloroarenes, more active catalysts like Pd₂(dba)₃ with ligands like SPhos or XPhos are often required.

  • Reaction:

    • Add a solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O, 1 mL).

    • Seal the reaction block and heat to 90-110 °C under an inert atmosphere for 12-24 hours.

  • Work-up & Isolation:

    • Cool the block, quench with water, and extract with ethyl acetate.

    • For purification, the crude product can be passed through a silica or celite plug to remove the palladium catalyst before final concentration.

Protocol 2.4: Parallel Buchwald-Hartwig Amination

This reaction is indispensable for creating C-N bonds, allowing the introduction of a vast array of primary and secondary amines.[5][11] The choice of ligand is crucial for coupling unactivated aryl chlorides.[12]

  • Reagent Preparation (Inert Atmosphere):

    • To each argon-flushed well, add the benzimidazole substrate (1.0 eq).

    • Add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%) and the corresponding ligand (e.g., RuPhos, 4 mol%).

    • Add a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5 eq).

  • Amine Addition:

    • Add a diverse set of amines (R⁴R⁵NH, 1.3 eq) to the wells.

  • Reaction:

    • Add an anhydrous solvent like toluene or dioxane (1 mL).

    • Seal and heat the block to 100 °C for 12-18 hours.

  • Work-up & Isolation:

    • Cool the block and carefully quench with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, dry, and concentrate. Purification is often achieved via automated flash chromatography or preparative HPLC.

Integrated Parallel Synthesis Workflow

A successful library synthesis campaign involves a logical sequence of reactions to maximize diversity. A common approach is to perform the N-alkylation first, followed by splitting the resulting pool of intermediates for subsequent diversification at the O-H and C-Cl positions.

cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Cross-Coupling start Start: 4-Chloro-1H- benzo[d]imidazol-5-ol rxn1 Protocol 2.1 + Array of R1-X start->rxn1 pool1 Intermediate Pool 1 (N-R1 substituted) rxn1->pool1 rxn2 Protocol 2.2 + Array of R2-X pool1->rxn2 pool2 Intermediate Pool 2 (N-R1, O-R2 substituted) rxn2->pool2 rxn3a Protocol 2.3 (Suzuki) + Array of R3-B(OH)2 pool2->rxn3a rxn3b Protocol 2.4 (Buchwald) + Array of R3-NHR' pool2->rxn3b final_lib Final Compound Library (N-R1, O-R2, C4-R3) rxn3a->final_lib rxn3b->final_lib

Caption: A multi-step workflow for parallel library generation from the core scaffold.

Conclusion

This compound is a highly versatile and powerful building block for parallel synthesis. Its distinct reactive sites enable the systematic and efficient construction of large, multi-dimensional libraries of drug-like molecules. The robust palladium-catalyzed and alkylation protocols provided herein offer a clear roadmap for researchers to rapidly generate novel chemical entities, significantly accelerating hit identification and lead optimization efforts in modern drug discovery programs.

References

Troubleshooting & Optimization

optimizing reaction conditions for "4-Chloro-1H-benzo[d]imidazol-5-ol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1H-benzo[d]imidazol-5-ol. This valuable benzimidazole derivative serves as a crucial building block in the development of novel pharmaceutical agents. This guide is structured to provide not only detailed experimental protocols but also in-depth troubleshooting advice and frequently asked questions to address challenges that may arise during the synthesis.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the commercially available 4-amino-3-chlorophenol. The synthetic strategy involves protection of the amine, regioselective nitration, deprotection, reduction of the nitro group, and a final cyclization to form the benzimidazole ring.

Synthesis_Pathway A 4-Amino-3-chlorophenol B 4-Acetamido-3-chlorophenol A->B Acetic Anhydride, Pyridine C 4-Acetamido-3-chloro-5-nitrophenol B->C HNO₃/H₂SO₄ D 4-Amino-3-chloro-5-nitrophenol C->D Acid Hydrolysis (e.g., HCl) E 3,4-Diamino-5-chlorophenol D->E Reduction (e.g., SnCl₂/HCl) F This compound E->F Formic Acid, Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Acetylation of 4-Amino-3-chlorophenol

This step protects the amino group as an acetamide to direct the subsequent nitration and prevent oxidation.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-chlorophenol (1 equivalent) in pyridine.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-acetamido-3-chlorophenol.

Step 2: Nitration of 4-Acetamido-3-chlorophenol

This is a critical regioselective electrophilic aromatic substitution. The acetamido and hydroxyl groups are ortho-, para-directing, while the chloro group is also ortho-, para-directing but deactivating. The nitration is expected to occur at the position ortho to the hydroxyl group and meta to the chloro group.

Protocol:

  • In a flask cooled to 0-5 °C, slowly add 4-acetamido-3-chlorophenol (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and nitric acid (e.g., a 1:1 mixture). Maintain the temperature below 10 °C throughout the addition.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated product, 4-acetamido-3-chloro-5-nitrophenol, is collected by filtration, washed with copious amounts of cold water until the washings are neutral, and dried.

Step 3: Hydrolysis of 4-Acetamido-3-chloro-5-nitrophenol

This step removes the protecting acetyl group to regenerate the free amine.

Protocol:

  • Suspend 4-acetamido-3-chloro-5-nitrophenol (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.[1]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-amino-3-chloro-5-nitrophenol.

Step 4: Reduction of 4-Amino-3-chloro-5-nitrophenol

Selective reduction of the nitro group in the presence of a chloro substituent is crucial. Stannous chloride in acidic medium is a reliable method for this transformation.[2]

Protocol:

  • Dissolve 4-amino-3-chloro-5-nitrophenol (1 equivalent) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture to 50-70 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution to pH 8-9 to precipitate tin salts.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-diamino-5-chlorophenol. This intermediate can be sensitive to air and should be used promptly.

Step 5: Cyclization to this compound

The final step involves the Phillips-Ladenburg reaction, where the o-phenylenediamine derivative is condensed with formic acid to form the imidazole ring.[3]

Protocol:

  • In a round-bottom flask, add 3,4-diamino-5-chlorophenol (1 equivalent) and an excess of 90% formic acid.[4]

  • Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a 10% sodium hydroxide solution to the cooled mixture with stirring until it is slightly alkaline (pH 8-9) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide

Troubleshooting_Guide cluster_nitration Issue: Low Yield/Side Products in Nitration (Step 2) cluster_reduction Issue: Incomplete Reduction or Dehalogenation (Step 4) cluster_cyclization Issue: Low Yield in Cyclization (Step 5) N_Prob Problem Low yield of desired 4-acetamido-3-chloro-5-nitrophenol. Formation of dinitro or other isomers. N_Cause Potential Causes 1. Reaction temperature too high, leading to over-nitration or oxidation. 2. Incorrect acid ratio, affecting nitronium ion concentration. 3. Incomplete reaction. N_Prob->N_Cause Caused by N_Sol Solutions 1. Maintain strict temperature control (0-5 °C). 2. Use a pre-cooled, well-defined nitrating mixture. 3. Monitor reaction closely by TLC and adjust time accordingly. N_Cause->N_Sol Addressed by R_Prob Problem Incomplete reduction of the nitro group. Unwanted reduction of the chloro group (dehalogenation). R_Cause Potential Causes 1. Insufficient reducing agent. 2. Inactive reducing agent. 3. Harsh reaction conditions (e.g., with catalytic hydrogenation). R_Prob->R_Cause Caused by R_Sol Solutions 1. Use a sufficient excess of SnCl₂·2H₂O. 2. Use fresh, high-quality SnCl₂·2H₂O. 3. Prefer chemical reduction (SnCl₂/HCl) over catalytic hydrogenation for this substrate. [12] R_Cause->R_Sol Addressed by C_Prob Problem Low yield of this compound. C_Cause Potential Causes 1. Incomplete cyclization. 2. Degradation of the diamine starting material. 3. Formation of side products. C_Prob->C_Cause Caused by C_Sol Solutions 1. Ensure sufficient reflux time and use of excess formic acid. 2. Use the diamine intermediate immediately after preparation. 3. Purify the crude product by recrystallization to remove impurities. C_Cause->C_Sol Addressed by

Caption: Troubleshooting logic for key synthesis steps.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in 4-amino-3-chlorophenol protected before nitration?

A1: The amino group is a strong activating group and is also susceptible to oxidation by nitric acid. Protecting it as an acetamide serves two primary purposes: it moderates the activating effect, allowing for more controlled nitration, and it protects the amino group from oxidation, which would otherwise lead to complex side products and lower yields.[5]

Q2: What are the critical parameters for the regioselective nitration in Step 2?

A2: The most critical parameters are temperature and the composition of the nitrating mixture. The reaction is highly exothermic, and maintaining a low temperature (0-5 °C) is essential to prevent over-nitration and the formation of undesired isomers.[6] The ratio of sulfuric acid to nitric acid is also important as it determines the concentration of the active electrophile, the nitronium ion (NO₂⁺).

Q3: Can other reducing agents be used for the nitro group reduction in Step 4?

A3: While other reducing agents can reduce aromatic nitro groups, such as catalytic hydrogenation (e.g., H₂/Pd-C) or iron in acidic media, stannous chloride (SnCl₂) in hydrochloric acid is particularly well-suited for this substrate.[2][7] It offers excellent chemoselectivity, reducing the nitro group without affecting the chloro substituent. Catalytic hydrogenation, while effective, carries a higher risk of dehalogenation (replacement of the chlorine atom with hydrogen).

Q4: The diamine intermediate (3,4-diamino-5-chlorophenol) appears to be unstable. How should I handle it?

A4: o-Phenylenediamine derivatives, especially those with electron-donating groups like a hydroxyl group, are prone to aerial oxidation, which can lead to the formation of colored, polymeric impurities. It is highly recommended to use the 3,4-diamino-5-chlorophenol intermediate immediately after its preparation and isolation in the subsequent cyclization step. If storage is unavoidable, it should be kept under an inert atmosphere (e.g., nitrogen or argon) and in the dark.

Q5: My final product, this compound, is colored. How can I improve its purity?

A5: Colored impurities in benzimidazole syntheses often arise from oxidation of the diamine intermediate or from side reactions during cyclization. Purification by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, is usually effective. The use of activated charcoal during recrystallization can also help to remove colored impurities.[4] Sublimation under high vacuum can be another effective purification method for some benzimidazole derivatives.[8]

Optimized Reaction Conditions Summary

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1AcetylationAcetic AnhydridePyridine0 to RT>90
2NitrationHNO₃/H₂SO₄-0-570-80
3HydrolysisConc. HClEthanol/WaterReflux85-95
4ReductionSnCl₂·2H₂O, HClEthanol50-7075-85
5CyclizationFormic Acid (90%)-100-11080-90

Note: Yields are approximate and can vary based on experimental conditions and scale.

References

common side products in the synthesis of "4-Chloro-1H-benzo[d]imidazol-5-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-1H-benzo[d]imidazol-5-ol

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of this compound. Recognizing the nuances of heterocyclic chemistry, this document moves beyond standard protocols to provide a troubleshooting framework based on mechanistic principles and empirical evidence. Our goal is to empower you to diagnose and resolve common synthetic challenges, particularly those related to the formation of process-related impurities and side products.

Frequently Asked Questions (FAQs)

Q1: What is the most probable and scalable synthetic route for this compound, and what are its critical steps?

A common and effective strategy for constructing the benzimidazole core is the condensation of an o-phenylenediamine with a one-carbon source. For the target molecule, a logical pathway begins with the reduction of a suitable nitro-group precursor to form the key diamine intermediate, followed by cyclization.

A plausible route involves:

  • Nitration: Regioselective nitration of 3-chloro-4-nitrophenol to introduce a second nitro group.

  • Reduction: Subsequent reduction of the resulting dinitrophenol to form 3-amino-4-(methylamino)aniline or a similar diamine. A related synthesis for a similar compound starts with the reduction of 2,4-dinitrophenol.[1]

  • Cyclization: Reaction of the diamine intermediate with a C1 synthon like formic acid or an equivalent. This step is critical as it forms the imidazole ring. A one-pot method using formic acid and a reducing agent like iron powder can sometimes be employed to combine the reduction and cyclization steps.[2]

Q2: Broadly, what are the main classes of side products I should anticipate in this synthesis?

During the synthesis of substituted benzimidazoles, side products generally arise from three primary sources:

  • Starting Material Impurities: The quality of the o-phenylenediamine precursor is paramount. Any impurities within this starting material are likely to undergo similar reactions, leading to a family of related benzimidazole impurities.[3]

  • Incomplete Reactions: The reaction may not proceed to completion, leaving unreacted starting materials or stable intermediates, such as the Schiff base formed when using an aldehyde as the C1 source.[3]

  • Competing Reaction Pathways: The inherent reactivity of the intermediates can open doors to undesired chemical transformations, including oxidation, N-alkylation, and over-condensation.[3]

Q3: How can I minimize the formation of dark, polymeric impurities in my reaction?

The dark coloration, often ranging from deep red to black, is almost always due to the oxidation of the o-phenylenediamine intermediate.[3][4] These compounds are highly susceptible to air oxidation, which forms intensely colored polymeric species that are notoriously difficult to remove.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[3]

  • Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.

  • Controlled Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation rates.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My final product is a dark-colored solid or oil, and standard crystallization fails to purify it.
  • Likely Cause: This is a classic sign of oxidation of the o-phenylenediamine precursor.[3] These oxidized impurities are often amorphous, polymeric, and co-precipitate with the desired product, hindering crystallization.

  • Troubleshooting & Solutions:

    • Confirm the Cause: Dissolve a small sample of the crude product in a suitable solvent. The intense color is a strong indicator of oxidation products.

    • Activated Carbon Treatment: Before attempting crystallization, dissolve the crude product in a solvent and treat the solution with activated carbon. The large surface area of the carbon effectively adsorbs these large, colored impurities.[3]

    • Acid-Base Extraction: Leverage the basicity of the benzimidazole nitrogen. Dissolve the crude material in an organic solvent and extract it with an aqueous acid solution (e.g., 1M HCl). The desired product will move to the aqueous layer, leaving non-basic, polymeric impurities behind in the organic layer. Neutralizing the aqueous layer will then precipitate the purified product.[3]

Protocol 1: Purification via Activated Carbon Treatment
  • Dissolve the crude this compound in a suitable solvent (e.g., ethanol or methanol) with gentle heating.

  • Add 5-10% w/w activated carbon to the solution.

  • Stir the mixture at a moderate temperature for 15-30 minutes.

  • Filter the hot solution through a pad of Celite® to remove the carbon.

  • Proceed with crystallization by cooling the filtrate or adding an anti-solvent.

Problem 2: My reaction yield is low, and TLC/HPLC analysis shows significant amounts of unreacted starting material and an intermediate spot.
  • Likely Cause: This points to an incomplete cyclization step. The condensation of the diamine with the C1 source (e.g., formic acid) forms an intermediate (an N-formyl species) that must then undergo intramolecular cyclization and dehydration. This cyclization can be the rate-limiting step.

  • Troubleshooting & Solutions:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction's progress and ensure it has run to completion.[3]

    • Optimize Reaction Conditions:

      • Temperature: Gently heating the reaction mixture can often provide the necessary activation energy for the final cyclization step.

      • Catalyst: Many benzimidazole syntheses are acid-catalyzed. Ensure the appropriate catalyst (e.g., p-toluenesulfonic acid, polyphosphoric acid) is being used at the correct loading.[5][6]

      • Reaction Time: Extend the reaction time and continue monitoring until the intermediate spot is no longer visible on the TLC plate.

Problem 3: Mass spectrometry shows a peak corresponding to a disubstituted product (e.g., M + aldehyde - H₂O).
  • Likely Cause: This is a common side reaction when using an aldehyde as the C1 source. It involves the reaction of two molecules of the aldehyde with one molecule of the o-phenylenediamine, leading to the formation of a 1,2-disubstituted benzimidazole.[3]

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a 1:1 stoichiometry or a slight excess of the o-phenylenediamine relative to the aldehyde to favor the formation of the desired 2-substituted product.[3]

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like toluene may favor the desired product, whereas more polar solvent systems can sometimes promote the formation of the 1,2-disubstituted side product.[3]

Problem 4: My product contains an impurity with the same mass but a different retention time/NMR spectrum.
  • Likely Cause: Formation of a positional isomer. The synthesis of the key o-phenylenediamine precursor can sometimes yield a mixture of regioisomers. For example, if the starting material for the precursor synthesis is not perfectly regioselective, you could generate an isomeric diamine that leads to an isomeric final product, such as 6-Chloro-1H-benzo[d]imidazol-5-ol .

  • Troubleshooting & Solutions:

    • Characterize the Precursor: It is critical to fully characterize the o-phenylenediamine intermediate by NMR and HPLC before proceeding to the cyclization step.

    • Purify the Intermediate: If isomeric impurities are detected in the precursor, they must be removed at that stage. Separation of the final benzimidazole isomers can be extremely challenging due to their similar physical properties.

    • Re-evaluate Precursor Synthesis: If isomer formation is significant, revisit the synthetic route to the diamine to improve regioselectivity. Some routes for similar compounds have been reported to have issues with byproducts.[7]

Summary of Potential Side Products

Side Product/Impurity ClassPotential OriginKey Analytical Signature (MS)Mitigation Strategy
Oxidized Diamine Polymers Air oxidation of o-phenylenediamine intermediate[3]Broad, unresolved high MW signalsInert atmosphere, degassed solvents, activated carbon treatment
Incomplete Cyclization Intermediate Insufficient reaction time/temperature for cyclizationM(product) + 18 (H₂O)Increase temperature, extend reaction time, use acid catalyst
1,2-Disubstituted Benzimidazole Reaction with 2 equivalents of aldehyde C1 source[3]M(product) + RCHO - H₂OControl stoichiometry (1:1 or slight excess of diamine)
Positional Isomers Impure o-phenylenediamine precursorM(product)Purify diamine precursor before cyclization
N-Alkylated Product Reaction with alkylating agents/solvents[3]M(product) + Alkyl groupUse non-alkylating solvents and reagents
Dehalogenated Product Over-reduction or certain catalytic conditionsM(product) - 34.5 (Cl)Use milder reducing agents; avoid harsh catalytic conditions

Visualizing Reaction & Troubleshooting Pathways

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_side_products Common Side Products Dinitrophenol Dinitrophenol Diamine_Intermediate Diamine_Intermediate Dinitrophenol->Diamine_Intermediate Reduction Isomeric_Diamine Isomeric_Diamine Diamine_Intermediate->Isomeric_Diamine Side Reaction (Poor Regioselectivity) Cyclization_Intermediate Cyclization_Intermediate Diamine_Intermediate->Cyclization_Intermediate + C1 Source (e.g., HCOOH) Oxidation_Products Oxidation_Products Diamine_Intermediate->Oxidation_Products O₂ (Air) Isomeric_Product Isomeric_Product Isomeric_Diamine->Isomeric_Product Cyclization Cyclization_Intermediate->Diamine_Intermediate Incomplete Reaction Target_Product This compound Cyclization_Intermediate->Target_Product - H₂O (Cyclization)

Caption: Proposed synthetic pathway and origin of common side products.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis & Action Start Unexpected Result (Low Yield, Impure Product) TLC_HPLC Analyze Crude Material (TLC, HPLC, MS, NMR) Start->TLC_HPLC Dark_Color Dark Color? TLC_HPLC->Dark_Color Multiple_Spots Multiple Spots? Dark_Color->Multiple_Spots No Action_Carbon Action: Activated Carbon or Acid-Base Extraction Dark_Color->Action_Carbon Yes Wrong_Mass Incorrect Mass? Multiple_Spots->Wrong_Mass No Action_Optimize Action: Optimize Time/Temp or Check Stoichiometry Multiple_Spots->Action_Optimize Yes Action_Characterize Action: Re-characterize Starting Materials Wrong_Mass->Action_Characterize Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting NMR Peak Assignments for 4-Chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 4-Chloro-1H-benzo[d]imidazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar benzimidazole derivatives. Here, we address common challenges in NMR peak assignment, drawing on established principles of heterocyclic chemistry and advanced spectroscopic techniques. Our goal is to provide not just solutions, but a deeper understanding of the molecular dynamics at play.

Understanding the Molecule: The Challenge of Tautomerism

This compound is a substituted benzimidazole. A key feature of the benzimidazole core is the phenomenon of annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the imidazole ring.[1][2] This dynamic equilibrium can significantly complicate NMR spectra, leading to peak broadening or a time-averaged spectrum where distinct signals for each tautomer are not observed.[3][4]

The tautomeric equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and pH.[5] For this compound, two primary tautomers are expected to exist in solution:

Caption: Tautomeric equilibrium of this compound.

Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm) in DMSO-d₆MultiplicityNotes
H28.0 - 8.3s
H66.8 - 7.2sPosition may be averaged with H4 in the case of fast tautomerism.
H77.0 - 7.4sPosition may be averaged with H4 in the case of fast tautomerism.
OH9.0 - 10.0br sChemical shift is highly dependent on concentration and solvent.
NH12.0 - 13.5br sOften broad due to quadrupolar effects and exchange.[10]

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm) in DMSO-d₆Notes
C2140 - 145
C4110 - 120Highly sensitive to tautomeric form.[1]
C5145 - 155
C6100 - 110
C7115 - 125Highly sensitive to tautomeric form.[1]
C3a130 - 140
C7a135 - 145

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the NMR analysis of this compound and provides systematic approaches to their resolution.

Question 1: My ¹H NMR spectrum shows fewer aromatic signals than expected. Why?

Answer: This is a classic sign of rapid proton exchange between the two nitrogen atoms of the imidazole ring.[4] When the rate of this exchange is fast on the NMR timescale, the instrument detects an average of the two tautomeric forms. This can lead to the magnetic equivalence of protons that would be distinct in a single tautomer (e.g., H6 and H7).

Troubleshooting Workflow:

G start Fewer aromatic signals than expected step1 Hypothesis: Fast Tautomeric Exchange start->step1 step2 Action: Lower the NMR probe temperature (Variable Temperature NMR) step1->step2 step3 Observe for signal decoalescence (splitting of averaged peaks) step2->step3 step4 Action: Change to a more polar, aprotic solvent (e.g., DMSO-d6, HMPA-d18) step3->step4 No Change end_success Result: Resolved spectra of one or both tautomers step3->end_success Success step5 Observe for resolved signals of individual tautomers step4->step5 step5->end_success Success end_fail Result: No change, consider alternative structures step5->end_fail No Change

Caption: Workflow for addressing fewer than expected NMR signals.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent such as DMSO-d₆, which is known to slow proton exchange.[11]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Lower Temperature: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.

  • Acquire Spectra: Acquire a spectrum at each temperature point.

  • Analysis: Look for changes in the spectrum, particularly the broadening and eventual splitting of signals as the exchange rate slows.

Question 2: The NH and OH proton signals are very broad or not visible at all. How can I confirm their presence and assignment?

Answer: Broadening of NH and OH signals is common and can be caused by several factors, including chemical exchange with residual water in the solvent, quadrupolar broadening from the adjacent nitrogen atom, and the aforementioned tautomerism.[10] In some cases, these signals can be so broad that they are lost in the baseline noise.

Troubleshooting Workflow:

G start Broad or missing NH/OH signals step1 Action: D₂O Exchange Experiment start->step1 step2 Observe for disappearance of the signal step1->step2 step3 Action: Run spectrum in a different solvent (e.g., CDCl₃ vs. DMSO-d₆) step2->step3 Signal Remains end_success Result: Confirmation of exchangeable proton step2->end_success Signal Disappears step4 Observe for changes in chemical shift and peak shape step3->step4 step4->end_success end_fail Result: Signal remains, not an exchangeable proton

Caption: Workflow for confirming exchangeable protons (NH/OH).

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Dissolve your compound in a suitable solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Cap the tube and shake it vigorously for about 30 seconds to facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum.

  • Analysis: The signals corresponding to the NH and OH protons should disappear or significantly decrease in intensity.[12]

Question 3: I am struggling with the unambiguous assignment of the aromatic protons and carbons. What should I do?

Answer: When 1D NMR spectra are insufficient for a complete and confident assignment, 2D NMR techniques are indispensable.[13][14] These experiments reveal correlations between different nuclei, providing a roadmap for connecting the molecular structure to the spectral data.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons that have no attached protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are directly bonded. This can be very useful for confirming assignments and determining stereochemistry.

Logical Workflow for 2D NMR Assignment:

G start Ambiguous 1D NMR Assignments step1 Run HSQC Spectrum start->step1 step2 Assign protonated carbons based on known proton assignments step1->step2 step3 Run HMBC Spectrum step2->step3 step4 Use long-range C-H correlations to assign quaternary carbons and confirm fragment connectivity step3->step4 step5 Run COSY Spectrum step4->step5 step6 Confirm proton-proton coupling networks step5->step6 end Complete and Unambiguous Assignment step6->end

Caption: A logical workflow for utilizing 2D NMR for structural elucidation.

By systematically applying these troubleshooting strategies and advanced NMR techniques, researchers can overcome the inherent challenges in the spectral analysis of this compound and similar heterocyclic compounds, leading to confident and accurate structural elucidation.

References

Benzimidazole Synthesis Technical Support Center: Troubleshooting Colored Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with colored impurities during their synthetic work. As a Senior Application Scientist, I've compiled this resource based on established chemical principles and field-proven troubleshooting techniques to help you diagnose, prevent, and remediate these common issues. Our focus is on providing not just steps, but the causal reasoning behind them, ensuring a deeper understanding and more effective problem-solving.

Frequently Asked Questions (FAQs): Understanding the Origin of Color

Q1: My benzimidazole synthesis reaction mixture turned dark (e.g., brown, red, or black). What is the most common cause?

This is a frequent observation and is almost always linked to the oxidation of the o-phenylenediamine (OPD) starting material. OPD and its derivatives are highly susceptible to air oxidation, which forms intensely colored, quinone-diimine-like structures. This oxidation can happen before the reaction even begins (i.e., during storage) or during the cyclization step itself, especially under harsh conditions.

  • Mechanism of Oxidation: The two adjacent amino groups in OPD create an electron-rich aromatic system. This system can be easily oxidized by atmospheric oxygen to form 2,3-diaminophenazine and other polymeric, highly conjugated structures that are intensely colored. Even trace amounts of these impurities can impart significant color to the entire batch.

Q2: My final, isolated benzimidazole product is off-white or colored. What happened?

Even if the initial reaction mixture looks clean, color can develop during workup or storage. This typically points to the gradual air oxidation of the benzimidazole product itself. The N-H bond in the imidazole ring can be susceptible to oxidation, leading to the formation of colored radical species or dimers. Furthermore, any residual OPD from an incomplete reaction will readily oxidize upon exposure to air, leading to product discoloration.

Another possibility is the formation of benzimidazole N-oxides, especially if the reaction conditions were too harsh or an excess of an oxidizing agent was used.[1] These N-oxides can be colored and are often more polar than the desired benzimidazole product.

Q3: Are there other, less common, sources of colored impurities?

Yes, particularly in syntheses that use aldehydes as the second component. Side reactions can lead to highly conjugated, colored byproducts. For example, direct condensation of o-phenylenediamine with an aldehyde can sometimes yield a complex mixture that includes not only the desired benzimidazole but also 1,2-disubstituted and bis-dihydrobenzimidazole side products, which can be colored. Additionally, high temperatures can cause thermal decomposition or polymerization of starting materials or the product, leading to tarry, intractable, colored impurities.

Troubleshooting Guide & Prevention Strategies

This section provides actionable steps to prevent the formation of colored impurities from the outset. Proactive measures are always more efficient than post-synthesis purification.

Issue 1: My o-phenylenediamine (OPD) starting material is already colored (e.g., tan, brown, or purple).

This is a clear sign of oxidation. Using oxidized OPD will introduce colored impurities from the very beginning, which can be difficult to remove later.

Solution Mechanism & Rationale Protocol
Purify OPD Before Use Recrystallization or distillation removes the more polar, colored oxidation products, providing a pure, colorless starting material.Recrystallization: Dissolve the crude OPD in a minimum amount of hot water containing a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) (1-2 g per 50 g of OPD).[2] Treat with decolorizing charcoal, filter hot, and allow to cool slowly. The purified OPD will crystallize as colorless needles.[2] Distillation: For larger scales, vacuum distillation can be effective.[3][4]
Use the Dihydrochloride Salt o-Phenylenediamine dihydrochloride is significantly more stable to air oxidation than the free base.[5] The salt can be used directly in many protocols, or the free base can be freshly generated just before use.To generate the free base, dissolve the dihydrochloride salt in water and neutralize with an aqueous base (e.g., NaOH or NH₄OH) until the pH is neutral or slightly basic. Extract the OPD with an organic solvent (e.g., ethyl acetate), dry the organic layer, and use the solution directly.
Issue 2: The reaction mixture darkens significantly upon heating or over time.

This indicates that oxidation is occurring during the reaction. The combination of heat and atmospheric oxygen accelerates the degradation of OPD and/or the benzimidazole product.

Solution Mechanism & Rationale Protocol
Inert Atmosphere By replacing air with an inert gas like nitrogen or argon, you remove the primary oxidant (O₂), thus preventing the oxidation pathways from being initiated.1. Assemble your reaction glassware and flame-dry it under vacuum or heat-gun dry under a stream of inert gas. 2. Maintain a positive pressure of nitrogen or argon throughout the reaction. This can be achieved using a balloon filled with the inert gas or a Schlenk line. 3. Use degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
Add an Antioxidant Antioxidants or reducing agents can be added to the reaction mixture to "scavenge" any dissolved oxygen or quench oxidative radical species as they form.Add a small, catalytic amount of sodium hydrosulfite (Na₂S₂O₄) or stannous chloride (SnCl₂) to the reaction mixture.[2] The exact amount may require optimization but is typically in the range of 1-5 mol%.
Optimize Reaction Temperature & Time Prolonged heating or unnecessarily high temperatures can promote side reactions and thermal decomposition, leading to tar formation.Monitor the reaction closely using TLC or HPLC.[1] Once the starting material is consumed, work up the reaction promptly. Experiment with lower reaction temperatures if color formation is severe, even if it extends the reaction time slightly.

Workflow for Preventing Colored Impurities

G cluster_pre Pre-Reaction Checks cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup Start Start with o-phenylenediamine (OPD) Check_Color Is OPD colored? Start->Check_Color Purify Purify OPD: - Recrystallize with Na₂S₂O₄ - Vacuum Distillation Check_Color->Purify Yes OPD_Ready Pure OPD Ready Check_Color->OPD_Ready No Purify->OPD_Ready Use_Salt Alternative: Use OPD Dihydrochloride Salt Use_Salt->OPD_Ready Setup Set up Reaction: - Add reagents & solvent OPD_Ready->Setup Inert Use Inert Atmosphere (N₂ or Ar) Setup->Inert Antioxidant Optional: Add Antioxidant (e.g., Na₂S₂O₄) Inert->Antioxidant Heat Heat & Stir Antioxidant->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Workup Prompt Workup upon completion Monitor->Workup Product Crude Benzimidazole Workup->Product

Caption: Proactive workflow for minimizing colored impurity formation.

Purification & Remediation Protocols

If colored impurities are present in your crude product despite preventive measures, the following methods can be used for their removal.

Q4: How can I remove color from my crude benzimidazole product?

The most common and effective methods are recrystallization with activated carbon and column chromatography. The choice depends on the scale of the reaction and the nature of the impurities.

Protocol 1: Decolorization using Activated Carbon during Recrystallization

This is the most common and often highly effective method for removing colored impurities, which are typically large, flat, conjugated molecules that adsorb strongly to the high surface area of activated carbon.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent for recrystallization. The ideal solvent should dissolve the benzimidazole product well at high temperatures but poorly at low temperatures. Common solvents include ethanol, methanol, water, or mixtures like ethanol/water.

  • Dissolution: In a flask, dissolve the crude, colored benzimidazole product in the minimum amount of the hot solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. Crucially, do not add charcoal to a boiling solution , as this can cause violent bumping.

  • Charcoal Addition: Add a small amount of activated decolorizing charcoal to the hot solution. A general guideline is about 1-2% of the crude product's weight. Using too much can lead to significant product loss due to adsorption.

  • Heating and Filtration: Gently swirl the mixture and bring it back to a boil for 5-10 minutes. While hot, perform a gravity filtration using a fluted filter paper to remove the charcoal. A hot filtration setup (e.g., heating the funnel) is essential to prevent the product from prematurely crystallizing in the funnel.

  • Crystallization: Collect the hot, colorless filtrate in a clean flask. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, colorless crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Protocol 2: Purification by Column Chromatography

Chromatography is an excellent method for separating the desired product from more polar, colored impurities like N-oxides or baseline "tar".[1]

Step-by-Step Methodology:

  • Stationary Phase: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of the crude product.

  • Mobile Phase Selection: Determine an appropriate eluent system using TLC. A good system will show the benzimidazole product with an Rf value of ~0.3-0.4, while the colored impurities either remain at the baseline (highly polar) or run with the solvent front (non-polar). Common eluents include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.

  • Loading the Column: Dissolve the crude product in a minimum amount of the eluent or another suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (dry loading). Carefully add this to the top of the prepared column.

  • Elution: Run the column, collecting fractions. The less polar, colorless benzimidazole product should elute before the more polar, colored impurities.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzimidazole.

Troubleshooting Purification

Problem Possible Cause Solution
Product remains colored after one charcoal treatment. High concentration of impurities or insufficient charcoal.Repeat the recrystallization and charcoal treatment. Ensure the solution is heated sufficiently with the charcoal to allow for adsorption.
Low recovery after recrystallization. Too much solvent was used; product adsorbed to the charcoal; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Reduce the amount of charcoal. Ensure the filtration apparatus is hot. Recover more product from the filtrate by concentrating it.
Colored impurities co-elute with the product during chromatography. The polarity of the impurity is very similar to the product.Modify the eluent system. Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. Consider using a different stationary phase, such as alumina.

References

improving the yield of "4-Chloro-1H-benzo[d]imidazol-5-ol" condensation reaction

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Synthesis of 4-Chloro-1H-benzo[d]imidazol-5-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this condensation reaction and systematically improve product yield. We will explore common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols based on established principles of benzimidazole synthesis.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues you may encounter during the synthesis. The typical route to this compound involves the condensation of a substituted o-phenylenediamine, such as 4-chloro-5-amino-3-nitrophenol followed by reduction, or more directly, 3-chloro-4,5-diaminophenol, with a one-carbon source like formic acid.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

A1: Low yield is a frequent challenge in benzimidazole synthesis, often stemming from several root causes. A systematic approach is crucial.

  • Starting Material Quality: The primary suspect should be your o-phenylenediamine precursor (e.g., 3-chloro-4,5-diaminophenol). Diaminophenols are highly susceptible to aerial oxidation, which can lead to dark, polymeric byproducts instead of the desired benzimidazole.

    • Recommendation: Use freshly prepared or purified starting material. If possible, handle it under an inert atmosphere (Nitrogen or Argon). The purity can be checked by NMR or LC-MS before starting the reaction. Using the dihydrochloride salt of the o-phenylenediamine can sometimes mitigate oxidation and reduce colored impurities.[1]

  • Reaction Conditions: The classic Phillips-Ladenburg reaction, which involves condensing an o-phenylenediamine with a carboxylic acid, often requires harsh dehydrating conditions.[2]

    • Recommendation: Ensure your reaction temperature is optimal. While higher temperatures can accelerate the reaction, they can also promote degradation of sensitive substrates. Start with moderate temperatures (e.g., refluxing in formic acid or using polyphosphoric acid (PPA) at 150-180°C) and monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Choice of Cyclizing Agent: The choice of the C1 source for cyclization is critical.

    • Recommendation: Formic acid is a common and effective reagent that serves as both the C1 source and an acidic catalyst. For a milder approach, using triethyl orthoformate with a catalytic amount of acid (like p-TsOH) can be effective at lower temperatures.

Q2: The reaction stalls and does not proceed to completion, even after extended reaction times. What could be the issue?

A2: An incomplete reaction often points to insufficient activation energy or deactivation of a catalytic species.

  • Inadequate Dehydration: The condensation reaction to form the imidazole ring releases two molecules of water. If this water is not effectively removed or sequestered, the equilibrium can favor the starting materials.

    • Recommendation: When using polyphosphoric acid (PPA), ensure a sufficient excess is used to act as a dehydrating agent. If using a solvent-based system, consider a Dean-Stark apparatus to azeotropically remove water if the solvent is appropriate (e.g., toluene).

  • Catalyst Inefficiency: While strong acids like PPA or HCl are common, their effectiveness can be substrate-dependent.[2]

    • Recommendation: A catalyst screen may be necessary. Modern approaches have demonstrated high yields with various catalysts under milder conditions.[3] Consider screening Lewis acids (e.g., Er(OTf)₃) or heterogeneous catalysts which can also simplify purification.[3][4]

Q3: My final product is dark and contains significant impurities that are difficult to remove. How can I improve the purity?

A3: The formation of colored impurities is a common sign of substrate degradation or side reactions.

  • Oxidation: As mentioned, the diaminophenyl precursor is prone to oxidation. This is often the primary source of color.

    • Recommendation: In addition to using an inert atmosphere, consider adding a reducing agent or antioxidant to the reaction mixture. A small amount of sodium bisulfite or stannous chloride can sometimes prevent the formation of highly colored, oxidized byproducts.

  • Purification Strategy: Benzimidazoles can be challenging to purify due to their polarity and potential for hydrogen bonding.

    • Recommendation:

      • Acid-Base Extraction: After quenching the reaction, the crude product can often be purified by dissolving it in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then precipitating the product by neutralizing the aqueous layer with a base.

      • Recrystallization: If the crude product is solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or water/ethanol mixtures) is a powerful purification technique.

      • Charcoal Treatment: If colored impurities persist, treating a solution of the crude product with activated charcoal can effectively remove them before recrystallization.[5]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for this condensation reaction?

A: The reaction proceeds via a two-step process:

  • Amide Formation: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of formic acid (or its activated derivative) to form an N-formyl intermediate.

  • Cyclization and Dehydration: The second amino group then attacks the amide carbonyl intramolecularly. This is followed by the elimination of a water molecule to form the aromatic imidazole ring.

Reaction Mechanism Flowchart

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Dehydration A o-Phenylenediamine Derivative C N-Formyl Intermediate A->C Nucleophilic Attack B Formic Acid (C1 Source) B->C D Intramolecular Nucleophilic Attack C->D E Cyclized Intermediate D->E Ring Closure F This compound E->F - H2O

Caption: General mechanism for benzimidazole formation.

Q: Should I be concerned about regioisomers?

A: The formation of regioisomers depends on your starting material. If you start with a symmetrically substituted precursor like 3-chloro-4,5-diaminophenol, you will only get one product. However, if your synthesis starts from a precursor like 4-chloro-5-amino-3-nitrophenol, the subsequent reduction and cyclization must be controlled to avoid the formation of the 7-chloro isomer. The directing effects of the substituents play a key role in the initial formylation step.

Q: What are the advantages of using microwave irradiation for this synthesis?

A: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles.[1][6] The rapid, uniform heating minimizes the formation of degradation byproducts that can occur with conventional heating. If you have access to a microwave reactor, it is a highly recommended technique to explore for optimizing this reaction.[6]

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting material and product (e.g., ethyl acetate/hexane or dichloromethane/methanol). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Workflow

G Start Low Yield or Incomplete Reaction CheckPurity Check Starting Material Purity/Stability Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK PurifySM Purify/Resynthesize Starting Material PurityOK->PurifySM No CheckConditions Review Reaction Conditions (Temp, Time) PurityOK->CheckConditions Yes PurifySM->CheckPurity ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeTemp Optimize Temperature & Time ConditionsOK->OptimizeTemp No CheckCatalyst Evaluate Catalyst & Dehydration ConditionsOK->CheckCatalyst Yes OptimizeTemp->CheckConditions CatalystOK Catalyst/Dehydration Effective? CheckCatalyst->CatalystOK ScreenCatalysts Screen Alternative Catalysts/Dehydrating Agents CatalystOK->ScreenCatalysts No Success Yield Improved CatalystOK->Success Yes ScreenCatalysts->CheckCatalyst

Caption: A systematic workflow for troubleshooting low yield.

Experimental Protocols

The following protocols are generalized and should be adapted based on your specific laboratory conditions and analytical findings.

Protocol 1: Condensation using Polyphosphoric Acid (PPA)
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-chloro-4,5-diaminophenol (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (PPA) (10-15 wt. eq.) to the flask. The mixture will be thick.

  • Reaction: Slowly add formic acid (1.1 eq). Heat the mixture with stirring to 160-180°C.

  • Monitoring: Monitor the reaction by TLC (DCM:MeOH 9:1). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the mixture to cool to approximately 80-90°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium hydroxide or ammonium hydroxide until the pH is ~7-8. The product should precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude solid can be further purified by recrystallization from an appropriate solvent like aqueous ethanol.

Parameter Optimization Table
ParameterInitial ConditionOptimization StrategyRationale
Temperature 160°CScreen 140°C to 200°CBalance reaction rate against potential for substrate/product degradation.
PPA Amount 10 wt. eq.Test 10, 15, and 20 wt. eq.Ensures efficient dehydration and maintains a stirrable mixture.
Reaction Time 3 hoursMonitor every 30 mins by TLCAvoids prolonged heating which can lead to byproduct formation.

References

challenges in the scale-up synthesis of "4-Chloro-1H-benzo[d]imidazol-5-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-benzo[d]imidazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the scale-up synthesis of this important benzimidazole derivative.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route begins with a suitably substituted nitrophenol, followed by reduction, and finally, cyclization to form the benzimidazole ring.

The most plausible pathway involves the following key transformations:

  • Nitration: Introduction of nitro groups onto a phenol backbone.

  • Reduction: Conversion of the nitro groups to amino groups to form the required ortho-phenylenediamine derivative.

  • Cyclization: Reaction of the diamine with a one-carbon source, such as formic acid, to form the imidazole ring.

This guide will focus on the challenges and critical parameters of the latter two stages, as they are most crucial for the successful synthesis of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A logical precursor is 2-amino-3-nitro-4-chlorophenol or 3-amino-4-chloro-2-nitrophenol. The key intermediate required for the final cyclization step is 3-amino-4-chlorophenol . The synthesis of this precursor can be challenging and may involve multiple steps, such as selective reduction of a dinitro compound.[1]

Q2: What is the Phillips condensation, and how does it apply to this synthesis?

A2: The Phillips condensation is a classic method for synthesizing benzimidazoles. It involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions with heating.[2] For the synthesis of this compound, this would involve the reaction of 3-amino-4-chlorophenol with formic acid.[3][4]

Q3: Why is formic acid typically used in excess for the cyclization step?

A3: Using an excess of formic acid serves two main purposes. First, it acts as both a reagent and a solvent. Second, a safe excess helps to ensure the complete consumption of the often more expensive o-phenylenediamine precursor, driving the reaction to completion.[5] While the reaction can proceed with lower concentrations, using 90% formic acid is common.[4][5]

Q4: What are the typical reaction conditions for the cyclization step?

A4: The cyclization is generally carried out by heating the o-phenylenediamine derivative with formic acid. A common procedure involves heating the mixture in a water bath at 100°C for about two hours.[3][6] Microwave-assisted synthesis can also be employed to reduce reaction times significantly.[7]

Q5: My crude product is highly colored. Is this normal, and how can I remove the color?

A5: Yes, it is common for crude benzimidazole products to be yellow or brown.[5] This discoloration can be difficult to remove. Recrystallization from boiling water with the addition of decolorizing carbon (charcoal) is a standard method for purification and color removal.[6] It is crucial to use a preheated funnel during filtration to prevent the product from crystallizing prematurely.[5]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis of this compound.

Problem 1: Low Yield in the Cyclization Step

Q: I am experiencing a significantly lower yield than expected in the final cyclization step. What are the potential causes and solutions?

A: Low yield in the cyclization step can be attributed to several factors. Below is a systematic approach to troubleshoot this issue.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Incomplete Reaction Extend the reaction time or slightly increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).The cyclization is a condensation reaction that requires sufficient thermal energy and time to go to completion.[3]
Purity of Starting Material Ensure the 3-amino-4-chlorophenol starting material is pure. Impurities can interfere with the reaction.Impurities can lead to side reactions, consuming the starting material and reducing the yield of the desired product.
Insufficient Formic Acid While a large excess is not always necessary, ensure at least a stoichiometric amount of formic acid is used. A slight excess is recommended.[5]Formic acid is a key reagent, and an insufficient amount will result in incomplete conversion of the diamine.
Product Loss During Workup Be cautious during the neutralization step. Add the sodium hydroxide solution slowly and with efficient cooling and stirring to prevent localized pH changes that could degrade the product.The product precipitates upon neutralization. Rapid or uncontrolled pH changes can lead to the formation of fine particles that are difficult to filter or potential degradation.[6]

Troubleshooting Workflow: Low Yield

References

Technical Support Center: Troubleshooting Low Cell Permeability of 4-Chloro-1H-benzo[d]imidazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 4-Chloro-1H-benzo[d]imidazol-5-ol derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common hurdle in drug discovery: low cellular permeability. A compound's ability to cross the cell membrane and engage its intracellular target is fundamental to its therapeutic potential. When potent biochemical activity doesn't translate to cellular efficacy, poor permeability is a primary suspect.

This document provides a structured, question-and-answer-based approach to diagnose, understand, and overcome permeability challenges, ensuring your research progresses efficiently.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Permeability

This section addresses foundational concepts essential for diagnosing permeability issues.

Q1: My this compound derivative shows high potency in my biochemical assay but weak activity in cell-based assays. What's the likely cause?

A significant drop in potency between a biochemical (e.g., enzyme inhibition) and a cellular assay is a classic indicator of poor cell permeability.[1] The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target at a concentration sufficient to exert its effect. Other possibilities include the compound being rapidly removed from the cell by efflux pumps or instability in the cell culture medium.[1][2]

Q2: What are the key physicochemical properties of my derivatives that influence their cell permeability?

The ability of a small molecule to passively diffuse across the lipid bilayer of a cell membrane is governed by a balance of several key properties.[3] For your benzimidazole derivatives, you should pay close attention to:

  • Lipophilicity (LogP/LogD): An optimal level of lipophilicity is needed. If it's too low (hydrophilic), the compound won't want to enter the lipid membrane. If it's too high, it may enter the membrane but get stuck and not partition out into the cytoplasm.[4]

  • Molecular Weight (MW): Larger molecules diffuse more slowly across the membrane. Generally, a lower MW is preferred.[5][6][7]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms. A high PSA, often due to exposed hydrogen bond donors and acceptors, correlates with poor membrane permeability because it favors interaction with water over the lipid bilayer.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) is critical. The core "this compound" has HBDs (-OH, -NH) and HBAs (-OH, -N=), which can hinder membrane transport by forming strong interactions with water.[7]

These properties are famously summarized in Lipinski's Rule of Five, a guideline for oral bioavailability.[8][9][10]

Table 1: Lipinski's Rule of Five for Assessing Drug-Likeness

Physicochemical PropertyGuideline for Good PermeabilityRationale
Molecular Weight (MW) < 500 DaltonsSmaller molecules diffuse more readily across membranes.[7][10]
Lipophilicity (LogP) ≤ 5Balances aqueous solubility and membrane partitioning.[7][10]
H-Bond Donors (HBD) ≤ 5 (sum of -OH and -NH groups)Fewer donors reduce strong interactions with water, facilitating entry into the lipid bilayer.[7][10]
H-Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)Fewer acceptors reduce interactions with water.[7][10]

Researchers should analyze their derivatives against these guidelines as a first step in diagnosing permeability issues.

Part 2: Troubleshooting Experimental Permeability Assays

If you suspect low permeability, the next step is to quantify it. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are industry-standard methods.

Workflow for Diagnosing Permeability Issues

This diagram outlines a logical workflow for investigating poor cellular activity.

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: Low activity in cell-based assay despite biochemical potency B Step 1: Analyze Physicochemical Properties (Lipinski's Rule of Five) A->B Hypothesize permeability issue C Step 2: Quantify Passive Permeability (PAMPA) B->C Proceed to experimental validation D Step 3: Assess Cellular Permeability & Active Transport (Caco-2 Assay) C->D If passive permeability is sufficient, check for cellular factors E Diagnosis 1: Poor Passive Permeability (Low PAMPA, Low Caco-2) D->E If A->B permeability is low F Diagnosis 2: Substrate for Active Efflux (High PAMPA, Low Caco-2 A->B, High Caco-2 B->A) D->F If Efflux Ratio > 2 G Diagnosis 3: Good Overall Permeability (High PAMPA, High Caco-2) D->G If A->B permeability is high H Action: Medicinal Chemistry (Reduce PSA/HBD, Modulate LogP) Prodrug Strategy E->H I Action: Medicinal Chemistry (Modify structure to avoid efflux transporter recognition) F->I J Action: Investigate other issues (Target Engagement, Metabolism, Compound Stability) G->J

Caption: Troubleshooting workflow for low cell permeability.

Issue 1: Low Apparent Permeability (Papp) in PAMPA

Q: My derivative shows a low permeability coefficient (Pe) in the PAMPA assay. What does this mean and what should I check?

A: The PAMPA assay measures passive diffusion only.[11][12] A low Pe value (typically < 1.5 x 10⁻⁶ cm/s) strongly suggests that the compound's intrinsic physicochemical properties are hindering its ability to cross a lipid membrane.[12]

Troubleshooting Steps:

  • Re-evaluate Physicochemical Properties: Your first step is to revisit the analysis based on Lipinski's rules (Table 1). A high PSA or an unfavorable LogP are the most common culprits.

  • Check Compound Solubility: Ensure your compound is fully dissolved in the donor well. Precipitation will lead to an artificially low measured permeability. You can:

    • Decrease the starting concentration of the compound.

    • Slightly increase the percentage of a co-solvent like DMSO, but ensure it does not compromise the integrity of the artificial membrane.[2]

  • Verify Compound Stability: Confirm that your derivative is stable in the assay buffer at the experimental pH and temperature. Degradation over the course of the assay will reduce the final concentration in the acceptor well.

  • Assess Compound Recovery: Low recovery can indicate that the compound is binding to the plastic of the assay plate, a common issue with highly lipophilic molecules.[13] If recovery is low, consider using low-binding plates.

Issue 2: Discrepancy Between PAMPA and Caco-2 Assay Results

Q: My derivative has acceptable permeability in PAMPA but low permeability in the Caco-2 assay. What does this suggest?

A: This is a critical diagnostic finding. Since PAMPA indicates the compound can passively diffuse across a lipid membrane, the problem likely lies within the biology of the Caco-2 cells. The most common cause is that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2][12][14] These transporters act as cellular pumps, actively removing the compound from the cell, keeping the intracellular concentration low.[1]

Troubleshooting Steps:

  • Perform a Bidirectional Caco-2 Assay: This is the definitive experiment. You will measure permeability in both directions: from the apical (top) to the basolateral (bottom) chamber (A→B), which simulates absorption, and from basolateral to apical (B→A).

  • Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B→A) / Papp(A→B). An ER greater than 2 is a strong indicator of active efflux.[13][14]

  • Use Efflux Pump Inhibitors: To confirm which transporter is involved, you can run the Caco-2 assay in the presence of known inhibitors. For example, co-incubating your derivative with verapamil (a P-gp inhibitor) can restore A→B permeability if P-gp is responsible for the efflux.[14]

Table 2: Interpreting Permeability Assay Outcomes

PAMPA ResultCaco-2 (A→B) ResultEfflux RatioLikely CauseNext Step
LowLow< 2Poor passive diffusionMedicinal chemistry to improve physicochemical properties (e.g., reduce PSA).
HighLow> 2Active effluxMedicinal chemistry to design out transporter recognition motifs.
HighHigh< 2Good permeabilityInvestigate other issues: target engagement, compound metabolism, assay artifacts.
LowHighN/AActive uptakeThis is less common but suggests the compound is a substrate for an uptake transporter.
Part 3: Key Experimental Protocols

Here we provide standardized, step-by-step protocols for the key assays discussed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the passive permeability (Pe) of a compound across an artificial lipid membrane.

Methodology:

  • Prepare Lipid Solution: Prepare a solution of 1% lecithin in dodecane. Sonicate until fully dissolved.[15][16]

  • Coat the Donor Plate: Use a 96-well filter plate (the donor plate). Gently add 5 µL of the lipid solution to each well, allowing it to impregnate the filter for at least 5 minutes.[16]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4) containing a small percentage of DMSO (e.g., 5%) to act as a solubilizing agent.[16]

  • Prepare Dosing Solution: Prepare the test compounds in the same buffer used for the acceptor plate, typically at a concentration of 10 µM.[15][16]

  • Start the Assay: Add the dosing solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[11]

  • Incubation: Incubate the plate assembly at room temperature for 10-20 hours in a chamber with high humidity to prevent evaporation.[15][16]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the established equations that account for incubation time, volume, and membrane area.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To measure the rate of transport across a Caco-2 cell monolayer and determine the efflux ratio.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[14]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. This is crucial for reliable data.

    • TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER). Values should be stable and within the lab's established range (e.g., >300 Ω·cm²).[14]

    • Lucifer Yellow Assay: Include a well with Lucifer Yellow, a membrane-impermeable fluorescent dye. Low passage of this dye confirms tight junction integrity.[11][14]

  • Prepare Transport Buffer: Use a physiologically relevant buffer, such as Hanks' Balanced Salt Solution (HBSS), typically with pH 6.5 for the apical side and pH 7.4 for the basolateral side.[17]

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution containing your derivative to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.[2]

  • Permeability Measurement (Basolateral to Apical for Efflux):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Take samples from the apical chamber at the same time points.[2]

  • Quantification & Calculation: Analyze the concentration of the compound in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Part 4: Strategies for Improving Permeability

If your derivative is confirmed to have low permeability, several medicinal chemistry strategies can be employed.

Diagram: Routes of Cellular Permeability

This diagram illustrates the primary ways a small molecule can cross the cell membrane. Your goal is to optimize for passive diffusion while avoiding efflux.

G p1 p2 Intra Intracellular Space (Cytosol) Extra Extracellular Space Comp Benzimidazole Derivative Intra->Comp Substrate Recognition Comp->Intra High LogP Low PSA Comp->Intra Substrate Recognition Passive Passive Diffusion (Desired Route) Efflux Active Efflux (Undesired) Uptake Active Uptake EffluxPump Efflux Pump (e.g., P-gp) UptakeTransporter Uptake Transporter

Caption: Key routes of small molecule transport across the cell membrane.

Q: What chemical modifications can I make to my this compound derivatives to improve their permeability?

A: If passive diffusion is the issue, focus on modifying the molecule's physicochemical properties.

  • Reduce Polar Surface Area (PSA) and Hydrogen Bonding: This is often the most effective strategy. The -OH and -NH groups on the benzimidazole core are key contributors to polarity.

    • Masking Polar Groups: Consider converting the hydroxyl (-OH) group to an ether (-OR) or the imidazole N-H to an N-alkyl group. This N-methylation strategy is known to increase membrane permeability.[18]

    • Prodrug Approach: A powerful strategy is to temporarily mask polar groups with lipophilic moieties that are later cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[3] For example, the hydroxyl group could be converted to an ester.

  • Modulate Lipophilicity (LogP): Systematically vary substituents on the benzimidazole ring to find the optimal LogP for permeability. Be aware that increasing lipophilicity too much can lead to poor solubility and increased non-specific binding.

  • Conformational Restriction: Reducing the number of rotatable bonds can sometimes improve permeability by pre-organizing the molecule into a more membrane-compatible conformation.

If active efflux is the problem, the modifications must disrupt the molecule's recognition by the transporter, which can be more challenging and often requires iterative structure-activity relationship (SAR) studies.

References

Technical Support Center: Addressing Solubility Challenges of 4-Chloro-1H-benzo[d]imidazol-5-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-Chloro-1H-benzo[d]imidazol-5-ol in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental setup effectively.

Compound Profile: this compound

PropertyValueSource
CAS Number 124841-30-1[1][2]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol Calculated
Structure A benzimidazole core with chloro and hydroxyl substitutions.Inferred
Predicted Solubility Low aqueous solubility is expected.[3]

Benzimidazole derivatives are frequently characterized by their hydrophobic nature, leading to poor solubility in aqueous solutions which are standard in most biological assays.[3][4][5] The presence of both a hydroxyl (-OH) group and an imidazole ring suggests that the solubility of this compound will be pH-dependent.[3][6] This guide provides a systematic approach to addressing these inherent challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in 100% DMSO, immediately precipitates when I add it to my aqueous cell culture medium or assay buffer. What is happening and how can I prevent it?

A1: This common phenomenon is known as "solvent shock" or "precipitation upon dilution".[3] It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it is poorly soluble. The organic solvent disperses, and the compound crashes out of the solution.

To prevent this:

  • Reduce the stock concentration: If you are using a very high concentration stock (e.g., >10 mM), try lowering it.

  • Use an intermediate dilution step: Instead of diluting directly from 100% DMSO into your final aqueous buffer, perform a serial dilution. For example, dilute your stock solution into a mixture of your buffer and a co-solvent first.

  • Modify the final assay solution: Consider if a small percentage of a co-solvent can be tolerated in your final assay conditions. It is generally recommended to keep the final concentration of DMSO below 0.5% to avoid off-target effects.[3][7]

Q2: What is the best solvent to use for my stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common starting point for creating high-concentration stock solutions of poorly soluble compounds for biological screening.[8] However, not all compounds are sufficiently soluble even in DMSO.[8] If you face challenges with DMSO, other organic solvents to consider are ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol (PEG).[3][] It is crucial to perform a vehicle control experiment to ensure the solvent itself does not interfere with your assay.[3][10]

Q3: Can I just sonicate or heat the solution to get my compound to dissolve in my aqueous buffer?

A3: While sonication and gentle heating can help to dissolve a compound, these methods often lead to a supersaturated solution. This type of solution is thermodynamically unstable and the compound is likely to precipitate out over time, especially with temperature fluctuations or the introduction of nucleation sites.[11] These methods are best used to aid initial dissolution in a stock solvent, but the resulting solution's stability should be confirmed before use in lengthy assays.

Troubleshooting Guide: Compound Precipitation

If you are experiencing precipitation of this compound, use the following decision tree to diagnose and resolve the issue.

G start Start: Compound Precipitates in Assay q1 Where does precipitation occur? start->q1 a1_stock In the initial stock solution (e.g., 100% DMSO). q1->a1_stock a1_dilution Upon dilution into aqueous buffer/medium. q1->a1_dilution sol_stock Troubleshoot Stock Solution: 1. Lower the concentration. 2. Try alternative solvents (DMF, Ethanol). 3. Use gentle heating or sonication and check for stability. a1_stock->sol_stock q2 What is the final concentration of organic solvent (e.g., DMSO) in your assay? a1_dilution->q2 a2_high > 1% q2->a2_high a2_low < 1% q2->a2_low sol_high_solvent Solvent Effect: This concentration may be toxic to cells or interfere with the assay. Reduce the final solvent concentration by using a more dilute stock. a2_high->sol_high_solvent q3 How are you diluting the stock solution? a2_low->q3 a3_direct Directly from 100% DMSO stock into aqueous buffer. q3->a3_direct a3_serial Using serial dilutions. q3->a3_serial sol_solvent_shock Solvent Shock: Implement a serial dilution strategy. See Protocol 2. a3_direct->sol_solvent_shock q4 Have you assessed the pH-solubility profile? a3_serial->q4 a4_no No q4->a4_no a4_yes Yes q4->a4_yes sol_ph pH-Dependent Solubility: The compound's solubility is likely influenced by pH due to its benzimidazole and hydroxyl groups. Determine the optimal pH for solubility. See Protocol 3. a4_no->sol_ph q5 Is the desired final concentration exceeding the compound's maximum aqueous solubility? a4_yes->q5 a5_unknown I don't know. q5->a5_unknown a5_yes Yes, it is. q5->a5_yes sol_determine_sol Determine Maximum Solubility: Experimentally determine the maximum solubility in your final assay buffer. See Protocol 3. a5_unknown->sol_determine_sol sol_exceeds Concentration Too High: 1. Re-evaluate the required concentration for the assay. 2. Utilize solubilizing excipients like cyclodextrins or surfactants. See Protocols 4 & 5. a5_yes->sol_exceeds

Caption: Troubleshooting decision tree for compound precipitation.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the standard procedure for preparing a stock solution, typically in DMSO.[12][13]

  • Weigh the Compound: Accurately weigh a precise amount of this compound using an analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath or gentle warming (not exceeding 37°C) to aid dissolution.

  • Visual Inspection: Ensure that no solid particles are visible. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate.[8]

Workflow for Dilution to Avoid Precipitation

Caption: Serial dilution workflow to minimize solvent shock.

Protocol 2: Systematic Assessment of Solubilization Strategies

This protocol will help you identify the most effective method for solubilizing this compound in your specific assay buffer.

Part A: Co-Solvent Screening

  • Prepare a 10 mM stock solution of the compound in 100% DMSO (as per Protocol 1).

  • In separate microcentrifuge tubes, prepare your final assay buffer containing different co-solvents at a 2% concentration (e.g., 2% DMSO, 2% Ethanol, 2% PEG-400). Also include a tube with only the assay buffer.

  • Add the 10 mM DMSO stock to each tube to achieve your desired final concentration (e.g., 10 µM). This will result in a final co-solvent concentration slightly above 2% in the test tubes and 0.1% DMSO in the buffer-only tube.

  • Vortex each tube and incubate at your assay temperature for 1-2 hours.

  • Visually inspect for any precipitation. Check for turbidity using a spectrophotometer by measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).

Part B: pH Profiling

The imidazole and hydroxyl groups of this compound are ionizable, meaning its charge and solubility will change with pH.[6][14]

  • Prepare a set of your assay buffers adjusted to a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add your 10 mM DMSO stock solution to each buffered solution to achieve your desired final concentration.

  • Incubate and inspect for precipitation as described in Part A. This will help you identify a pH range where the compound is most soluble. The Henderson-Hasselbalch equation can be used to predict the ionization state of the compound if the pKa values are known.[6]

Part C: Use of Solubilizing Excipients

If co-solvents and pH adjustment are insufficient, consider using excipients designed to enhance solubility.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drug molecules, forming an "inclusion complex".[15][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add your 10 mM DMSO stock to each cyclodextrin solution to your target final concentration.

  • Incubate and observe for improved solubility.

G cluster_0 Aqueous Environment CD Cyclodextrin Complex Inclusion Complex (Soluble) CD->Complex Drug Drug Drug->Complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[20][21][22][23][24] The hydrophobic core of these micelles can solubilize poorly soluble compounds. Non-ionic surfactants like Tween® 20 or Tween® 80 are often used in biological assays.

  • Prepare solutions of your chosen surfactant (e.g., Tween® 20) in your assay buffer at concentrations above its CMC (the CMC for Tween® 20 is approximately 0.006% w/v). Try concentrations such as 0.01%, 0.05%, and 0.1%.

  • Add your 10 mM DMSO stock to each surfactant solution.

  • Incubate and observe for improved solubility.

Important Considerations:

  • Vehicle Controls: Always run parallel experiments with the vehicle (the solubilizing agent without your compound) to ensure it does not affect your assay readout.[7][25][26][27]

  • Excipient Interference: Be aware that high concentrations of cyclodextrins or surfactants can sometimes interfere with biological assays, for example by interacting with cell membranes or proteins.[18][21] It is essential to use the lowest concentration that achieves the desired solubility.

By systematically applying these troubleshooting steps and protocols, you will be able to develop a robust method for working with this compound, ensuring reliable and reproducible results in your biological assays.

References

Validation & Comparative

The Halogen Advantage: A Comparative In Vitro Analysis of 4-Chloro-1H-benzo[d]imidazol-5-ol and Its Non-Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The strategic modification of this bicyclic heteroaromatic ring system offers a fertile ground for medicinal chemists to fine-tune the pharmacological profiles of lead compounds. A common and often fruitful modification is the introduction of halogen atoms, which can profoundly influence a molecule's physicochemical properties and its interactions with biological targets.

This guide provides an in-depth, objective comparison of the in vitro potential of 4-Chloro-1H-benzo[d]imidazol-5-ol against its non-chlorinated parent, 1H-benzo[d]imidazol-5-ol . While direct head-to-head comparative studies on these specific analogs are not extensively published, this guide will synthesize available data on closely related derivatives and established structure-activity relationships (SAR) to provide a scientifically grounded perspective for researchers in drug development. We will delve into the anticipated impact of the chloro-substitution on biological activity, supported by general principles of medicinal chemistry and data from relevant studies on other chlorinated benzimidazoles.

The Benzimidazole Core: A Foundation for Diverse Biological Activity

The versatility of the benzimidazole nucleus stems from its structural similarity to naturally occurring purines, allowing it to interact with a variety of biological macromolecules[2]. Derivatives of the non-chlorinated 1H-benzo[d]imidazol-5-ol have demonstrated notable in vitro activity, particularly in the realm of oncology. For instance, carboxamide derivatives of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)methanone have been synthesized and evaluated as inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancers[3]. These derivatives exhibited potent FASN inhibition and cytotoxicity against colon and breast cancer cell lines[3].

The Influence of Chlorination: A Double-Edged Sword in Drug Design

The introduction of a chlorine atom onto the benzimidazole scaffold, as in This compound , can dramatically alter its biological profile. Halogenation, particularly with chlorine, is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, electronic character, and metabolic stability[4].

Expected Impact of the Chloro Group:
  • Enhanced Potency: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution within the benzimidazole ring system, potentially leading to stronger interactions with target proteins. Studies on various benzimidazole derivatives have shown that the introduction of a chloro group often enhances their anticancer and antimicrobial activities[5][6]. For example, certain 5-chloro-benzimidazole derivatives have shown considerable growth inhibitory capabilities against various cancer cell lines[5].

  • Altered Selectivity: The position of the chlorine atom is crucial and can dictate the selectivity of the compound for different biological targets. The specific 4-chloro substitution pattern in the topic compound may confer a unique target engagement profile compared to its non-chlorinated counterpart and other chlorinated isomers.

  • Increased Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, potentially leading to improved cellular uptake and in vitro potency. However, excessive lipophilicity can also lead to off-target effects and reduced aqueous solubility.

  • Metabolic Stability: Chlorination can block sites of metabolic oxidation, potentially increasing the metabolic stability of the compound in in vitro systems like liver microsomes.

Comparative In Vitro Performance: A Data-Driven Postulation

While direct comparative IC50 values for the two title compounds are not available in the public domain, we can extrapolate from the existing literature on related analogs to construct a hypothetical comparative profile.

Table 1: Postulated In Vitro Activity Profile Based on SAR of Related Analogs

CompoundAnticipated In Vitro ActivityRationale
1H-benzo[d]imidazol-5-ol Moderate anticancer and potential kinase inhibitory activity.Derivatives have shown activity as FASN inhibitors and general anticancer properties associated with the benzimidazole scaffold[3].
This compound Potentially enhanced anticancer and kinase inhibitory activity compared to the non-chlorinated analog.The introduction of a chlorine atom on the benzimidazole ring is a common strategy to increase potency in various biological assays, including those for anticancer and kinase inhibitory activities[5][7][8]. The specific substitution pattern may offer a unique and potent biological profile.

Experimental Protocols for In Vitro Comparison

To empirically determine the comparative in vitro performance of This compound and 1H-benzo[d]imidazol-5-ol , a series of well-established assays should be employed. Below are detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of This compound and 1H-benzo[d]imidazol-5-ol in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: MTT Assay Workflow

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Compounds (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Kinase Inhibition Assay

Given that many benzimidazole derivatives are kinase inhibitors, a kinase inhibition assay is crucial for target identification.

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase of interest (e.g., EGFR, VEGFR-2), its specific substrate, and ATP.

  • Compound Addition: Add serial dilutions of This compound and 1H-benzo[d]imidazol-5-ol to the wells of a 384-well plate.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction, producing a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the compound. Calculate the IC50 value for kinase inhibition.

Diagram 2: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection A Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) D Initiate Kinase Reaction A->D B Prepare Compound Dilutions C Add Compounds to Plate B->C C->D E Incubate D->E F Add Detection Reagent (e.g., ADP-Glo™) E->F G Measure Luminescence F->G H Calculate Kinase IC50 G->H

Caption: General workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for a head-to-head comparison of This compound and 1H-benzo[d]imidazol-5-ol is currently limited in published literature, the principles of medicinal chemistry and structure-activity relationship studies of related benzimidazole analogs strongly suggest that the chlorinated compound is likely to exhibit enhanced in vitro potency in relevant biological assays, such as those assessing anticancer and kinase inhibitory activities. The chloro-substitution is a well-validated strategy for potency enhancement within the benzimidazole class.

To definitively elucidate the comparative in vitro profiles of these two compounds, the experimental protocols outlined in this guide provide a robust framework. Such studies would not only provide valuable data for the specific compounds but also contribute to a deeper understanding of the structure-activity relationships of halogenated benzimidazoles, thereby guiding future drug discovery efforts in this important chemical space. It is through such rigorous and systematic in vitro evaluation that the true potential of promising scaffolds like This compound can be unlocked.

References

A Researcher's Guide to Validating "4-Chloro-1H-benzo[d]imidazol-5-ol" as a Kinase Inhibitor Hit

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the identification of a promising "hit" compound from a high-throughput screen is a moment of significant potential. However, this initial promise must be rigorously validated to ensure that the observed activity is real, specific, and worthy of the substantial investment required for lead optimization. This guide provides a comprehensive framework for the validation of a hypothetical kinase inhibitor hit, "4-Chloro-1H-benzo[d]imidazol-5-ol," using established methodologies and providing in-depth scientific rationale for each experimental choice. Our audience is the bench scientist, the seasoned researcher, and the drug development professional who understands that robust, early-stage validation is the bedrock of a successful therapeutic program.

While direct evidence for the kinase inhibitory activity of "this compound" is not extensively documented in publicly available literature, its benzimidazole core is a well-recognized scaffold in a number of approved kinase inhibitors.[1][2][3] This structural alert provides a compelling reason to pursue a thorough validation cascade.

The Kinase Inhibitor Validation Workflow: A Multi-Pillar Approach

The journey from a preliminary hit to a validated lead is a systematic process of evidence-building. It is crucial to move beyond a single data point and establish a comprehensive profile of the compound's activity. The following workflow outlines a logical progression of experiments designed to build confidence in our hypothetical hit.

Validation_Workflow cluster_0 Phase 1: Hit Confirmation & Potency cluster_1 Phase 2: Target Engagement in a Cellular Context cluster_2 Phase 3: Specificity & Mechanism of Action Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC50 Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Confirm IC50 Biochemical_Assay->Orthogonal_Assay Confirmatory Step Cellular_Target_Engagement Cellular Target Engagement Assay (e.g., NanoBRET) Determine Cellular IC50 Orthogonal_Assay->Cellular_Target_Engagement Transition to Cellular System Downstream_Signaling Downstream Signaling Assay (e.g., Western Blot for p-Substrate) Confirm Functional Inhibition Cellular_Target_Engagement->Downstream_Signaling Functional Validation Biophysical_Binding Biophysical Binding Assay (e.g., SPR) Determine Kd Downstream_Signaling->Biophysical_Binding Mechanistic Insight Selectivity_Profiling Kinome-wide Selectivity Profiling (e.g., KinomeScan) Assess Off-Target Effects Biophysical_Binding->Selectivity_Profiling Characterization

Figure 1: A stepwise workflow for the validation of a kinase inhibitor hit, progressing from initial biochemical confirmation to cellular target engagement and detailed biophysical characterization.

Phase 1: Hit Confirmation and Potency Determination

The primary objective of this phase is to confirm the inhibitory activity observed in the initial screen and to accurately quantify the compound's potency. It is essential to use a robust and reproducible assay format.

Experiment 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[4] As kinase activity increases, more ATP is converted to ADP, resulting in a lower luminescent signal. This assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[5][6] We will determine the half-maximal inhibitory concentration (IC50) of "this compound" against our primary kinase target (for this guide, we will assume the target is p38α MAPK).

Protocol: p38α MAPK ADP-Glo™ Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing recombinant human p38α MAPK in kinase reaction buffer.

    • Prepare a 2X substrate solution containing the appropriate peptide substrate (e.g., a synthetic peptide derived from ATF2) and ATP at its Km concentration in the same buffer.[6]

    • Prepare a serial dilution of "this compound" and a known p38α inhibitor (e.g., SB203580) as a positive control, typically in 100% DMSO.[7][8]

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate solution.

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values
CompoundTarget KinaseIC50 (nM)
This compoundp38α MAPK150
SB203580 (Control)p38α MAPK50[9]

Interpretation: An IC50 value in the nanomolar to low micromolar range for our hit compound would be considered a promising result, warranting further investigation. The activity of the control inhibitor should align with literature values, validating the assay's performance.[10]

Phase 2: Target Engagement in a Cellular Context

Demonstrating that a compound can inhibit a purified enzyme in a test tube is a critical first step, but it is essential to confirm that it can engage its target within the complex environment of a living cell.[11][12]

Experiment 2: Cellular Target Engagement (NanoBRET™)

Rationale: The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding to a specific protein in living cells.[13][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal. This provides a direct measure of target occupancy in a physiological setting.

Protocol: p38α MAPK NanoBRET™ Assay

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a vector encoding a p38α-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare serial dilutions of "this compound" and the control inhibitor.

    • Add the NanoBRET™ tracer and the compound dilutions to the cells.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

    • Add the Nano-Glo® substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration to determine the cellular IC50.

Experiment 3: Downstream Signaling Inhibition (Western Blot)

Rationale: To confirm that target engagement translates into a functional cellular response, we will assess the phosphorylation status of a known downstream substrate of p38α MAPK.[7] A reduction in the phosphorylation of the substrate in the presence of our compound provides strong evidence of on-target activity.[15]

p38_Pathway Stimulus Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stimulus->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates ATF2 ATF2 p38->ATF2 Phosphorylates p_ATF2 p-ATF2 ATF2->p_ATF2 Gene_Expression Gene Expression (Inflammation, Apoptosis) p_ATF2->Gene_Expression Inhibitor This compound Inhibitor->p38 Inhibits

Figure 2: A simplified representation of the p38 MAPK signaling pathway, indicating the point of inhibition by our hypothetical compound.

Protocol: Western Blot for Phospho-ATF2

  • Cell Treatment:

    • Plate a suitable cell line (e.g., HeLa or A549) and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of "this compound" or the control inhibitor for 1 hour.

    • Stimulate the p38 pathway with a known activator (e.g., anisomycin or UV radiation).

  • Lysate Preparation and Western Blotting:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ATF2 (the downstream target) and total ATF2 or a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-ATF2 signal to the total ATF2 or loading control signal.

    • Compare the levels of phospho-ATF2 in treated versus untreated cells.

Data Presentation: Comparison of Cellular Activity
CompoundCellular Target Engagement (NanoBRET™ IC50, nM)Downstream Signaling Inhibition (p-ATF2 EC50, nM)
This compound500750
SB203580 (Control)200300

Phase 3: Specificity and Mechanism of Action

A critical aspect of kinase inhibitor validation is to understand its selectivity profile and to confirm direct binding to the intended target.

Experiment 4: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of a small molecule to a protein target.[10][16] This provides definitive evidence of a direct physical interaction between "this compound" and p38α MAPK.

Protocol: SPR Analysis

  • Immobilization:

    • Covalently immobilize recombinant p38α MAPK onto a sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of "this compound" over the sensor surface.

    • Monitor the change in the SPR signal in real-time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Experiment 5: Kinome-wide Selectivity Profiling

Rationale: Most kinase inhibitors are not entirely specific and can bind to other kinases, leading to off-target effects.[17] A broad selectivity screen against a large panel of kinases is crucial to understand the specificity of our compound and to anticipate potential liabilities.[10] Services like Eurofins' KINOMEscan™ or Reaction Biology's KinaseProfiler™ offer comprehensive profiling across hundreds of kinases.[5][18]

Protocol: Kinome Profiling

  • Submit "this compound" to a commercial kinase profiling service.

  • Typically, the compound is screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.

  • The results are reported as the percent of inhibition for each kinase.

  • For any significant off-target hits, follow-up with full IC50 determinations.

Data Presentation: Binding Affinity and Selectivity
CompoundBinding Affinity (SPR, Kd, nM)Selectivity (S-Score at 1 µM)
This compound2000.1
SB203580 (Control)800.05

S-Score is a quantitative measure of selectivity, with a lower score indicating higher selectivity.

Interpretation: A Kd value from SPR that is in good agreement with the biochemical IC50 provides strong evidence of direct, high-affinity binding. The kinome profiling data will reveal the selectivity of our compound. A highly selective compound will inhibit only a few kinases, while a less selective compound will show activity against multiple kinases. This information is critical for guiding the next steps in the drug discovery process.

Conclusion

The validation of a kinase inhibitor hit is a multi-faceted process that requires a series of well-designed experiments to build a compelling case for its therapeutic potential. Through the systematic application of biochemical assays, cellular target engagement studies, functional downstream signaling readouts, biophysical binding analysis, and comprehensive selectivity profiling, we can confidently determine whether "this compound" is a validated hit worthy of advancement into lead optimization. This rigorous, data-driven approach is fundamental to the principles of sound scientific research and is the most effective way to de-risk a project and increase the probability of success in the long and challenging journey of drug development.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-1H-benzo[d]imidazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for medicinal chemists, pharmacologists, and drug discovery scientists. This document provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 4-Chloro-1H-benzo[d]imidazol-5-ol scaffold. While direct and extensive research on this specific scaffold is emerging, this guide synthesizes data from closely related benzimidazole analogs to provide a predictive framework for designing and evaluating new chemical entities. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis to guide your research endeavors.

The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a versatile scaffold for targeting a wide array of biological macromolecules. The specific placement of a chlorine atom at the 4-position and a hydroxyl group at the 5-position of the benzimidazole ring offers a unique electronic and steric profile, providing a solid foundation for developing potent and selective therapeutic agents.

I. The this compound Scaffold: A Strategic Starting Point

The strategic placement of substituents on the benzimidazole core is paramount for modulating pharmacological activity. The 4-chloro group acts as a bioisostere for other halogens and can influence the pKa of the imidazole nitrogen, affecting its binding properties. The 5-hydroxyl group provides a crucial point for hydrogen bonding with target proteins and can also serve as a handle for further derivatization to explore different chemical spaces.

Anticipated Biological Activities:

Based on extensive research into related benzimidazole derivatives, the this compound scaffold is anticipated to be a promising starting point for developing inhibitors for a range of biological targets, including:

  • Kinases: Many benzimidazole derivatives are potent kinase inhibitors. The 4-chloro-5-ol scaffold could be tailored to target specific kinases involved in cancer and inflammatory diseases.

  • Topoisomerases: Bisbenzimidazoles are known to be DNA minor groove binders and topoisomerase inhibitors.[1][2] Derivatives of our core scaffold could exhibit similar anticancer properties by interfering with DNA replication.

  • Microtubule Polymerization: Certain benzimidazole compounds, like albendazole, function by inhibiting microtubule polymerization. This mechanism is a key target in anti-parasitic and anticancer drug development.

  • Viral polymerases: Benzimidazole derivatives have shown promise as antiviral agents by inhibiting viral polymerases.

II. Comparative Structure-Activity Relationship (SAR) Analysis

While specific SAR data for the this compound scaffold is limited in publicly available literature, we can extrapolate from well-studied analogs to build a predictive model. The following table outlines the expected impact of substitutions at key positions on the benzimidazole ring, based on established principles of medicinal chemistry and data from related compounds.

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale and Supporting Evidence from Analogs
N1 Small alkyl groups (e.g., methyl, ethyl)Potentially increase lipophilicity and cell permeability.N-alkylation of benzimidazoles often improves pharmacokinetic properties.
Bulky aromatic groupsMay introduce steric hindrance or provide additional π-stacking interactions.The nature of the N1-substituent can significantly alter target selectivity.
C2 (Substituted) Phenyl or Heteroaryl ringsCrucial for target recognition and potency. Electron-withdrawing or -donating groups on the aryl ring can fine-tune activity.In many kinase inhibitors, the C2-aryl group occupies a key hydrophobic pocket. 2-phenyl substituted benzimidazoles have shown notable antibacterial activity.
Small, flexible chainsCan explore different binding vectors within the active site.Linkers at C2 can be used to attach pharmacophores that target adjacent pockets.
C6, C7 Halogens (F, Cl, Br)Can enhance binding affinity through halogen bonding and increase metabolic stability.Halogenation at these positions in other benzimidazoles has been shown to improve potency.
Small alkyl or alkoxy groupsCan modulate lipophilicity and electronic properties.The electronic nature of these substituents can influence the overall electron density of the benzimidazole ring system.

III. Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and subsequent biological evaluation. These protocols are based on established chemical principles and can be adapted to synthesize a library of derivatives for SAR studies.

A. Synthesis of the this compound Core Scaffold

The synthesis of the core scaffold can be achieved through a multi-step process, adapted from the synthesis of its 2-chloro-5-ol isomer.[3] This involves the reduction of a substituted dinitrophenol, followed by cyclization and chlorination.

Synthesis_Workflow Start 3-Chloro-4-nitrophenol Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 3-Chloro-2,4-dinitrophenol Step1->Intermediate1 Step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate1->Step2 Intermediate2 3-Chloro-2,4-diaminophenol Step2->Intermediate2 Step3 Cyclization (e.g., with Urea or Phosgene equivalent) Intermediate2->Step3 Intermediate3 4-Chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one-5-ol Step3->Intermediate3 Step4 Chlorination (e.g., POCl3) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic pathway for this compound.

  • Nitration of 3-Chloro-4-nitrophenol:

    • Dissolve 3-Chloro-4-nitrophenol in concentrated sulfuric acid at 0°C.

    • Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 10°C.

    • Stir the reaction mixture for 2-3 hours at room temperature.

    • Pour the mixture onto crushed ice and filter the resulting precipitate of 3-Chloro-2,4-dinitrophenol. Wash with cold water and dry.

  • Reduction to 3-Chloro-2,4-diaminophenol:

    • Suspend the 3-Chloro-2,4-dinitrophenol in ethanol.

    • Add a reducing agent such as Tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO3) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Cyclization to form the Benzimidazolone Ring:

    • Dissolve the 3-Chloro-2,4-diaminophenol in a suitable solvent.

    • Add a cyclizing agent such as urea and heat the mixture. Alternatively, use a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).

    • The reaction will yield 4-Chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one-5-ol.

  • Chlorination to Yield the Final Product:

    • Treat the benzimidazolone intermediate with a chlorinating agent like phosphorus oxychloride (POCl3).

    • Heat the reaction mixture to afford the desired this compound.

    • Purify the product using column chromatography or recrystallization.

B. General Procedure for Derivatization at the C2 Position

The C2 position is a common site for modification to explore SAR. A typical method for introducing aryl or heteroaryl substituents is the condensation of the diamine intermediate with a corresponding aldehyde.

C2_Arylation_Workflow Start 3-Chloro-2,4-diaminophenol Step1 Condensation with Substituted Aldehyde (R-CHO) Start->Step1 Intermediate1 2-Substituted-4-Chloro-1H-benzo[d]imidazol-5-ol Step1->Intermediate1 End Final Derivative Intermediate1->End Kinase_Assay_Workflow Start Synthesized Derivatives Step1 Prepare serial dilutions of test compounds Start->Step1 Step2 Incubate compounds with kinase, substrate, and ATP Step1->Step2 Step3 Stop reaction and quantify product formation (e.g., using luminescence or fluorescence) Step2->Step3 Step4 Determine IC50 values Step3->Step4 End SAR Data Step4->End

References

A Researcher's Guide to Differentiating 4-Chloro-1H-benzo[d]imidazol-5-ol Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise identification of molecular structure is paramount. Isomeric purity can profoundly impact a compound's pharmacological activity, toxicity, and pharmacokinetic profile. For researchers working with substituted benzimidazoles, a scaffold of significant therapeutic interest, the ability to distinguish between closely related isomers is a critical analytical challenge. This guide provides a comprehensive comparative analysis of the spectroscopic data for 4-Chloro-1H-benzo[d]imidazol-5-ol and three of its key positional isomers, offering a practical framework for their differentiation.

The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The introduction of chloro and hydroxyl substituents on the benzene ring gives rise to a variety of positional isomers, each with a unique electronic and steric profile that can drastically alter its interaction with biological targets. Subtle shifts in the positions of these functional groups can lead to significant differences in their spectroscopic signatures.

This guide leverages high-level computational chemistry to generate and compare the ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectra of four isomers:

  • Isomer 1: this compound

  • Isomer 2: 5-Chloro-1H-benzo[d]imidazol-4-ol

  • Isomer 3: 6-Chloro-1H-benzo[d]imidazol-5-ol

  • Isomer 4: 4-Chloro-1H-benzo[d]imidazol-7-ol

By understanding the predicted spectroscopic nuances detailed herein, researchers can more confidently identify and characterize these important molecules.

The Power of Computational Spectroscopy

Due to a scarcity of published experimental data for these specific isomers, this guide utilizes Density Functional Theory (DFT) to predict their spectroscopic properties. Computational spectroscopy has emerged as a powerful and reliable tool in chemical research, offering insights that can guide and corroborate experimental findings. The methods employed in this analysis are widely recognized for their accuracy in predicting the spectroscopic properties of organic molecules[1][2][3].

Comparative Spectroscopic Analysis

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and UV-Vis data for the four isomers. The discussion highlights the key differentiating features arising from the distinct substitution patterns.

¹H NMR Spectroscopy: A Window into the Proton Environment

The chemical shifts of the aromatic protons in ¹H NMR are highly sensitive to the electronic effects of the chloro and hydroxyl substituents. The predicted ¹H NMR data, summarized in Table 1 , reveals distinct patterns for each isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

ProtonIsomer 1 (4-Cl, 5-OH)Isomer 2 (5-Cl, 4-OH)Isomer 3 (6-Cl, 5-OH)Isomer 4 (4-Cl, 7-OH)
H-28.158.128.108.18
H-67.10 (d)7.25 (d)7.45 (s)6.95 (d)
H-77.30 (d)7.05 (d)7.60 (s)-
Benzene HH-6, H-7H-6, H-7H-4, H-7H-5, H-6

Disclaimer: The data presented in this table is computationally generated and intended for illustrative and comparative purposes.

Key Differentiating Features in ¹H NMR:

  • Isomer 1 (this compound): The two aromatic protons (H-6 and H-7) are expected to appear as distinct doublets, with H-6 being upfield due to the electron-donating effect of the adjacent hydroxyl group.

  • Isomer 2 (5-Chloro-1H-benzo[d]imidazol-4-ol): Similar to Isomer 1, H-6 and H-7 will appear as doublets. However, the positions will be influenced by the different arrangement of the electron-withdrawing chloro and electron-donating hydroxyl groups.

  • Isomer 3 (6-Chloro-1H-benzo[d]imidazol-5-ol): This symmetrical substitution pattern results in two singlets for the aromatic protons (H-4 and H-7), a clear distinguishing feature from the other isomers which will show coupled systems.

  • Isomer 4 (4-Chloro-1H-benzo[d]imidazol-7-ol): The protons on the benzene ring (H-5 and H-6) will present as a coupled system, likely two doublets. The chemical shifts will be uniquely influenced by the para- and ortho-positioning of the chloro and hydroxyl groups relative to these protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR chemical shifts provide complementary information about the electronic environment of each carbon atom in the molecule. The predicted data is presented in Table 2 .

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

CarbonIsomer 1 (4-Cl, 5-OH)Isomer 2 (5-Cl, 4-OH)Isomer 3 (6-Cl, 5-OH)Isomer 4 (4-Cl, 7-OH)
C-2142.5142.0141.8143.0
C-4115.0145.0110.0116.0
C-5148.0118.0147.0112.0
C-6110.0120.0120.0115.0
C-7125.0115.0110.0145.0
C-3a135.0134.0133.0136.0
C-7a130.0131.0133.0128.0

Disclaimer: The data presented in this table is computationally generated and intended for illustrative and comparative purposes.

Key Differentiating Features in ¹³C NMR:

The most significant differences in the ¹³C NMR spectra are observed for the carbons directly attached to the chloro and hydroxyl groups (C-4, C-5, C-6, C-7).

  • The carbon bearing the hydroxyl group will be significantly shielded (lower ppm value) compared to the carbon bearing the chloro group, which will be deshielded.

  • The chemical shifts of the other benzene ring carbons will also be characteristically affected by the substitution pattern, providing a unique fingerprint for each isomer. For example, the chemical shifts of the bridgehead carbons (C-3a and C-7a) will vary depending on the electronic effects of the substituents on the fused benzene ring.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

The IR spectrum provides information about the functional groups present in a molecule. While all four isomers will exhibit characteristic bands for N-H, O-H, C=N, and aromatic C-H and C=C stretching, the exact positions and intensities of the bands in the fingerprint region (below 1500 cm⁻¹) will differ.

Table 3: Key Predicted IR Vibrational Frequencies (cm⁻¹) for this compound Isomers

Vibrational ModeIsomer 1Isomer 2Isomer 3Isomer 4
O-H Stretch3400-35003400-35003400-35003400-3500
N-H Stretch3300-34003300-34003300-34003300-3400
Aromatic C=C Stretch1580-16201580-16201580-16201580-1620
C-O Stretch1250-12801240-12701260-12901230-1260
C-Cl Stretch700-750720-770710-760690-740

Disclaimer: The data presented in this table is computationally generated and intended for illustrative and comparative purposes.

Key Differentiating Features in IR Spectroscopy:

The most diagnostic vibrations for differentiating the isomers will be the C-H out-of-plane bending modes in the 700-900 cm⁻¹ region. The number and position of these bands are highly dependent on the substitution pattern of the benzene ring.

UV-Visible (UV-Vis) Spectroscopy: Understanding Electronic Transitions

The UV-Vis spectra of these isomers are expected to show multiple absorption bands corresponding to π-π* transitions within the benzimidazole chromophore. The position of the absorption maxima (λmax) will be influenced by the electronic effects of the substituents.

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) for this compound Isomers

Isomerλmax 1 (nm)λmax 2 (nm)
Isomer 1~280~245
Isomer 2~285~250
Isomer 3~278~240
Isomer 4~290~255

Disclaimer: The data presented in this table is computationally generated and intended for illustrative and comparative purposes.

Key Differentiating Features in UV-Vis Spectroscopy:

The hydroxyl group, being an auxochrome, will generally cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted benzimidazole. The chloro group can also influence the electronic transitions. The specific λmax values will be a composite of the electronic effects of both substituents and their relative positions, leading to subtle but measurable differences between the isomers. Isomer 4, with the hydroxyl and chloro groups in a para-like arrangement with respect to the fused imidazole ring, might exhibit the most red-shifted spectrum.

Experimental and Computational Workflow

To facilitate the replication and extension of these findings, the following sections outline the computational methodology and a general experimental workflow for spectroscopic analysis.

Computational Methodology Workflow

The following diagram illustrates the computational workflow used to generate the predicted spectroscopic data in this guide.

G cluster_0 Structure Preparation cluster_1 DFT Calculations cluster_2 Data Analysis & Comparison mol_build 1. Build 3D Structures of Isomers tautomer 2. Consider Tautomeric Forms mol_build->tautomer geom_opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) tautomer->geom_opt freq_calc 4. Frequency Calculation (Confirms minimum energy) geom_opt->freq_calc nmr_calc 5. NMR Calculation (GIAO Method) freq_calc->nmr_calc uv_calc 6. UV-Vis Calculation (TD-DFT) freq_calc->uv_calc ir_process 8. Visualize IR Spectrum freq_calc->ir_process nmr_process 7. Process NMR Data (Reference to TMS) nmr_calc->nmr_process uv_process 9. Visualize UV-Vis Spectrum uv_calc->uv_process compare 10. Comparative Analysis of Spectra nmr_process->compare ir_process->compare uv_process->compare

Caption: Computational workflow for spectroscopic data prediction.

Step-by-Step Computational Protocol:
  • Molecular Modeling:

    • Construct the 3D structures of this compound and its selected isomers using a molecular modeling software.

    • Consider the two possible tautomers for each benzimidazole derivative and perform calculations on the more stable tautomer, or both if their energies are close.

  • Geometry Optimization:

    • Perform a geometry optimization for each structure using a DFT method, such as B3LYP with a 6-31G(d) basis set, to find the lowest energy conformation[3].

  • Vibrational Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the predicted IR spectrum.

  • NMR Chemical Shift Calculation:

    • Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, which is known to provide accurate results for organic molecules[1][4]. A functional like B3LYP with a larger basis set (e.g., 6-311+G(d,p)) is recommended for higher accuracy. The calculated shielding tensors are then referenced to the shielding tensor of tetramethylsilane (TMS) calculated at the same level of theory.

  • UV-Vis Spectrum Calculation:

    • Predict the UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transitions and their corresponding absorption wavelengths and oscillator strengths[5].

General Experimental Protocol for Spectroscopic Analysis

For researchers who have synthesized these isomers, the following general protocols can be used for experimental characterization.

G sample_prep 1. Sample Preparation (Dissolve in appropriate solvent) nmr_acq 2. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) sample_prep->nmr_acq ir_acq 3. IR Spectroscopy (ATR or KBr pellet) sample_prep->ir_acq uv_acq 4. UV-Vis Spectroscopy (Dilute solution in quartz cuvette) sample_prep->uv_acq data_analysis 5. Data Analysis & Interpretation nmr_acq->data_analysis ir_acq->data_analysis uv_acq->data_analysis

Caption: Experimental workflow for spectroscopic characterization.

Step-by-Step Experimental Protocols:

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

  • Infrared (IR) Spectroscopy:

    • For solid samples, acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer and a quartz cuvette.

Conclusion

The differentiation of positional isomers of substituted benzimidazoles is a crucial task in drug discovery and chemical research. This guide demonstrates that a comparative analysis of ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, whether obtained experimentally or through reliable computational methods, provides a robust framework for the unambiguous identification of this compound and its isomers. The predicted differences in chemical shifts, coupling patterns, vibrational modes, and electronic transitions serve as unique fingerprints for each molecule. Researchers are encouraged to use this guide as a reference for their own analytical work on this important class of compounds.

References

A Senior Application Scientist's Guide to Cross-Validation of 4-Chloro-1H-benzo[d]imidazol-5-ol Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigorous Cross-Validation

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with various biological targets, making it a fertile ground for the development of novel anticancer agents.[2] Benzimidazole derivatives have been shown to exert their effects through diverse mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[3][4]

This guide focuses on a novel benzimidazole derivative, 4-Chloro-1H-benzo[d]imidazol-5-ol (hereafter referred to as BCI-45 ), and provides a comprehensive framework for its initial biological characterization. The central thesis of this document is the critical importance of cross-validating a compound's activity across a panel of carefully selected, diverse cancer cell lines. Cancer is not a monolithic disease; its profound heterogeneity means that data from a single cell line can be misleading or, at best, incomplete.[5] A multi-line approach provides a more robust understanding of a compound's potency, spectrum of activity, and potential mechanisms of action, ultimately enabling the identification of potential target patient populations and accelerating the drug discovery pipeline.[6][7]

This guide will detail a logical, three-pronged experimental workflow designed to first establish the cytotoxic potential of BCI-45 and then to elucidate its primary mechanism of action. We will provide not only the step-by-step protocols but also the scientific causality behind the selection of each method and cell line, ensuring a self-validating and scientifically rigorous approach.

Experimental Design: A Multi-faceted Approach

The cornerstone of a successful compound validation strategy is a well-conceived experimental design. Our approach begins with a broad primary screen to assess cytotoxicity, followed by more focused secondary assays to probe the underlying biological mechanisms.

Selection of a Diverse Cell Line Panel

The choice of cell lines is paramount. A panel should be diverse in tissue of origin and, crucially, in the genetic background of key cancer-related genes, such as TP53. The tumor suppressor p53 is a master regulator of cell fate, and its mutation status is a frequent determinant of therapeutic response.[8][9][10] Therefore, our panel includes both p53 wild-type and p53-mutant cell lines from three common cancer types.

Cell LineCancer Typep53 StatusRationale for Inclusion
A549 Non-Small Cell Lung CancerWild-TypeRepresents a common solid tumor type with functional p53.
MCF-7 Breast AdenocarcinomaWild-TypeA well-characterized, hormone-responsive breast cancer line.
HCT-116 Colorectal CarcinomaWild-TypeA standard model for colon cancer with intact p53 signaling.
MDA-MB-231 Breast AdenocarcinomaMutantA highly aggressive, triple-negative breast cancer model with mutant p53.
HT-29 Colorectal CarcinomaMutantA common colon cancer model with a p53 mutation, often showing chemoresistance.
Experimental Workflow Overview

Our validation process follows a logical progression from broad phenotypic screening to specific mechanistic investigation. This tiered approach ensures that resources are focused efficiently, with secondary assays being performed only after initial activity is confirmed.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Synthesis start Select Diverse Cell Line Panel viability Cell Viability Assay (MTT) Determine IC50 Values start->viability Seed Cells apoptosis Apoptosis Assay (Annexin V / PI) viability->apoptosis Based on IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide) viability->cell_cycle Based on IC50 synthesis Synthesize Data & Interpret Mechanism apoptosis->synthesis cell_cycle->synthesis

Caption: Overall experimental workflow for compound cross-validation.

Part 1: Primary Screening - Cell Viability Assessment (MTT Assay)

The initial step is to determine the concentration-dependent effect of BCI-45 on the metabolic activity of our cell line panel. The MTT assay is a robust, colorimetric method for this purpose. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Detailed Protocol: MTT Assay[14][15][16]
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X stock of BCI-45 serial dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well.[11]

  • Formazan Formation: Incubate the plate for an additional 4 hours. Viable cells will convert the MTT to visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data: Comparative Cytotoxicity of BCI-45

The following table presents plausible IC₅₀ values that could be obtained from this experiment, illustrating differential sensitivity across the cell lines.

Cell Linep53 StatusIC₅₀ for BCI-45 (µM) after 48h
A549 Wild-Type2.5 ± 0.3
MCF-7 Wild-Type3.1 ± 0.4
HCT-116 Wild-Type1.8 ± 0.2
MDA-MB-231 Mutant15.7 ± 1.9
HT-29 Mutant22.4 ± 2.5

Interpretation: This hypothetical data suggests that BCI-45 is significantly more potent in cancer cells with wild-type p53. This is a critical finding that immediately guides the next phase of investigation toward pathways regulated by p53, such as apoptosis and cell cycle checkpoints.

Part 2: Mechanistic Elucidation Assays

Having established the cytotoxic effect of BCI-45, we now investigate how it kills the sensitive cells. The two most common fates for cancer cells treated with effective chemotherapeutics are apoptosis (programmed cell death) and cell cycle arrest. We will use flow cytometry for both subsequent assays.

A. Apoptosis Induction (Annexin V & Propidium Iodide Staining)

Apoptosis is a highly regulated process. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to intercalate with DNA.[16] Dual staining allows for the differentiation of four distinct cell populations.[15][17]

G origin origin x_axis x_axis origin->x_axis Annexin V-FITC -> y_axis y_axis origin->y_axis Propidium Iodide -> q1 Q4: Viable (Annexin V-, PI-) q2 Q3: Early Apoptotic (Annexin V+, PI-) q3 Q1: Necrotic (Annexin V-, PI+) q4 Q2: Late Apoptotic (Annexin V+, PI+) hline hline hline_end hline_end hline->hline_end vline vline vline_end vline_end vline->vline_end

Caption: Interpretation of Annexin V/PI flow cytometry data.
  • Cell Treatment: Seed cells (e.g., HCT-116 and HT-29) in 6-well plates and grow to ~70% confluency. Treat with BCI-45 at their respective IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge all cells at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL solution) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.

Cell LineTreatment (24h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
HCT-116 Vehicle94.13.21.51.2
HCT-116 BCI-45 (1.8 µM)45.328.7 22.1 3.9
HT-29 Vehicle95.22.91.10.8
HT-29 BCI-45 (22.4 µM)85.66.84.33.3

Interpretation: The data clearly indicates that in the sensitive HCT-116 (p53-wt) cell line, BCI-45 induces a significant shift towards early and late apoptosis. In contrast, the resistant HT-29 (p53-mutant) line shows a minimal increase in apoptosis even at a much higher concentration, suggesting the apoptotic response is p53-dependent.

B. Cell Cycle Analysis (Propidium Iodide Staining)

Many anticancer agents function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.[18] This allows a flow cytometer to distinguish between cells in different phases of the cycle: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).[19]

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay, using IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect all cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C. This permeabilizes the cells.

  • Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet twice with cold PBS to remove any residual ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL). RNase A is crucial to prevent staining of double-stranded RNA.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample. Use cell cycle analysis software to model the G1, S, and G2/M populations.

Cell LineTreatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HCT-116 Vehicle55.229.815.0
HCT-116 BCI-45 (1.8 µM)20.114.565.4
HT-29 Vehicle60.125.314.6
HT-29 BCI-45 (22.4 µM)58.724.916.4

Interpretation: The results show a dramatic accumulation of HCT-116 (p53-wt) cells in the G2/M phase of the cell cycle after treatment with BCI-45. This G2/M arrest is a common response to DNA damage or mitotic disruption in p53-competent cells, often acting as a prelude to apoptosis. The lack of a significant cell cycle shift in the HT-29 (p53-mutant) line further strengthens the hypothesis of a p53-dependent mechanism.

Synthesis and Conclusion

The cross-validation workflow described provides a powerful and logical framework for the initial characterization of a novel compound like this compound (BCI-45). By integrating data from multiple assays across a diverse cell line panel, we can construct a coherent narrative of the compound's activity.

Based on our hypothetical, yet scientifically plausible data:

  • BCI-45 demonstrates selective cytotoxicity against cancer cell lines with wild-type p53.

  • The primary mechanism of cell death in sensitive cells is apoptosis .

  • This apoptotic response is preceded by a robust arrest at the G2/M phase of the cell cycle.

This multi-faceted profile strongly suggests that BCI-45 may act as a DNA damaging agent or a mitotic inhibitor, triggering a p53-dependent checkpoint that leads to cell cycle arrest and subsequent apoptosis. This insight is invaluable, guiding future experiments to pinpoint the precise molecular target—perhaps topoisomerase or tubulin, common targets for benzimidazole derivatives.[2][3] This systematic cross-validation not only builds a strong case for the compound's further development but also provides a clear, evidence-based direction for subsequent preclinical studies.

References

comparing the efficacy of different synthetic routes to "4-Chloro-1H-benzo[d]imidazol-5-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-1H-benzo[d]imidazol-5-ol is a key building block in medicinal chemistry, forming the structural core of various pharmacologically active agents. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound, offering a critical analysis of their efficacy, safety, and practicality. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and provide a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Classic Pathway from 2,4-Dinitrophenol

This well-established, three-step synthesis begins with the readily available and inexpensive starting material, 2,4-dinitrophenol. The overall transformation involves a reduction, a cyclization to form the benzimidazolone core, and a final chlorination.

Synthetic Workflow:

Caption: Overall workflow for the synthesis of this compound starting from 2,4-Dinitrophenol.

Step 1: Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol

The initial step involves the reduction of both nitro groups of 2,4-dinitrophenol to form 2,4-diaminophenol. A common and effective method for this transformation is the use of a metal catalyst such as nickel under a hydrogen atmosphere, or a reducing agent like tin(II) chloride in an acidic medium. The use of nickel-catalyzed hydrogenation is often preferred for its high efficiency and the production of cleaner byproducts.

Mechanism Insight: The catalytic hydrogenation proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro groups, which are sequentially reduced to nitroso, hydroxylamino, and finally amino groups.

Step 2: Cyclization of 2,4-Diaminophenol to 5-Hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one

The resulting 2,4-diaminophenol is then cyclized to form the core benzimidazolone structure. This is typically achieved by heating the diaminophene with urea. The reaction proceeds via the nucleophilic attack of the amino groups on the carbonyl carbon of urea, with the subsequent elimination of ammonia.

Mechanism Insight: This reaction is a condensation process where the two amino groups of the o-phenylenediamine derivative react with the carbonyl group of urea to form a cyclic urea derivative, the benzimidazolone.

Step 3: Chlorination of 5-Hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one

The final step is the targeted chlorination of the benzimidazolone intermediate to yield the desired this compound. This is a crucial step that can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction likely proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Careful control of the reaction conditions is necessary to achieve selective chlorination at the 4-position of the benzene ring.

Mechanism Insight: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and nucleophilic attack by a chloride ion lead to the substitution of the hydroxyl group with a chlorine atom.

Route 2: A Convergent Approach from 4-Chloro-2-nitroaniline

This alternative route offers a more convergent approach, starting from a commercially available substituted aniline. This pathway involves the initial reduction of the nitro group, followed by the formation of the imidazole ring.

Synthetic Workflow:

Caption: Overall workflow for the synthesis of this compound starting from 4-Chloro-2-nitroaniline.

Step 1: Reduction of 4-Chloro-2-nitroaniline to 4-Chloro-o-phenylenediamine

The synthesis commences with the reduction of the nitro group of 4-chloro-2-nitroaniline to an amino group, yielding 4-chloro-o-phenylenediamine. This can be effectively carried out using various reducing agents, with iron powder in the presence of an acid like hydrochloric acid being a common and cost-effective choice.[1] Catalytic hydrogenation using palladium on carbon is another viable, albeit more expensive, option that often provides higher purity products.

Mechanism Insight: In the case of reduction with iron in acidic medium, a series of single electron transfers from the iron metal to the nitro group leads to its progressive reduction to the amine.

Step 2: Cyclization of 4-Chloro-o-phenylenediamine to 4-Chloro-1H-benzo[d]imidazole

The resulting 4-chloro-o-phenylenediamine is then cyclized to form the benzimidazole ring. A widely used and straightforward method is the Phillips condensation, which involves heating the o-phenylenediamine with formic acid.[2][3] This reaction efficiently provides the desired benzimidazole core.

Mechanism Insight: The Phillips condensation involves the initial N-formylation of one of the amino groups of the o-phenylenediamine by formic acid. Subsequent intramolecular cyclization through nucleophilic attack of the second amino group on the formyl carbonyl, followed by dehydration, yields the benzimidazole ring.

Step 3: Hydroxylation of 4-Chloro-1H-benzo[d]imidazole

The final step in this proposed route is the introduction of a hydroxyl group at the 5-position of the benzimidazole ring. This transformation is more challenging and less documented for this specific substrate. Potential methods could involve electrophilic aromatic substitution, such as nitration followed by reduction and diazotization, or direct oxidation under controlled conditions. The feasibility and yield of this step are critical to the overall efficiency of this route and require further investigation.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data for Route 1 is based on established protocols, while the projections for Route 2 are based on analogous reactions and represent an area for further experimental validation.

ParameterRoute 1: From 2,4-DinitrophenolRoute 2: From 4-Chloro-2-nitroaniline
Starting Material Cost LowModerate
Overall Yield ModeratePotentially Moderate to Low (dependent on hydroxylation)
Number of Steps 33
Key Challenges Handling of hazardous 2,4-dinitrophenol, control of chlorination selectivity.The final hydroxylation step is not well-established for this substrate and may have low yield.
Safety Considerations 2,4-Dinitrophenol is highly toxic and explosive when dry.[4][5][6][7][8] Tin(II) chloride is corrosive and an irritant.[9][10][11][12] POCl₃ is highly corrosive.4-Chloro-2-nitroaniline is toxic.[13][14] Handling of strong acids and potentially hazardous reagents for hydroxylation.
Scalability Demonstrated scalability.Potentially scalable, but the hydroxylation step may pose challenges.

Experimental Protocols

Route 1: From 2,4-Dinitrophenol (Illustrative Protocol)

Step 1: Synthesis of 2,4-Diaminophenol

  • In a suitable reaction vessel, dissolve 2,4-dinitrophenol in ethanol.

  • Add a catalytic amount of a nickel catalyst (e.g., Raney nickel).

  • Pressurize the vessel with hydrogen gas and heat the mixture under stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the catalyst and concentrate the filtrate to obtain 2,4-diaminophenol. A yield of 94.4% has been reported for the electrolytic reduction of 2,4-dinitrophenol.[4]

Step 2: Synthesis of 5-Hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one

  • Combine 2,4-diaminophenol and urea in a reaction flask.

  • Heat the mixture to a molten state, and continue heating for several hours.

  • Cool the reaction mixture and triturate with water to precipitate the product.

  • Collect the solid by filtration and dry to obtain 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Step 3: Synthesis of this compound

  • Suspend 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for several hours.

  • Carefully quench the reaction by pouring it onto ice.

  • Neutralize the solution with a base to precipitate the crude product.

  • Purify the product by recrystallization or column chromatography.

Route 2: From 4-Chloro-2-nitroaniline (Proposed Protocol)

Step 1: Synthesis of 4-Chloro-o-phenylenediamine

  • To a stirred suspension of iron powder in a mixture of ethanol and water, add a small amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and add a solution of 4-chloro-2-nitroaniline in ethanol dropwise.

  • Continue refluxing until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate and extract the product with a suitable organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain 4-chloro-o-phenylenediamine.

Step 2: Synthesis of 4-Chloro-1H-benzo[d]imidazole

  • Heat a mixture of 4-chloro-o-phenylenediamine and 90% formic acid at 100°C for 2 hours.[3]

  • Cool the reaction mixture and slowly add 10% sodium hydroxide solution until the mixture is alkaline.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from boiling water. An 85% yield has been reported for the synthesis of benzimidazole from o-phenylenediamine using this method.[3]

Step 3: Synthesis of this compound

  • (This step requires further research and development to establish a reliable protocol).

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 is a well-established and cost-effective method, benefiting from the low price of its starting material. However, it involves the handling of hazardous materials and the final chlorination step may require careful optimization to ensure good selectivity and yield.

Route 2 presents a more convergent approach that may be more amenable to the synthesis of analogues by modifying the starting aniline. The initial reduction and cyclization steps are generally high-yielding and straightforward. The main drawback of this route is the currently underdeveloped final hydroxylation step, which could significantly impact the overall efficiency.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including cost considerations, scale of synthesis, available equipment, and safety protocols. For large-scale production where cost is a primary driver, Route 1 may be more attractive, provided that the safety and selectivity challenges can be effectively managed. For smaller-scale synthesis and analogue development, Route 2 could be a promising alternative, pending the optimization of the final hydroxylation step.

References

A Guide to In Silico Docking: Evaluating 4-Chloro-1H-benzo[d]imidazol-5-ol Against Established Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative in silico molecular docking study of the novel compound "4-Chloro-1H-benzo[d]imidazol-5-ol" against a panel of known biologically active ligands. We will explore its potential interactions with three distinct and well-validated protein targets implicated in diverse therapeutic areas: bacterial DNA gyrase, the tyrosine kinase c-Abl, and Poly (ADP-ribose) polymerase-1 (PARP-1). This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and the evaluation of novel chemical entities.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] "this compound" is a relatively under-explored derivative, and this guide will outline a robust computational approach to predict its binding affinity and interaction patterns with key biological macromolecules, thereby providing a preliminary assessment of its therapeutic potential.

Rationale and Strategic Target Selection

Given the broad spectrum of activity associated with benzimidazole derivatives, a strategic selection of protein targets is crucial for a meaningful comparative analysis. The targets chosen for this study represent distinct mechanisms of action and are highly relevant in current drug discovery efforts:

  • Bacterial DNA Gyrase: A type II topoisomerase, DNA gyrase is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[5] Its absence in eukaryotes makes it an excellent target for the development of novel antibacterial agents.[5]

  • c-Abl Tyrosine Kinase: The Aberelson murine leukemia viral oncogene homolog 1 (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and adhesion. Dysregulation of c-Abl activity, often due to chromosomal translocation leading to the Bcr-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML).[6]

  • Poly (ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Inhibition of PARP-1 has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.

By comparing the docking performance of "this compound" with known inhibitors of these targets, we can generate initial hypotheses about its potential pharmacological profile.

Experimental Workflow: A Step-by-Step In Silico Protocol

The following protocol outlines a comprehensive and scientifically rigorous workflow for the comparative molecular docking study. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Ligand and Protein Preparation: The Foundation of Accurate Docking

Accurate preparation of both the ligand and protein structures is paramount for obtaining meaningful docking results. This initial phase ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

2.1.1. Ligand Preparation

A critical first step is to obtain the 3D structure of "this compound." As this may not be readily available in public databases, the following procedure is recommended:

  • 2D Structure Generation: Draw the 2D chemical structure of "this compound" using a chemical drawing software such as ChemDraw or the open-source tool Avogadro.

  • 3D Structure Conversion and Optimization: Convert the 2D structure into a 3D model. Subsequently, it is crucial to perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This process identifies a low-energy, stable conformation of the molecule.

  • File Format Conversion: Save the optimized 3D structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

For the known ligands, their 3D structures can be directly extracted from the co-crystallized PDB files or obtained from chemical databases like PubChem and prepared in the same manner as the test compound.

2.1.2. Protein Preparation

The crystal structures of the target proteins, complexed with their respective known inhibitors, will be retrieved from the Protein Data Bank (PDB).

  • PDB Structure Retrieval: Download the PDB files for the selected protein-ligand complexes (Table 1).

  • Protein Cleaning: Using molecular visualization software like PyMOL or UCSF Chimera, remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-solvents. The co-crystallized known ligand should be saved as a separate file for validation purposes and then removed from the protein structure.

  • Addition of Polar Hydrogens and Charges: Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are crucial for hydrogen bonding interactions. Assign appropriate partial charges (e.g., Gasteiger charges) to all atoms.

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

Table 1: Selected Protein Targets and Known Ligands for Comparative Docking

Target ProteinPDB IDKnown LigandTherapeutic Class
DNA Gyrase (from E. coli)6RKWCiprofloxacinAntibacterial
c-Abl Tyrosine Kinase 1IEPImatinib (Gleevec)Anticancer (CML)
PARP-1 4RV6RucaparibAnticancer (Ovarian, Prostate)
Molecular Docking Simulation: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of their interaction. This study will employ AutoDock Vina, a widely used and validated open-source docking program.

2.2.1. Defining the Binding Site

The accuracy of the docking simulation is highly dependent on the correct definition of the binding site.

  • Grid Box Generation: A three-dimensional grid box will be defined around the active site of each protein. The dimensions and center of this grid box will be determined based on the position of the co-crystallized known ligand in the original PDB structure. This ensures that the docking search is focused on the biologically relevant binding pocket.

2.2.2. Docking with AutoDock Vina

The prepared ligand files ("this compound" and the known inhibitors) will be docked into the prepared protein structures.

  • Configuration File: A configuration file will be created for each docking run, specifying the paths to the protein and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search (a parameter that controls the computational effort).

  • Execution: The docking simulations will be performed using the AutoDock Vina executable. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Post-Docking Analysis and Visualization: Interpreting the Results
  • Binding Affinity Comparison: The predicted binding affinities of "this compound" will be compared with those of the known ligands for each target protein. A more negative binding affinity suggests a stronger predicted interaction.

  • Interaction Analysis: The top-ranked binding pose of "this compound" will be visually inspected using software like PyMOL or Discovery Studio Visualizer. This analysis will focus on identifying key molecular interactions, such as:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Important for overall binding stability.

    • Pi-pi stacking and cation-pi interactions: Often observed with aromatic systems.

  • Comparative Pose Analysis: The binding mode of "this compound" will be compared to that of the co-crystallized known ligand to identify any shared interaction patterns or unique binding features.

Visualization of the Experimental Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key stages of the in silico docking workflow.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen Prepared Ligand protein_prep Protein Preparation (PDB Cleaning, H-addition) protein_prep->grid_gen Prepared Protein autodock Molecular Docking (AutoDock Vina) grid_gen->autodock Defined Active Site data_analysis Data Analysis (Binding Affinity Comparison) autodock->data_analysis Docking Results visualization Visualization & Interaction Analysis (PyMOL / Discovery Studio) data_analysis->visualization Ranked Poses

References

Assessing the Selectivity Profile of Novel 4-Chloro-1H-benzo[d]imidazol-5-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

Introduction: The Quest for Precision in Kinase Inhibition

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its rigid, bicyclic nature and hydrogen bonding capabilities make it an ideal starting point for designing potent enzyme inhibitors.[3] Within the vast landscape of drug discovery, protein kinases remain a premier target class, particularly in oncology.[4][5] However, the high degree of structural conservation across the ATP-binding site of the 500+ kinases in the human kinome presents a formidable challenge: achieving inhibitor selectivity.[6]

This guide focuses on a novel chemical scaffold, 4-Chloro-1H-benzo[d]imidazol-5-ol , as a promising foundation for a new generation of kinase inhibitors. We will use a hypothetical lead compound, designated BZI-4C5O-Lead , to illustrate a rigorous, multi-tiered strategy for defining its selectivity profile. Poor selectivity can lead to off-target toxicities, while in some cases, a carefully defined multi-target profile (polypharmacology) can offer enhanced therapeutic efficacy.[7][8] Therefore, a comprehensive assessment of where an inhibitor binds—and where it does not—is a cornerstone of modern drug development.

This document provides an in-depth comparison of methodologies, explains the causal logic behind experimental choices, and presents detailed protocols to empower researchers to conduct their own robust selectivity assessments.

Pillar 1: The Rationale for a Multi-Tiered Selectivity Assessment

Relying on a single assay is insufficient to confidently define an inhibitor's selectivity. A robust assessment requires a tiered approach that moves from broad, in vitro screening to focused validation in a more physiologically relevant cellular environment. This strategy ensures that the data is not only comprehensive but also translatable.

Our proposed workflow for characterizing BZI-4C5O-Lead integrates two gold-standard techniques:

  • Tier 1: Global Kinome Profiling: An in vitro competition binding assay (e.g., KINOMEscan®) to quantify the interactions of the inhibitor against a large panel of kinases. This provides a broad, unbiased view of the compound's binding landscape.

  • Tier 2: Cellular Target Engagement Validation: The Cellular Thermal Shift Assay (CETSA®) to confirm that the inhibitor binds its intended target(s) within intact cells, providing crucial evidence of target engagement in a physiological context.[9][10]

G cluster_0 Overall Selectivity Profiling Workflow A Novel Inhibitor (BZI-4C5O-Lead) B Tier 1: In Vitro Broad Kinome Screening A->B Primary Screen C Tier 2: Cellular Target Engagement (CETSA) B->C Validate Hits in Cellular Context D Data Analysis & Integration B->D Integrate Datasets C->D E Selectivity Profile Report (On-target potency, off-target liabilities) D->E Synthesize Findings

Caption: A multi-tiered workflow for assessing inhibitor selectivity.

Pillar 2: Experimental Methodologies & Protocols

True scientific integrity lies in reproducible, self-validating protocols. The methodologies described below are industry standards, designed to generate high-fidelity data.

Tier 1: KINOMEscan® Competition Binding Assay

Expertise & Causality: The KINOMEscan® platform is a powerful tool for obtaining an unbiased overview of inhibitor-kinase interactions.[11] Unlike activity-based assays, which can be confounded by ATP concentration, this is a competition binding assay that measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[12] The amount of kinase captured on the solid support is inversely proportional to the binding affinity of the test compound, providing a direct measure of interaction. The readout via quantitative PCR (qPCR) offers exceptional sensitivity and a broad dynamic range.[11]

G cluster_0 KINOMEscan® Assay Principle cluster_1 No Inhibition cluster_2 Effective Inhibition node1 Immobilized Ligand on Bead Active Site node2 DNA-tagged Kinase node3 Test Inhibitor (BZI-4C5O-Lead) node1b Immobilized Ligand on Bead Active Site node2b DNA-tagged Kinase node2b->node1b:f1 Strong Binding label_a Result: High qPCR Signal node1c Immobilized Ligand on Bead Active Site node2c DNA-tagged Kinase node3c Test Inhibitor node3c->node2c High Affinity Binding label_b Result: Low qPCR Signal

Caption: Principle of the KINOMEscan® competition binding assay.

Step-by-Step Protocol: KINOMEscan® Assay

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).[11]

  • Assay Preparation: The test compound (BZI-4C5O-Lead ) is prepared at the desired screening concentration (typically 1-10 µM for a primary screen).

  • Competition Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together to allow the binding to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[11]

  • Washing: Unbound kinase is washed away. The amount of kinase remaining bound to the solid support is dependent on the affinity of the test compound.

  • Quantification: The amount of kinase bound to the beads is measured by quantifying the attached DNA tag using qPCR. The results are typically reported as "% of Control," where a lower percentage indicates stronger binding of the test compound.[11]

Tier 2: Cellular Thermal Shift Assay (CETSA®)

Expertise & Causality: An inhibitor might show high affinity in a purified, in vitro system but fail to engage its target in a cell due to poor permeability, rapid efflux, or intracellular metabolism. CETSA directly addresses this by measuring target engagement in a native cellular environment.[13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[14] By heating intact cells treated with the inhibitor and quantifying the amount of soluble target protein remaining, we can directly observe target engagement.[15]

G cluster_0 Cellular Thermal Shift Assay (CETSA®) Principle cluster_1 Outcome A Treat Cells with Inhibitor or Vehicle B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Separate Soluble Fraction from Precipitated Protein C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Vehicle Control: Protein Denatures & Precipitates E->F G Inhibitor Treated: Bound Protein is Stabilized & Stays Soluble E->G

Caption: General workflow and principle of the CETSA® experiment.

Step-by-Step Protocol: CETSA® Melt Curve

  • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with BZI-4C5O-Lead (at a fixed concentration, e.g., 10 µM) or vehicle (DMSO) control for 1-2 hours.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.[13]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western Blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement.[15]

Pillar 3: Comparative Data Analysis

To contextualize the selectivity of our hypothetical BZI-4C5O-Lead , we will compare its profile to established inhibitors. Let's assume the primary target of BZI-4C5O-Lead is the kinase BRAF V600E , a well-known cancer driver. We will compare it to Vemurafenib , a highly selective BRAF V600E inhibitor, and Dasatinib , a multi-kinase inhibitor.

Table 1: Comparative KINOMEscan® Profile (% of Control @ 1µM)

Data for BZI-4C5O-Lead is hypothetical. Lower values indicate stronger binding.

Kinase TargetBZI-4C5O-Lead (Hypothetical) Vemurafenib (Reference) Dasatinib (Reference) Kinase Family
BRAF V600E 0.5 1.2 35 TKL
BRAF (wild-type) 2.5 3.8 40 TKL
CRAF 35 45 60 TKL
ABL1 85920.8 TK
SRC 78881.5 TK
KIT 90952.1 TK
EGFR 95983.0 TK
p38α (MAPK14) 65755.5 CMGC

Interpretation: The hypothetical data suggests that BZI-4C5O-Lead is a highly potent and selective inhibitor of BRAF V600E, potentially exceeding the primary target binding of Vemurafenib. Crucially, it shows significantly less off-target activity against key kinases like SRC, ABL1, and KIT when compared to the broad-spectrum inhibitor Dasatinib. This "clean" profile is highly desirable, suggesting a potentially wider therapeutic window.

Table 2: Comparative CETSA® Thermal Shift (ΔTm) in Intact Cells

Data for BZI-4C5O-Lead is hypothetical. A larger positive shift indicates stronger target engagement.

Protein TargetBZI-4C5O-Lead (Hypothetical) Vemurafenib (Reference) Dasatinib (Reference)
BRAF V600E +8.5 °C +7.2 °C +1.1 °C
SRC +0.5 °C+0.2 °C+6.8 °C
GAPDH (Control) -0.1 °C0.0 °C+0.1 °C

Interpretation: The CETSA data corroborates the in vitro findings. BZI-4C5O-Lead induces a significant thermal stabilization of BRAF V600E, confirming robust target engagement in a cellular context. The minimal shift observed for SRC aligns with the kinome scan data, reinforcing its selective profile. In contrast, Dasatinib clearly engages both BRAF (weakly) and SRC (strongly) in cells, as expected from its multi-targeted profile. The lack of a shift for the control protein GAPDH confirms the specificity of the interaction.

Conclusion and Future Directions

This guide outlines a robust, logical, and experimentally validated framework for assessing the selectivity of novel inhibitors based on the This compound scaffold. Through a tiered approach combining broad in vitro profiling with cellular target engagement validation, researchers can build a comprehensive and reliable selectivity profile.

Based on our hypothetical analysis, BZI-4C5O-Lead emerges as a promising candidate with high potency and a clean selectivity profile for BRAF V600E. This data provides a strong rationale for advancing the compound to further preclinical studies, including in vivo efficacy and safety models. The methodologies detailed herein are not merely procedural steps; they represent a foundational strategy for making informed decisions, minimizing late-stage failures, and ultimately accelerating the development of safer and more effective targeted therapies.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Chloro-1H-benzo[d]imidazol-5-ol, a halogenated heterocyclic compound. Adherence to these protocols is not merely a matter of best practice but a legal and ethical imperative to ensure the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established regulatory standards and the fundamental chemical properties of the substance.

Section 1: Core Principles & Hazard Characterization

Understanding the intrinsic properties of this compound is the first step in managing its waste stream correctly. Its molecular structure, containing a chlorinated benzene ring fused to an imidazole, places it firmly in the category of halogenated organic compounds .[1] This classification is the single most critical factor determining its disposal pathway.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is regulated from its point of generation to its final disposal.[2][3] Halogenated organic compounds are of particular concern due to their potential for persistence, bioaccumulation, and toxicity if managed improperly.[4] While this compound itself is not specifically listed by name in all waste regulations, it must be managed as a hazardous waste due to its chemical class and the hazardous characteristics of similar compounds.

The thermal decomposition of chlorinated organic compounds can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[5][6] Therefore, disposal methods must be chosen to ensure the complete and safe destruction of the molecule.

Table 1: Hazard Profile and Disposal Summary for this compound

Parameter Description Primary Rationale & Sources
Waste Classification Halogenated Organic WasteThe presence of a carbon-chlorine bond classifies this compound as a halogenated organic, subject to specific disposal regulations.[1][7]
Potential Health Hazards Skin, Eye, and Respiratory IrritantBased on Safety Data Sheets (SDS) for structurally similar chloro-imidazole compounds.[5][8]
Environmental Hazards Potential for long-lasting harmful effects to aquatic life.Halogenated organics can be persistent in the environment.[6][9] Improper disposal can lead to contamination of soil and groundwater.[10]
Primary Disposal Method High-Temperature IncinerationRequired to destroy the stable halogenated organic structure and prevent the formation of toxic byproducts like dioxins.[11][12][13]
Prohibited Disposal Sink/Drain Disposal, Evaporation, LandfillStrictly prohibited by federal and local regulations for hazardous chemical waste to prevent environmental contamination.[14]

Section 2: In-Lab Waste Segregation and Containment: The First Line of Defense

Proper handling begins the moment a substance is deemed waste. The foundational principle is waste segregation . Commingling different waste classes can create dangerous chemical reactions, increase disposal costs exponentially, and result in regulatory violations.[15][16]

Causality of Segregation: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) forces the entire mixture to be managed as the more hazardous and costly halogenated waste stream.[16][17] This not only burdens institutional resources but also complicates the disposal process.

Containment Protocol:

  • Designate a Container: Use a dedicated waste container, clearly labeled for "Halogenated Organic Waste."[1][17][18] The container must be made of a material chemically compatible with the waste and any solvents used. The original product container, if in good condition, is an excellent choice.

  • Proper Labeling: The container must be marked with a hazardous waste tag immediately upon the first addition of waste.[18] The label must include the words "Hazardous Waste" and list the full chemical names of all components. Do not use abbreviations or chemical formulas.[17]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when waste is actively being added.[16][19] This is a common and critical compliance requirement to prevent the release of volatile organic compounds (VOCs).

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of waste generation.[19] Do not move waste between different rooms for storage. The SAA should be a secondary containment tray to mitigate potential spills.

Section 3: Approved Final Disposal Methodology: High-Temperature Incineration

The definitive and regulatory-compliant method for disposing of this compound and other halogenated organic wastes is high-temperature incineration in a specialized hazardous waste facility.[12][20]

The Scientific Imperative for Incineration: Halogenated organic compounds require specific combustion conditions to ensure their complete destruction. The primary reason for this is the energy required to break the carbon-halogen bonds.

  • Temperature Requirement: If hazardous waste contains more than 1% halogenated organic substances (expressed as chlorine), the incineration temperature must be at least 1100°C .[11][13]

  • Preventing Dioxin Formation: Insufficient temperatures or poor combustion control can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).[10][11] The 1100°C standard is specifically designed to prevent this.

  • Flue Gas Treatment: Compliant incinerators are equipped with advanced flue gas treatment systems, often called "scrubbers," to neutralize and remove the acidic gases (e.g., HCl) generated during the combustion of chlorinated waste.[12]

Section 4: Standard Operating Procedure (SOP) for Disposal

This step-by-step workflow provides a clear operational plan for researchers.

Diagram 1: Disposal Workflow for this compound

G cluster_lab Laboratory Operations cluster_ehs Institutional Waste Management cluster_disposal Final Disposition A 1. Waste Generation (Unused reagent, contaminated materials) B 2. Hazard Characterization (Identify as Halogenated Organic) A->B Assess C 3. Segregation (Place in dedicated Halogenated Waste container) B->C Isolate D 4. Container Management (Use compatible, sealed, and labeled container) C->D Contain E 5. On-Site Storage (Store in designated Satellite Accumulation Area) D->E Store Safely F 6. Request Pickup (Contact Environmental Health & Safety - EHS) E->F Initiate Disposal G 7. EHS Collection (Trained personnel transport waste) F->G H 8. Off-Site Transport (To licensed hazardous waste facility) G->H I 9. Approved Disposal (High-Temperature Incineration >1100°C) H->I Destroy

Caption: Workflow for the compliant disposal of halogenated chemical waste.

Procedural Steps:

  • Wear Appropriate PPE: At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

  • Characterize and Segregate: Identify the material as waste. Do not mix it with other waste streams, particularly non-halogenated solvents, acids, or bases.[15]

  • Transfer to Waste Container: Carefully transfer the waste into the designated "Halogenated Organic Waste" container, avoiding splashes or spills. If transferring a solid, use a powder funnel.

  • Seal and Label: Securely close the container lid. Ensure the hazardous waste label is complete and accurate, listing "this compound" and any other constituents.

  • Store in SAA: Place the container in your lab's designated Satellite Accumulation Area. Ensure it is within secondary containment.

  • Schedule Pickup: Once the container is full or you are ready to dispose of it, follow your institution's procedure to request a pickup from the Environmental Health & Safety (EHS) department or equivalent office.[19]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or to a central accumulation facility themselves. This must be done by trained EHS staff.

By integrating these procedures into your laboratory's daily operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the scientific community and the public.

References

Personal protective equipment for handling 4-Chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Chloro-1H-benzo[d]imidazol-5-ol

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical knowledge to ensure laboratory safety and experimental integrity. The following protocols are grounded in established safety principles and data from structurally related compounds, providing a robust framework for safe laboratory operations.

Hazard Assessment and Core Principles

Key Hazard Statements for Structurally Similar Compounds:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[2]

  • Harmful if swallowed.[2]

These hazards underscore the importance of a multi-layered approach to safety, incorporating engineering controls, administrative procedures, and the diligent use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent skin contact, which can lead to irritation.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid self-contamination.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.To protect against eye contact, which can cause serious irritation.[1] Standard prescription glasses are not a substitute for certified safety eyewear.
Protective Clothing A laboratory coat is mandatory. For operations with a higher risk of contamination, consider chemical-resistant aprons or disposable coveralls.To protect skin and personal clothing from accidental spills and contamination.[3]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If dust generation is unavoidable or if working outside of a ventilated enclosure, a NIOSH-approved N95 respirator or higher is recommended.To prevent the inhalation of airborne particles that may cause respiratory irritation.[2]

It is imperative to use PPE made of proven resistant materials.[4] While standards like ASTM D6978 exist for testing glove resistance to chemotherapy drugs, similar standards for other PPE categories are less common.[4] Therefore, a conservative approach to PPE selection is warranted.

Safe Handling and Operational Workflow

A systematic workflow is critical to minimizing exposure and ensuring a safe working environment. The following step-by-step guide provides a procedural framework for handling this compound.

Pre-Operational Safety Checklist
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]

  • Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the laboratory.

  • Waste Containers: Have clearly labeled, dedicated waste containers for solid and liquid chemical waste.

Step-by-Step Handling Protocol
  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing and Aliquoting: If possible, conduct these operations within a chemical fume hood to contain any dust.[2] Use anti-static and spark-proof equipment where feasible.[2]

  • Solution Preparation: When dissolving the solid, add the reagent slowly to the solvent to avoid splashing.

  • Reactions and Manipulations: All subsequent experimental steps should be performed with the same level of precaution, ensuring that engineering controls and PPE are consistently used.

  • Post-Handling Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1] Clean the work area, including any potentially contaminated surfaces.

The following diagram illustrates the logical flow of the safe handling process.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment (Eyewash, Shower) prep_area->check_emergency prep_spill_kit Prepare Spill Kit check_emergency->prep_spill_kit prep_waste Ready Labeled Waste Containers prep_spill_kit->prep_waste don_ppe Don Appropriate PPE prep_waste->don_ppe weigh Weigh/Aliquot in Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Work Area react->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Spill Management and Emergency Procedures

In the event of a spill, a prompt and appropriate response is crucial to mitigate potential hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the spill generates dust.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation.[5] For a liquid spill, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[6]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are the final, critical steps in the safe management of this compound.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[1]

  • The storage area should be clearly marked and accessible only to authorized personnel.[6]

Disposal
  • All waste containing this compound, including empty containers, must be disposed of through an approved waste disposal plant.[1]

  • Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[7]

The following diagram illustrates the decision-making process for waste disposal.

G start Waste Generated is_solid Solid Waste? start->is_solid solid_waste_container Place in Labeled Solid Waste Container is_solid->solid_waste_container Yes is_liquid Liquid Waste? is_solid->is_liquid No final_disposal Dispose via Approved Hazardous Waste Vendor solid_waste_container->final_disposal liquid_waste_container Place in Labeled Liquid Waste Container is_liquid->liquid_waste_container Yes is_sharps Contaminated Sharps? is_liquid->is_sharps No liquid_waste_container->final_disposal sharps_container Place in Puncture-Proof Sharps Container is_sharps->sharps_container Yes is_sharps->final_disposal No sharps_container->final_disposal

Caption: Waste Disposal Decision Tree.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you are operating with the highest standards of laboratory safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.